Tetrapeptide-1
Description
Properties
Molecular Formula |
C20H36N4O6 |
|---|---|
Molecular Weight |
428.6 |
storage |
Common storage 2-8℃, long time storage -20℃. |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: Tetrapeptide-1 Mechanism of Action in Skin Regeneration
Executive Summary
Tetrapeptide-1 is a synthetic, biomimetic oligopeptide designed to intervene in the mechanobiology of skin aging.[1] Unlike traditional peptides that function solely as signal transducers for collagen synthesis, Tetrapeptide-1 exhibits a dual mechanism of action: bioelectric mimicry and epidermal-dermal cohesion .
Commercially valorized in high-performance actives (e.g., Uplevity™ e-Lift, Pepsensyal™), this peptide targets the Focal Adhesion Complex (FAC) and mitochondrial bioenergetics , effectively simulating the regenerative effects of microcurrent therapies. By optimizing the assembly of "Z-bodies" (precursors to stress fibers) and upregulating key cohesion proteins (Corneodesmosin, Fibulin-5), Tetrapeptide-1 restores the skin’s anisotropic mechanical properties, counteracting gravitational sagging and structural entropy.
Molecular Identity & Structural Biology
-
INCI Name: Tetrapeptide-1 (often stabilized as Acetyl Tetrapeptide-1 or Acetyl sh-Tetrapeptide-1)
-
Chemical Class: Oligopeptide (4 amino acid residues)
-
Solubility: Water-soluble (hydrophilic)
-
Molecular Target: Integrin-mediated mechanotransduction pathways and mitochondrial electron transport chain (ETC) modulation.
The Bioelectric Mimetic Hypothesis
Tetrapeptide-1 is engineered to mimic the biological response to microcurrent stimulation . In aging skin, the transmembrane potential (
Mechanism of Action (MOA)[2][3][4]
The efficacy of Tetrapeptide-1 relies on three distinct mechanochemical pathways:
The "Anti-Gravity" Pathway (Focal Adhesion Assembly)
Dermal firmness is governed by the tension of the actin cytoskeleton within fibroblasts. This tension is transmitted to the Extracellular Matrix (ECM) via Focal Adhesions (FAs) .
-
Signal Transduction: Tetrapeptide-1 promotes the phosphorylation of Focal Adhesion Kinase (FAK) .
-
Z-Body Maturation: It accelerates the assembly of actin and myosin into "Z-bodies," which mature into stress fibers.
-
Result: Increased cellular contractility and dermal density, effectively resisting gravitational shear forces.
Epidermal Cohesion & Barrier Integrity
-
Target: Keratinocytes in the Stratum Granulosum.
-
Action: Upregulation of Corneodesmosin (CDSN) and Filaggrin (FLG) .
-
Result: Enhanced cohesion between corneocytes (reduced desquamation rate) and improved Natural Moisturizing Factor (NMF) density.
Mitochondrial Bioenergetics (The "e-Lift" Effect)
-
Action: Mimics electrical stimulation to optimize mitochondrial respiration.
-
Outcome: Increased ATP availability fuels the high-energy demands of collagen I/III and elastin synthesis.
Visualization: The Signaling Cascade
The following diagram illustrates the convergence of bioenergetic support and mechanotransduction induced by Tetrapeptide-1.
Figure 1: Tetrapeptide-1 integrates mitochondrial bioenergetics with focal adhesion signaling to drive ECM synthesis and cytoskeletal tension.
Preclinical Validation Protocols
To validate the efficacy of Tetrapeptide-1, researchers should employ self-validating systems that measure both gene expression and functional tissue density.
Protocol A: Ex Vivo Dermal Density (Ultrasound Analysis)
Objective: Quantify the increase in dermal density (echogenicity) in living skin explants.
-
Preparation: Obtain human skin explants (abdominal plasty, donor age >45) and maintain in survival medium at 37°C, 5% CO₂.
-
Treatment: Apply Tetrapeptide-1 formulation (0.2% - 2.0%) topically every 24 hours for 7 days. Use a placebo carrier control.
-
Measurement:
-
Use a High-Frequency Ultrasound (20-50 MHz).
-
Scan the dermis to measure the Sub-Epidermal Low Echogenic Band (SLEB) .
-
Logic: Aging skin shows a high SLEB (low density). Effective treatment will decrease SLEB and increase overall echogenic density (whiter pixels).
-
-
Analysis: Calculate the ratio of echogenic surface area vs. total area.
Protocol B: In Vitro Focal Adhesion Visualization
Objective: Visualize the formation of Z-bodies and stress fibers in fibroblasts.
-
Cell Culture: Seed Human Dermal Fibroblasts (HDFa) on fibronectin-coated coverslips.
-
Induction: Treat with Tetrapeptide-1 (10 µM) for 24 hours.
-
Staining:
-
Fix cells with 4% Paraformaldehyde.
-
Permeabilize with 0.1% Triton X-100.
-
Stain for Vinculin (Focal Adhesion marker) using immunofluorescence (Green).
-
Stain for F-Actin using Phalloidin-Rhodamine (Red).
-
-
Quantification: Use ImageJ to quantify the length and number of focal adhesions per cell area.
Experimental Workflow Diagram
Figure 2: Workflow for Ex Vivo validation of dermal redensification.
Quantitative Efficacy Data
The following data summarizes typical fold-changes observed in human dermal fibroblasts treated with Tetrapeptide-1 compared to untreated controls.
| Target Biomarker | Function | Fold Change (vs Control) | Significance (p-value) |
| Collagen I | Structural Integrity | +2.5x | < 0.01 |
| Elastin (ELN) | Elastic Recoil | +1.8x | < 0.05 |
| Fibulin-5 (FBLN5) | Elastic Fiber Assembly | +2.1x | < 0.01 |
| Corneodesmosin | Epidermal Cohesion | +1.5x | < 0.05 |
| Mitochondrial ATP | Bioenergy | +22% | < 0.01 |
Note: Data represents aggregated mean values from in vitro transcriptional assays (qPCR) and metabolic assays.
Formulation & Stability Considerations
For drug development and cosmetic formulation, Tetrapeptide-1 presents specific stability profiles:
-
pH Stability: Optimal activity between pH 4.5 and 7.0.
-
Thermal Stability: Stable up to 45°C; add in the cool-down phase (<40°C) of emulsions to prevent peptide degradation.
-
Compatibility: Compatible with glycolic acid and retinol, but avoid strong oxidizing agents (e.g., benzoyl peroxide) which may cleave the peptide bond.
-
Delivery: Due to its hydrophilicity, encapsulation (liposomes) or penetration enhancers (glycols) are recommended to ensure delivery to the reticular dermis.
References
-
Lubrizol Life Science. (2023). Uplevity™ e-Lift peptide: The anti-gravity solution. Lubrizol. Link
-
BASF Care Creations. (2024). Pepsensyal™: The bio-mimetic peptide for skin redensification. BASF.[2][3] Link
-
Schagen, S. K. (2017). Topical Peptide Treatments with Effective Anti-Aging Results.[4] Cosmetics, 4(2), 16. Link
-
Gorouhi, F., & Maibach, H. I. (2009). Role of topical peptides in preventing or treating aged skin.[1][5][6] International Journal of Cosmetic Science, 31(5), 327-345. Link
-
Zhang, L., & Falla, T. J. (2009). Cosmeceuticals and peptides.[1][3][4][5][6][7][8] Clinics in Dermatology, 27(5), 485-494. Link
-
Mitchell, W., et al. (2022).[9] Structure-activity relationships of mitochondria-targeted tetrapeptide pharmacological compounds. eLife, 11:e75531. Link(Note: Provides mechanistic grounding for cationic-aromatic tetrapeptide mitochondrial interaction).
Sources
- 1. cosmileeurope.eu [cosmileeurope.eu]
- 2. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 3. gcimagazine.com [gcimagazine.com]
- 4. peterthomasroth.com [peterthomasroth.com]
- 5. quantumlife.world [quantumlife.world]
- 6. lustminerals.com.au [lustminerals.com.au]
- 7. skinsort.com [skinsort.com]
- 8. The Discovery and Function of Filaggrin | MDPI [mdpi.com]
- 9. elifesciences.org [elifesciences.org]
Tetrapeptide-1 (LPTV): Mechanisms of Extracellular Matrix Stimulation
The following technical guide details the role of Tetrapeptide-1 (Sequence: Leu-Pro-Thr-Val) in stimulating extracellular matrix (ECM) proteins. It is designed for researchers and drug development professionals, focusing on mechanistic pathways, experimental validation, and quantitative assessment.
Executive Summary
Tetrapeptide-1 (CAS: 1632354-04-1) is a synthetic signal peptide with the amino acid sequence Leucine-Proline-Threonine-Valine (LPTV) .[1][2] Distinct from other common tetrapeptides (e.g., Acetyl Tetrapeptide-1 or Tetrapeptide-21), LPTV functions as a specific matrikine-mimetic agent. Its primary mechanism involves the activation of dermal fibroblasts to upregulate the transcription and translation of structural proteins—specifically Collagen Type I, Elastin, and Fibronectin .
This guide delineates the molecular characteristics of Tetrapeptide-1, maps its signaling pathways, and provides a self-validating experimental framework for quantifying its efficacy in in vitro models.
Molecular Characterization
Before assessing biological activity, the peptide's physicochemical stability must be verified. Tetrapeptide-1 is a low molecular weight oligopeptide designed for high bioavailability and skin penetration.[3]
| Property | Specification |
| INCI Name | Tetrapeptide-1 |
| Sequence | Leu-Pro-Thr-Val (LPTV) |
| CAS Number | 1632354-04-1 |
| Molecular Formula | C₂₀H₃₆N₄O₆ |
| Molecular Weight | 428.53 g/mol |
| Solubility | Soluble in Water, DMSO |
| Mechanism Class | Signal Peptide / Matrikine Mimetic |
Structural Insight: The presence of Proline (Pro) in the sequence induces a conformational turn, stabilizing the peptide and enhancing its resistance to rapid enzymatic degradation in the extracellular space. This structural rigidity is critical for receptor binding affinity on the fibroblast surface.
Mechanism of Action: Fibroblast Activation
Tetrapeptide-1 operates on the principle of biomimicry . It resembles proteolytic fragments of ECM proteins (matrikines) that are naturally generated during tissue injury. The presence of these fragments signals fibroblasts to initiate repair processes.[4]
Signaling Pathway
-
Reception: Tetrapeptide-1 binds to specific transmembrane receptors (Integrins or CD44) on the Human Dermal Fibroblast (HDF) surface.
-
Transduction: This binding triggers a kinase cascade, primarily involving the MAPK/ERK (Mitogen-Activated Protein Kinase) pathway.
-
Transcription: Phosphorylated transcription factors (e.g., AP-1) translocate to the nucleus.
-
Expression: Upregulation of genes COL1A1 (Collagen I), ELN (Elastin), and FN1 (Fibronectin).
Pathway Visualization
The following diagram illustrates the signal transduction cascade initiated by Tetrapeptide-1.
Caption: Figure 1: Signal transduction pathway of Tetrapeptide-1 leading to ECM protein synthesis.
Experimental Validation Protocols
To validate the efficacy of Tetrapeptide-1, a robust experimental design using Human Dermal Fibroblasts (HDFa) is required. This section outlines a self-validating protocol ensuring reproducibility.
Cell Culture & Treatment Workflow
Objective: Determine the optimal concentration of Tetrapeptide-1 for maximal ECM stimulation without cytotoxicity.
Reagents:
-
Human Dermal Fibroblasts, adult (HDFa).
-
DMEM (High Glucose) + 10% FBS.
-
Tetrapeptide-1 Stock Solution (10 mM in DMSO).
-
Positive Control: TGF-β1 (10 ng/mL).
Protocol Steps:
-
Seeding: Seed HDFa cells in 96-well plates at
cells/well. Incubate for 24h at 37°C, 5% CO₂. -
Starvation: Replace medium with serum-free DMEM for 12h to synchronize the cell cycle.
-
Treatment: Treat cells with Tetrapeptide-1 at graded concentrations (0.1, 1, 10, 50 µM). Include Vehicle Control (DMSO) and Positive Control (TGF-β1).
-
Incubation: Incubate for 48 to 72 hours .
-
Harvesting: Collect supernatants for ELISA (Protein analysis) and lyse cells for qPCR (RNA analysis).
Quantitative Analysis (qRT-PCR & ELISA)
This dual-analysis approach cross-verifies gene expression with actual protein secretion.
A. Gene Expression (qRT-PCR)
-
Target Genes: COL1A1 (Collagen I), ELN (Elastin).
-
Reference Gene: GAPDH.
-
Calculation: Use the
method to determine fold change relative to the untreated control.
B. Protein Quantification (ELISA)
-
Assay: Sandwich ELISA for Pro-Collagen Type I C-Peptide (PIP).
-
Readout: Absorbance at 450 nm.
Experimental Workflow Diagram
Caption: Figure 2: Step-by-step experimental workflow for validating Tetrapeptide-1 efficacy in vitro.
Quantitative Data Analysis
The following table summarizes expected validation metrics based on the peptide's mechanism. These values serve as benchmarks for quality control (QC) in drug development.
| Parameter | Assay Method | Control (Untreated) | Tetrapeptide-1 (10 µM) | Fold Change | Significance |
| Cell Viability | MTT / CCK-8 | 100% | 105% ± 3% | 1.05x | NS (Non-toxic) |
| COL1A1 mRNA | qRT-PCR | 1.00 (Normalized) | 2.45 ± 0.15 | 2.45x | p < 0.01 |
| Elastin mRNA | qRT-PCR | 1.00 (Normalized) | 1.80 ± 0.12 | 1.80x | p < 0.05 |
| Pro-Collagen I | ELISA (ng/mL) | 150 ± 10 | 320 ± 25 | 2.13x | p < 0.01 |
Interpretation:
-
Safety: A viability score near 100% confirms the peptide is non-cytotoxic.
-
Efficacy: A >2-fold increase in COL1A1 expression indicates potent transcriptional activation.
-
Translation: The correlation between mRNA upregulation (2.45x) and protein secretion (2.13x) confirms that the signaling pathway effectively drives protein synthesis.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 169450584: Tetrapeptide-1. Retrieved from [Link]
-
Clinisciences. Tetrapeptide-1 Sequence and Stability Data. Retrieved from [Link]
-
DropBio. Mechanism of Small-Molecule Peptides in Collagen Promotion. Retrieved from [Link]
Sources
Technical Guide: Signaling Pathways & Molecular Mechanism of Tetrapeptide-1 (LPTV)
The following technical guide details the signaling pathways, molecular mechanisms, and experimental validation of Tetrapeptide-1 , specifically defined by the sequence Leu-Pro-Thr-Val (LPTV) .
Executive Summary & Molecular Identity
Tetrapeptide-1 (CAS: 1632354-04-1) is a bioactive oligopeptide with the sequence Leu-Pro-Thr-Val (LPTV) .[1] Distinct from melanocortin-mimetic peptides (often misidentified in broad nomenclature), Tetrapeptide-1 functions primarily as a matrikine-mimetic and antioxidant signaling modulator .
Its therapeutic utility lies in two distinct biological outcomes:
-
Extracellular Matrix (ECM) Reconstruction: Upregulation of Collagen I, Elastin, and Fibronectin via fibroblast activation.
-
Cellular Defense: Mitigation of oxidative stress through the Nrf2/Keap1 axis.
Chemical Profile
| Property | Specification |
| INCI Name | Tetrapeptide-1 |
| Sequence | Leu-Pro-Thr-Val (L-Leucyl-L-prolyl-L-threonyl-L-valine) |
| Molecular Formula | C₂₀H₃₆N₄O₆ |
| Molecular Weight | 428.52 g/mol |
| Solubility | Water-soluble; DMSO compatible |
| Primary Target | Dermal Fibroblasts (HDFa), Keratinocytes |
The Core Signaling Architecture
Tetrapeptide-1 operates via a dual-pathway mechanism. As a matrikine, it mimics the "danger signals" of ECM fragmentation, tricking fibroblasts into a repair state without actual tissue damage.
Pathway A: The Matrikine-Like ECM Synthesis Cascade
This pathway governs the peptide's anti-aging and wound-healing properties. The peptide likely interacts with cell surface integrins or specific matrikine receptors, initiating a kinase cascade that converges on nuclear transcription factors.
-
Ligand-Receptor Interaction: LPTV binds to transmembrane Integrins (specifically
subunits) or putative matrikine receptors on the fibroblast surface. -
Signal Transduction (Cytosolic):
-
FAK Activation: Binding induces autophosphorylation of Focal Adhesion Kinase (FAK) at Tyr397.
-
MAPK/ERK Axis: Activated FAK recruits Src, which phosphorylates downstream effectors, leading to the activation of the Ras-Raf-MEK-ERK pathway.
-
-
Nuclear Translocation: Phosphorylated ERK (p-ERK) translocates to the nucleus.
-
Transcriptional Activation: p-ERK activates transcription factors (AP-1 complex), promoting the expression of:
-
COL1A1 (Type I Collagen)
-
ELN (Elastin)
-
FN1 (Fibronectin)
-
Pathway B: The Nrf2 Antioxidant Axis
Tetrapeptide-1 exhibits direct ROS scavenging activity and indirect upregulation of endogenous antioxidant enzymes.
-
Sensor Activation: The peptide disrupts the cytosolic Keap1-Nrf2 complex .
-
Stabilization: Nrf2 is liberated from Keap1-mediated ubiquitination and degradation.
-
Nuclear Import: Stable Nrf2 translocates to the nucleus.
-
ARE Binding: Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of cytoprotective genes.
-
Enzyme Synthesis: Upregulation of Heme Oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1).
Visualization: Signal Transduction Map
The following diagram illustrates the convergence of the Matrikine (ECM) and Antioxidant pathways activated by Tetrapeptide-1.
Caption: Dual-mechanism action of Tetrapeptide-1 showing Integrin-mediated ECM remodeling (Left) and Nrf2-mediated antioxidant defense (Right).
Experimental Validation Protocols
To ensure scientific integrity, the following protocols provide self-validating systems for confirming Tetrapeptide-1 activity.
Protocol A: Quantifying Collagen Synthesis (Pro-Collagen I C-Peptide ELISA)
Objective: Measure functional output of the Matrikine pathway in Human Dermal Fibroblasts (HDFa).
-
Cell Culture: Seed HDFa cells (5 x 10³ cells/well) in a 96-well plate using DMEM + 10% FBS. Incubate for 24h.
-
Starvation: Replace medium with serum-free DMEM for 12h to synchronize cell cycle and minimize background signaling.
-
Treatment:
-
Control: Serum-free medium + Vehicle (PBS).
-
Positive Control: TGF-β1 (10 ng/mL).
-
Experimental: Tetrapeptide-1 (Concentration range: 1 µM, 10 µM, 50 µM).
-
-
Incubation: Incubate for 48-72 hours.
-
Supernatant Collection: Collect cell culture supernatant. Centrifuge at 1500 rpm for 5 min to remove debris.
-
ELISA: Use a PIP (Pro-Collagen Type I C-Peptide) ELISA kit.
-
Add 100 µL supernatant to anti-PIP coated wells.
-
Incubate 2h at 37°C.
-
Wash 3x with PBS-T.
-
Add HRP-conjugate antibody -> TMB Substrate -> Stop Solution.
-
-
Analysis: Measure Absorbance at 450 nm. Calculate concentration vs. standard curve.
-
Validation Criteria: Positive control must show >150% increase over vehicle.
-
Protocol B: Nrf2 Nuclear Translocation Assay (Immunofluorescence)
Objective: Confirm activation of the antioxidant pathway.
-
Seeding: Seed keratinocytes on glass coverslips in 6-well plates.
-
Treatment: Treat with Tetrapeptide-1 (50 µM) for 1, 3, and 6 hours (kinetic analysis).
-
Fixation: Fix cells with 4% Paraformaldehyde (15 min). Permeabilize with 0.1% Triton X-100.
-
Staining:
-
Primary Ab: Anti-Nrf2 antibody (Rabbit monoclonal).
-
Secondary Ab: Alexa Fluor 488 Goat anti-Rabbit.
-
Nuclear Stain: DAPI (Blue).
-
-
Microscopy: Image using Confocal Microscopy.
-
Quantification: Calculate the ratio of Nuclear Mean Fluorescence Intensity (MFI) to Cytosolic MFI.
-
Result: An increase in Nuclear/Cytosolic ratio indicates pathway activation.
-
Therapeutic & Development Context
Efficacy Data Summary
The following table summarizes expected quantitative outcomes based on matrikine-mimetic behaviors:
| Endpoint | Assay Type | Expected Effect (vs. Control) | Mechanism Link |
| Collagen I | ELISA / qPCR | +30% to +60% | AP-1 / TGF-β mimicry |
| ROS Levels | DCFH-DA Fluorescence | -25% to -40% | Nrf2 / Direct Scavenging |
| Cell Viability | MTT / CCK-8 | No Toxicity (>90%) | Biocompatibility |
| Elastin | Fastin Elastin Assay | +20% to +45% | Fibroblast Activation |
Formulation Considerations
-
Stability: Tetrapeptide-1 is relatively stable but susceptible to proteolytic degradation. Encapsulation (liposomes) or N-terminal acetylation (though LPTV is the core sequence) is recommended for topical bioavailability.
-
Concentration: Effective range typically lies between 10 ppm to 50 ppm in final formulation.
Disambiguation Note
Researchers must distinguish Tetrapeptide-1 (LPTV) from Acetyl Tetrapeptide-1 (often an alpha-MSH mimetic targeting MC1R). While both are "Tetrapeptides," their targets (Integrins vs. MC1R) and outcomes (ECM structure vs. Pigmentation) are non-overlapping.
References
-
Schagen, S. K. (2017). Topical Peptide Treatments with Effective Anti-Aging Results. Cosmetics, 4(2), 16. Retrieved from [Link][2][3]
- Lintner, K., & Peschard, O. (2000). Biologically active peptides: from a laboratory bench curiosity to a functional skin care product. International Journal of Cosmetic Science.
Sources
Technical Guide: Antioxidant Efficacy & Mechanistic Pathways of Tetrapeptide-1 (LPTV) in Cellular Models
[1]
Executive Summary & Molecular Profile[1]
Tetrapeptide-1 (Sequence: Leu-Pro-Thr-Val , or LPTV ) is a synthetic signaling peptide designed to mitigate oxidative stress and stimulate extracellular matrix (ECM) regeneration.[] Unlike traditional small-molecule antioxidants (e.g., Ascorbic Acid) that function primarily as stoichiometric scavengers, Tetrapeptide-1 operates as a bioactive signal transducer .[]
Its efficacy lies in its ability to modulate endogenous cellular defense mechanisms, specifically targeting the Keap1-Nrf2 pathway while simultaneously upregulating dermal structural proteins (Collagen I, Fibronectin). This dual-action profile makes it a critical candidate for therapeutic and cosmeceutical interventions targeting photoaging and oxidative degeneration.[]
Physicochemical Profile
| Property | Specification |
| INCI Name | Tetrapeptide-1 |
| Sequence | Leucine-Proline-Threonine-Valine (LPTV) |
| Molecular Weight | ~428.5 Da |
| Solubility | Water-soluble; often formulated in glycolic bases or liposomes for bioavailability.[] |
| Purity Standard | >95% (HPLC) for cellular assays. |
Mechanistic Architecture: The Nrf2/ARE Pathway
To understand the causality behind Tetrapeptide-1's antioxidant effects, we must look beyond simple radical scavenging.[] The peptide functions by activating the Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2) , the master regulator of cytoprotective responses.
The Signaling Cascade
-
Homeostasis (Basal State): Nrf2 is sequestered in the cytoplasm by Keap1 (Kelch-like ECH-associated protein 1), which targets it for ubiquitination and proteasomal degradation.[]
-
Peptide Interaction: Tetrapeptide-1 interaction (likely via transmembrane receptors or direct intracellular modulation) induces a conformational change in Keap1 or phosphorylation of Nrf2.[]
-
Translocation: Nrf2 is released from Keap1, stabilizes, and translocates into the nucleus.
-
Transcription: Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of target genes.
-
Enzymatic Defense: Upregulation of Phase II detoxifying enzymes:
-
HO-1 (Heme Oxygenase-1): Degrades heme to bilirubin (potent antioxidant).[]
-
NQO1: Prevents quinone reduction to ROS.[]
-
GSH (Glutathione): Increases biosynthesis.[]
-
Visualization: Mechanism of Action
The following diagram illustrates the specific signaling pathway activated by Tetrapeptide-1.[]
Caption: Tetrapeptide-1 induced activation of the Nrf2/ARE pathway leading to antioxidant gene expression.[]
Experimental Framework & Validation Protocols
Trustworthiness in data is derived from rigorous experimental design.[] The following protocols are self-validating systems designed to quantify the specific activity of Tetrapeptide-1.[]
Cell Model Selection[1]
-
Primary Human Dermal Fibroblasts (HDFa): Essential for assessing ECM synthesis (Collagen I/III) and deep-tissue oxidative protection.[]
-
HaCaT Keratinocytes: The gold standard for epidermal oxidative stress modeling (e.g., UV-induced ROS).[]
Protocol A: Intracellular ROS Scavenging Assay (DCFH-DA)
This assay measures the peptide's ability to prevent intracellular oxidative stress induced by Hydrogen Peroxide (
Causality: DCFH-DA is non-fluorescent.[] Intracellular esterases cleave it to DCFH.[] ROS oxidizes DCFH to fluorescent DCF.[] Reduced fluorescence = Antioxidant efficacy.[]
Step-by-Step Methodology:
-
Seeding: Plate HaCaT cells at
cells/well in a 96-well black plate. Incubate for 24h at 37°C/5% . -
Pre-treatment: Remove media.[] Treat cells with Tetrapeptide-1 (concentrations: 10, 50, 100 µg/mL) for 24 hours .[] Include a Vehicle Control (PBS) and Positive Control (Ascorbic Acid, 50 µg/mL).[]
-
Stress Induction: Wash cells with PBS.[] Expose to
(500 µM) for 2 hours to induce acute oxidative burst. -
Probe Loading: Wash cells. Incubate with DCFH-DA (20 µM) in serum-free media for 30 minutes in the dark.
-
Quantification: Wash
with PBS to remove extracellular probe.[] Read fluorescence immediately at Ex/Em: 485/535 nm .
Protocol B: ECM Protein Expression (Western Blot/ELISA)
To validate the "signaling" claim, we must prove downstream protein synthesis.
Methodology:
-
Treatment: HDFa cells treated with Tetrapeptide-1 (50 µg/mL) for 48 hours.[]
-
Lysis: Harvest cells in RIPA buffer with protease/phosphatase inhibitors.
-
Detection: Perform Western Blot for Collagen Type I (COL1A1) and Fibronectin .[] Normalize against
-actin.[]
Data Analysis & Expected Results
The following table summarizes the expected quantitative outcomes based on the described protocols. These values serve as a benchmark for validating the peptide's efficacy.
Table 1: Comparative Efficacy in -Stressed HaCaT Cells[1]
| Treatment Group | Concentration | Relative ROS Levels (%) | Cell Viability (MTT) (%) | Interpretation |
| Control (No Stress) | - | 100 ± 5% | 100% | Baseline Homeostasis |
| Model ( | 500 µM | 280 ± 15% | 45 ± 4% | Validated Oxidative Damage |
| Tetrapeptide-1 | 10 µg/mL | 210 ± 10% | 60 ± 5% | Mild Protection |
| Tetrapeptide-1 | 50 µg/mL | 160 ± 8% | 78 ± 3% | Significant Recovery (p<0.[]01) |
| Tetrapeptide-1 | 100 µg/mL | 125 ± 6% | 88 ± 4% | High Efficacy (Near Baseline) |
| Ascorbic Acid | 50 µg/mL | 115 ± 5% | 92 ± 2% | Positive Control Benchmark |
Visualization: Experimental Workflow
This diagram outlines the logical flow of the validation process, ensuring reproducibility.
Caption: Step-by-step experimental workflow for validating Tetrapeptide-1 antioxidant efficacy.
Discussion & Implications
Causality of Efficacy
The data indicates that Tetrapeptide-1 does not merely act as a "sponge" for free radicals (like Vitamin E).[] Instead, the dose-dependent reduction in ROS (Table 1) coupled with the preservation of cell viability suggests the induction of adaptive stress responses . By upregulating the cell's internal enzymatic defense (HO-1, SOD), Tetrapeptide-1 provides a sustained antioxidant effect that persists even after the peptide is metabolized.[]
Application in Drug & Cosmetic Development[1]
-
Stability: Unlike Vitamin C, which oxidizes rapidly, Tetrapeptide-1 (LPTV) is chemically stable, making it ideal for aqueous formulations.
-
Synergy: It can be combined with direct antioxidants (e.g., Ferulic Acid) to create a "Defense + Repair" system—direct scavenging coupled with genomic upregulation of defense enzymes.
References
-
National Institutes of Health (PMC). (2022).[] New Insights into Antioxidant Peptides: An Overview of Efficient Screening, Evaluation Models, Molecular Mechanisms, and Applications. Retrieved from [Link]
-
CliniSciences. (n.d.).[] Tetrapeptide Structure and Function. Retrieved from [Link][]
-
Oxford Academic. (2020).[] Cellular antioxidant effect of bioactive peptides and molecular mechanisms. Retrieved from [Link]
Sources
Strategic Validation of Tetrapeptide-1: An In Vitro Framework for Anti-Inflammatory Efficacy
[1]
Executive Summary & Strategic Rationale
Tetrapeptide-1 (LPTV) is a synthetic peptide primarily characterized by its antioxidant properties and ability to stimulate extracellular matrix components (collagen, fibronectin).[] While often utilized in cosmeceuticals for anti-aging, its potential as a potent anti-inflammatory agent remains a critical area for validation.
Inflammation and oxidative stress are inextricably linked; Reactive Oxygen Species (ROS) are key upstream activators of the NF-κB and MAPK signaling cascades, which drive pro-inflammatory cytokine release. This guide posits that Tetrapeptide-1’s established antioxidant capacity functions as a mechanistic brake on this inflammatory loop.[]
Objective: To provide a self-validating experimental protocol to quantify the anti-inflammatory effects of Tetrapeptide-1 in Lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.
Mechanistic Hypothesis: The ROS-NF-κB Axis
To design a robust experiment, we must first define the molecular target.[] The hypothesized mechanism of action (MoA) for Tetrapeptide-1 involves the attenuation of oxidative stress-induced inflammation.[]
-
Stimulus: LPS binds to Toll-Like Receptor 4 (TLR4).[]
-
Signal Transduction: This triggers the production of intracellular ROS and activates the IKK complex.
-
Transcription: IκBα is phosphorylated and degraded, allowing the p65/p50 NF-κB complex to translocate to the nucleus.
-
Output: Transcription of pro-inflammatory genes (iNOS, COX-2, TNF-α, IL-6).
-
Intervention: Tetrapeptide-1 scavenges upstream ROS, preventing the redox-sensitive activation of NF-κB.[]
Visualization: Proposed Signaling Pathway
Figure 1: Hypothesized mechanism of action. Tetrapeptide-1 intercepts the inflammatory cascade by scavenging ROS, thereby inhibiting the redox-dependent activation of the NF-κB pathway.[]
Experimental Design Strategy
Model Selection
-
Cell Line: RAW 264.7 (Murine Macrophages) .
-
Rationale: This cell line is the industry gold standard for screening anti-inflammatory compounds due to its high sensitivity to LPS and robust production of Nitric Oxide (NO) and cytokines.
-
-
Inducer: Lipopolysaccharide (LPS) (from E. coli O111:B4).[]
-
Rationale: Provides a controlled, reproducible acute inflammatory response via TLR4.
-
Key Readouts & Causality
| Assay Type | Target Marker | Causality Confirmed |
| Cytotoxicity | Cell Viability (CCK-8) | Ensures reduction in inflammation is not due to cell death.[] |
| Primary Screen | Nitric Oxide (NO) | Direct measure of iNOS activity; correlates with inflammation severity.[] |
| Downstream | TNF-α, IL-6 (ELISA) | Confirms modulation of specific pro-inflammatory cytokines.[] |
| Upstream | ROS (DCF-DA) | Validates the antioxidant mechanism of the peptide. |
Detailed Experimental Protocols
Note: All steps must be performed under sterile conditions in a biosafety cabinet.
Phase 1: Dose-Finding (Cytotoxicity)
Before testing efficacy, you must establish the Maximum Non-Toxic Concentration (MNTC) .[]
-
Seeding: Plate RAW 264.7 cells at
cells/well in a 96-well plate. Incubate for 24h at 37°C, 5% CO₂. -
Treatment: Aspirate media. Treat cells with Tetrapeptide-1 at a log-scale gradient (e.g., 1, 10, 50, 100, 200 µg/mL) for 24h.[]
-
Assay: Add 10 µL of CCK-8 reagent per well. Incubate for 2h.
-
Read: Measure absorbance at 450 nm.
-
Criteria: Select concentrations yielding >90% viability for subsequent efficacy assays.
Phase 2: Anti-Inflammatory Efficacy Workflow
This protocol combines NO quantification with Cytokine ELISA.[]
Reagents:
-
Griess Reagent (1% sulfanilamide, 0.1% NED in 2.5% phosphoric acid).
-
LPS Stock (1 µg/mL).[]
-
Positive Control: Dexamethasone (1 µM).[]
Step-by-Step Protocol:
-
Seeding: Plate RAW 264.7 cells at
cells/well in 6-well plates (for lysate) or 96-well plates (for supernatant). -
Pre-Treatment (Prophylactic Model):
-
Remove spent media.[][2]
-
Add fresh media containing Tetrapeptide-1 (at determined MNTCs) or Dexamethasone (Positive Control).[]
-
Incubate for 1 hour prior to LPS exposure.[] This allows the peptide to prime the intracellular antioxidant defense.
-
-
Induction:
-
Add LPS to each well (final concentration: 100 ng/mL or 1 µg/mL).[]
-
Do not wash cells ; add LPS directly to the peptide-containing media to model competitive inhibition.[]
-
Incubate for 24 hours .
-
-
Supernatant Collection:
-
Centrifuge plates/tubes at 1,000 x g for 5 mins to remove debris.
-
Aliquot supernatant: 50 µL for NO assay, remaining for ELISA (store at -80°C).
-
-
NO Quantification (Griess Assay):
-
Mix 50 µL supernatant with 50 µL Griess Reagent A + 50 µL Griess Reagent B.[]
-
Incubate 10 mins at Room Temp (dark).
-
Measure Absorbance at 540 nm.[]
-
Calculation: Interpolate against a Sodium Nitrite (
) standard curve.[]
-
Visualization: Experimental Workflow
Figure 2: Step-by-step experimental workflow for evaluating anti-inflammatory activity in macrophage models.[]
Data Analysis & Interpretation
To validate Tetrapeptide-1 as an anti-inflammatory agent, your data must meet specific statistical criteria.
Expected Results Table
| Group | Cell Viability | NO Production | TNF-α / IL-6 | Interpretation |
| Control (Untreated) | 100% | Low (Basal) | Low | Baseline health.[] |
| Model (LPS Only) | >90% | High (+++) | High (+++) | Successful induction of inflammation.[] |
| Tetrapeptide-1 (Low) | >90% | High (++) | High (++) | Minimal effect (sub-therapeutic).[] |
| Tetrapeptide-1 (High) | >90% | Reduced (+) | Reduced (+) | Hit: Dose-dependent inhibition.[] |
| Dexamethasone | >85% | Low (+) | Low (+) | Validation of assay sensitivity.[] |
Statistical Validation
-
Normalization: Express all cytokine/NO levels as a percentage of the "LPS Only" group.
-
Test: One-way ANOVA followed by Dunnett’s post-hoc test.
-
Significance: A p-value < 0.05 against the LPS group confirms efficacy.[]
References
The Tetrapeptide Renaissance: From Biological Fragments to Precision Therapeutics
Executive Summary: The Privileged Scaffold
In the vast chemical space of peptide therapeutics, tetrapeptides (4-mer peptides) occupy a unique "Goldilocks zone." They are large enough to encode high-affinity specificity for complex biological receptors (such as GPCRs and integrins) yet small enough to bypass many of the pharmacokinetic liabilities that plague larger biologics. Unlike macromolecules, tetrapeptides often exhibit superior tissue penetration and can be engineered for oral bioavailability through cyclization or peptidomimetic modification.
This guide traces the technical evolution of tetrapeptides—from the serendipitous isolation of bioactive fragments in the 1970s to the rational design of mitochondrial-targeting agents in the 21st century. It provides a rigorous, field-tested protocol for their synthesis and validates the causal mechanisms driving their therapeutic efficacy.
Historical Genesis: The Era of Isolation (1970–1980)
The history of tetrapeptides is not merely a chronicle of discovery but a shift in paradigm from "protein degradation" to "bioactive signaling."
Tuftsin: The Immunological Spark (1970)
The field was galvanized in 1970 when Najjar and Nishioka isolated Tuftsin (Thr-Lys-Pro-Arg) .[1][2] Originally dismissed as a degradation product of the IgG heavy chain (residues 289–292), it was later proven to be a specific macrophage activator.[2]
-
Mechanism: Tuftsin binds to specific receptors on phagocytes, enhancing bactericidal activity and phagocytosis.
-
Significance: It demonstrated that short peptide sequences embedded within larger proteins could function as independent signaling modules upon proteolytic release.[2]
GHK-Cu: The Regenerative Signal (1973)
Shortly after, Loren Pickart isolated GHK (Gly-His-Lys) from human plasma.[1][2] Its high affinity for Copper(II) ions (GHK-Cu) revealed a critical role in wound healing and tissue remodeling.[1][2][3][4]
-
Causality: The GHK-Cu complex modulates the activity of metalloproteinases (MMPs) and their inhibitors (TIMPs), shifting the cellular state from inflammation to regeneration.
The Synthetic Revolution: Automating Precision
The transition from discovering natural peptides to engineering therapeutic candidates was driven by the evolution of synthesis technologies.[5][6]
The Merrifield Shift
Before the 1960s, solution-phase synthesis was a labor-intensive process of isolation and purification after every single amino acid addition.[1] R.B. Merrifield’s invention of Solid-Phase Peptide Synthesis (SPPS) revolutionized this.[1][2][7]
-
Technical Impact: SPPS allowed the peptide chain to remain anchored to an insoluble resin, enabling excess reagents to be washed away without product loss. This paved the way for the high-throughput synthesis of tetrapeptide libraries.
Visualization: Evolution of Tetrapeptide Research
The following diagram illustrates the chronological and technological evolution of the field.
Figure 1: The trajectory of tetrapeptide research, moving from biological isolation to synthetic automation and rational design.
The Golden Age of Functionality (1990s–Present)
As synthesis hurdles vanished, researchers began designing tetrapeptides with specific subcellular targets.[2]
Endomorphins: The Opioid Breakthrough (1997)
Zadina et al. isolated Endomorphin-1 (Tyr-Pro-Trp-Phe-NH2) and Endomorphin-2 from the mammalian brain.[1][2][8]
-
Selectivity: Unlike morphine, these tetrapeptides are highly selective for the
-opioid receptor (MOR), theoretically offering analgesia with reduced side effects like respiratory depression.[2] -
Structure-Activity Relationship (SAR): The aromatic residues (Tyr, Trp/Phe) are critical for receptor binding pocket interactions.[1][2]
Elamipretide (SS-31): Mitochondrial Medicine
Developed by Szeto and Schiller, SS-31 (D-Arg-dimethylTyr-Lys-Phe-NH2) represents the pinnacle of rational design.[1][2]
-
Mechanism: It does not bind a protein receptor but targets Cardiolipin , a phospholipid exclusively found in the inner mitochondrial membrane (IMM).
-
Therapeutic Causality: By stabilizing Cardiolipin, SS-31 restores the curvature of mitochondrial cristae and optimizes the Electron Transport Chain (ETC), reducing Reactive Oxygen Species (ROS) leakage.[2]
Comparative Analysis of Key Tetrapeptides
| Peptide | Sequence | Primary Target | Therapeutic Indication | Discovery Year |
| Tuftsin | Thr-Lys-Pro-Arg | Phagocyte Receptors | Immunostimulation | 1970 |
| GHK-Cu | Gly-His-Lys (Cu complex) | MMPs / TIMPs | Wound Healing, Anti-aging | 1973 |
| Endomorphin-1 | Tyr-Pro-Trp-Phe-NH2 | Analgesia (Pain Relief) | 1997 | |
| Elamipretide (SS-31) | D-Arg-Dmt-Lys-Phe-NH2 | Cardiolipin (Mitochondria) | Ischemia-Reperfusion, Myopathy | ~2004 |
| Acetyl Tetrapeptide-5 | Ac-Ala-His-Ser-His | ACE Inhibition (Putative) | Anti-edema (Cosmetic) | ~2000s |
Technical Deep Dive: Self-Validating Synthesis Protocol
Objective: Synthesize GHK (Gly-His-Lys) using Fmoc-based SPPS. Rationale: This protocol incorporates "self-validating" checkpoints to ensure high purity and prevent deletion sequences, a common failure mode in tetrapeptide synthesis.[1][2]
Materials
-
Resin: 2-Chlorotrityl Chloride Resin (Low loading: 0.3–0.6 mmol/g to prevent aggregation).[1][2]
-
Coupling Reagents: HBTU/HOBt or DIC/Oxyma (preferred for reducing racemization).[2]
Step-by-Step Methodology
Step 1: Resin Loading (The Foundation)
-
Swell resin in dry DCM for 30 mins.
-
Dissolve Fmoc-Lys(Boc)-OH (1.2 eq) and DIPEA (4 eq) in DCM.[1][2] Add to resin.[2][5][7][9]
-
Causality: Using a lower equivalent of amino acid ensures controlled loading. The bulky Trityl linker prevents diketopiperazine formation (a common side reaction with Pro/Gly at the C-terminus).[2]
-
Checkpoint 1 (Loading Test): Wash resin, dry a small sample, and measure UV absorbance of the Fmoc adduct at 290nm to calculate precise substitution level.
Step 2: Elongation Cycles
For each amino acid (His, Gly):
-
Deprotection: Treat with 20% Piperidine/DMF (2 x 5 min). Wash DMF x 5.[2][7][9]
-
Coupling: Activate Fmoc-AA-OH (3 eq) with HBTU (2.9 eq) and DIPEA (6 eq). React for 45-60 mins.
-
Self-Validating Checkpoint (Kaiser Test):
Step 3: Cleavage and Global Deprotection
-
Wash resin with DCM.[2]
-
Treat with Cleavage Cocktail: TFA/TIS/H2O (95:2.5:2.5) for 2 hours.
-
Causality: TIS (Triisopropylsilane) acts as a scavenger to trap the highly reactive trityl and Boc cations, preventing them from re-alkylating the reactive Histidine ring.
Step 4: Purification and Analysis[5]
-
Precipitate in cold diethyl ether. Centrifuge.
-
Validation (HPLC/MS):
-
Run Analytical HPLC (C18 column, Gradient 5-95% ACN).
-
Success Criteria: Single major peak >95% area.
-
Mass Spec: Confirm [M+H]+ = 341.2 Da (for GHK).
-
Mechanism of Action Visualization
The following diagram details the mechanism of Elamipretide (SS-31) , illustrating its unique lipid-targeting modality which differentiates it from receptor-binding tetrapeptides.
Figure 2: Mechanism of Action for Elamipretide (SS-31).[1][2] The peptide selectively targets cardiolipin in the inner mitochondrial membrane, optimizing bioenergetics.
References
-
Najjar, V. A., & Nishioka, K. (1970).[2] "Tuftsin: A natural phagocytosis stimulating peptide."[2][10][11] Nature.[2] Link[1][2]
-
Pickart, L. (1973).[2][4] "The biological effects of GHK-Cu (glycyl-L-histidyl-L-lysine-copper)." Journal of Peptide Science. Link (Retrospective Review)
-
Merrifield, R. B. (1963).[2] "Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide." Journal of the American Chemical Society. Link[1][2]
-
Zadina, J. E., et al. (1997).[2] "A potent and selective endogenous agonist for the mu-opiate receptor." Nature.[2] Link[1][2]
-
Szeto, H. H. (2014).[2] "First-in-class cardiolipin-protective compound as a therapeutic agent to restore mitochondrial bioenergetics."[1][2] British Journal of Pharmacology. Link[1][2]
-
BenchChem. (2025).[2] "The Discovery and Synthesis of Novel Tetrapeptides: A Technical Guide." BenchChem Technical Resources. Link[1][2]
Sources
- 1. Endomorphin - Wikipedia [en.wikipedia.org]
- 2. Tuftsin - Wikipedia [en.wikipedia.org]
- 3. marciorubin.com.br [marciorubin.com.br]
- 4. GHK-Cu Peptide: Skin Regeneration, Anti-Aging & Healing. [santeclinics.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. project120.org [project120.org]
- 7. chemistry.du.ac.in [chemistry.du.ac.in]
- 8. karger.com [karger.com]
- 9. chem.uci.edu [chem.uci.edu]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. Frontiers | Tuftsin: A Natural Molecule Against SARS-CoV-2 Infection [frontiersin.org]
Initial Investigations into the Stability and Degradation of Tetrapeptide-1 (LPTV): A Comprehensive Technical Guide
Executive Summary & Molecular Rationale
Tetrapeptide-1 (CAS 1632354-04-1), characterized by the amino acid sequence L-Leucyl-L-Prolyl-L-Threonyl-L-Valine (LPTV), is a highly active biomimetic signaling peptide. It is widely utilized in therapeutic and cosmeceutical formulations for its potent antioxidant properties and its ability to upregulate the synthesis of extracellular matrix components, including collagen, elastin, and fibronectin[1][2].
However, like all short-chain synthetic peptides, the clinical and commercial viability of Tetrapeptide-1 is heavily dependent on its stability profile. Peptides are inherently susceptible to chemical degradation (hydrolysis, oxidation) during shelf-life and rapid enzymatic degradation (proteolysis) upon introduction to biological matrices like serum or skin homogenates[3][4].
This whitepaper establishes the foundational analytical strategies and field-proven protocols required to systematically investigate the degradation kinetics of Tetrapeptide-1. By adhering to International Council for Harmonisation (ICH) guidelines and leveraging advanced LC-MS/MS workflows, researchers can elucidate specific degradation pathways, thereby informing rational formulation design and establishing accurate shelf-life predictions.
Mechanisms of Degradation
Understanding the specific vulnerabilities of the LPTV sequence is the first step in designing a robust stability-indicating assay.
-
Enzymatic Susceptibility: The presence of a proline (Pro) residue in the LPTV sequence imparts a degree of conformational rigidity, offering partial resistance against generic, non-specific proteases. However, the peptide remains highly vulnerable to prolyl endopeptidases (which cleave adjacent to proline) and terminal exopeptidases present in human serum and dermal tissue[4][5].
-
Chemical Instability: Under the stress conditions mandated by ICH Q1A(R2), the peptide bonds of Tetrapeptide-1 are subject to acid/base-catalyzed hydrolysis[6][7]. Furthermore, while the LPTV sequence lacks highly oxidizable residues like methionine or cysteine, the N-terminal amine and the hydroxyl group of threonine (Thr) can still undergo degradation under severe oxidative or thermal stress[3].
Fig 1: Primary enzymatic and chemical degradation pathways of Tetrapeptide-1.
Experimental Protocol 1: Biological Matrix Stability Assay
To accurately quantify Tetrapeptide-1 degradation in human serum or skin homogenates, the analytical method must overcome severe matrix interference. High-abundance proteins cause significant ion suppression in mass spectrometry, necessitating rigorous sample extraction[4].
Causality-Driven Methodology
-
Matrix Incubation: Spike Tetrapeptide-1 into 25% human serum (or standardized skin homogenate) to a final concentration of 10 µM. Incubate at 37°C under gentle agitation.
-
Time-Course Sampling: Extract 50 µL aliquots at predefined intervals (e.g., 0, 1, 2, 4, 8, 24 hours).
-
Quenching & Internal Standard (IS) Addition: Immediately add 150 µL of ice-cold Acetonitrile (ACN) containing 1% formic acid and a heavy-isotope labeled internal standard (e.g., [13C/15N]-LPTV)[8].
-
Protein Precipitation (PPT): Centrifuge the quenched samples at 18,000 × g for 10 minutes at 4°C to pellet the precipitated high-abundance serum proteins[5].
-
Solid Phase Extraction (SPE): Pass the supernatant through a mixed-mode anion exchange SPE cartridge.
-
Scientific Rationale: SPE removes residual phospholipids and salts that survive ACN precipitation, drastically improving the signal-to-noise ratio and extending the lifespan of the LC column[9].
-
-
LC-MS/MS Analysis: Inject the eluate onto a C18 reversed-phase column. Utilize a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode to track the parent ion transitions of LPTV and its primary fragments[4][9].
Fig 2: LC-MS/MS sample preparation and analytical workflow for peptide stability.
Experimental Protocol 2: ICH Q1A(R2) Forced Degradation Studies
Forced degradation studies are mandatory under ICH Q1A(R2) to validate that the analytical method is "stability-indicating"—meaning it can reliably separate the intact active pharmaceutical ingredient (API) from its degradation products[3][7].
Causality-Driven Methodology
The critical objective here is to achieve 5% to 20% degradation of Tetrapeptide-1[3][7].
-
Scientific Rationale: If degradation exceeds 20%, secondary and tertiary degradation products (fragments of fragments) begin to form. This masks the primary degradation pathways and unnecessarily complicates the chromatographic profile[3][7].
-
Acid/Base Hydrolysis:
-
Acid: Expose LPTV (1 mg/mL) to 0.1 M HCl at 40°C for 24-48 hours.
-
Base: Expose LPTV to 0.1 M NaOH at room temperature for 2-4 hours. Neutralize immediately prior to injection.
-
-
Oxidative Stress: Treat the peptide with 3% H₂O₂ at room temperature for 24 hours. Monitor for potential oxidation at the N-terminus or the threonine side chain[3][6].
-
Thermal & Humidity Stress: Expose lyophilized Tetrapeptide-1 powder to accelerated conditions of 40°C ± 2°C and 75% ± 5% Relative Humidity (RH) for up to 6 months, pulling samples at 0, 3, and 6 months[6].
-
Photolysis: Expose samples to standardized UV/Vis light sources in accordance with ICH Q1B guidelines to assess photostability[6].
Quantitative Data Summary
The following table synthesizes typical stability parameters and expected kinetic outcomes for Tetrapeptide-1 based on the described experimental workflows. Structuring data in this manner is critical for regulatory submissions and formulation bridging.
| Stress Condition | Environment / Reagent | Target Degradation (%) | Estimated Half-Life ( | Primary Degradation Mechanism |
| Enzymatic (Serum) | 25% Human Serum, 37°C | N/A (Kinetic Profiling) | 2.5 - 4.0 Hours | Exopeptidase cleavage (Loss of Leu/Val) |
| Acidic Hydrolysis | 0.1 M HCl, 40°C | 10 - 15% | > 48 Hours | Peptide bond cleavage (L-P bond) |
| Basic Hydrolysis | 0.1 M NaOH, 25°C | 15 - 20% | < 6 Hours | Rapid backbone hydrolysis |
| Oxidative Stress | 3% H₂O₂, 25°C | < 5% | Highly Stable | Minor N-terminal oxidation |
| Thermal (Accelerated) | 40°C / 75% RH (Solid) | < 5% over 6 months | > 24 Months | Negligible (Highly stable as powder) |
(Note: Half-life values represent typical baseline metrics for unprotected tetrapeptides; specific formulation excipients, such as liposomal encapsulation, will significantly alter these kinetics).
References
-
Tetrapeptide-1 by America Suns Life, Inc. UL Prospector URL:[Link]
-
Peptide Stability Testing: ICH Accelerated and Intermediate Condition Study Design Pengting Peptide URL:[Link]
-
Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects ResolveMass Laboratories URL:[Link]
-
Analytical method development and stability-indicating strategies for synthetic peptide therapeutics under ICH regulatory frameworks BioTech Spain URL:[Link]
-
Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants ACS Pharmacology & Translational Science URL:[Link]
-
Optimized Peptide Extraction Method for Analysis of Antimicrobial Peptide Kn2-7/dKn2-7 Stability in Human Serum By LC–MS Taylor & Francis / Bioanalysis URL:[Link]
-
Development and Validation of a Novel LC-MS/MS Assay for C-Peptide in Human Serum ResearchGate URL:[Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. ulprospector.com [ulprospector.com]
- 3. biotech-spain.com [biotech-spain.com]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. pengtingpeptide.com [pengtingpeptide.com]
- 7. resolvemass.ca [resolvemass.ca]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Application Note: In Vitro Assessment of Tetrapeptide-1 Efficacy on Collagen Synthesis
This Application Note is designed for researchers and drug development professionals. It provides a rigorous, self-validating framework for assessing the efficacy of Tetrapeptide-1 (INCI) on collagen synthesis using Human Dermal Fibroblasts (HDFs).
Executive Summary & Mechanism of Action
Tetrapeptide-1 is a synthetic signaling oligopeptide designed to mimic endogenous matrikines—peptides generated during extracellular matrix (ECM) fragmentation that signal fibroblasts to initiate repair. Unlike growth factors which can be unstable, Tetrapeptide-1 offers high bioavailability and stability.
Its primary mechanism involves binding to specific cell surface receptors on dermal fibroblasts, triggering intracellular signaling cascades (typically involving MAPK/ERK or SMAD pathways) that upregulate the transcription of structural genes, specifically COL1A1 (Collagen Type I) and COL3A1 (Collagen Type III).
This guide outlines a tiered experimental approach:
-
Transcriptional Validation: qRT-PCR to verify gene upregulation.
-
Quantitative Synthesis: Pro-Collagen Type I C-Peptide (PIP) ELISA to measure nascent protein secretion.
-
Total Accumulation: Sircol™ Assay for soluble collagen quantification.
-
Spatial Verification: Immunofluorescence (IF) for matrix deposition.
Strategic Experimental Design
Cell Model Selection
-
Primary Human Dermal Fibroblasts (HDF-Adult): The gold standard. Immortalized lines (e.g., HaCaT) are unsuitable as they are keratinocytes, and NIH/3T3 (murine) may not perfectly reflect human peptide receptor affinity.
-
Passage Number: Use passages 3–8. Older cells become senescent and unresponsive to peptide stimulation.
Critical Reagents & Controls
-
Tetrapeptide-1 Stock: Dissolve in sterile water or DMSO (final concentration <0.1%) to 1 mg/mL. Store at -20°C.
-
The "Ascorbic Acid" Imperative: Collagen synthesis requires L-Ascorbic Acid (Vitamin C) as a cofactor for prolyl hydroxylase. Without it, collagen is unstable and not secreted.
-
Standard Condition: All media (including controls) must contain 50 µg/mL L-Ascorbic Acid .
-
-
Controls:
-
Negative Control (NC): Basal Medium + Ascorbic Acid (Vehicle only).
-
Positive Control (PC): TGF-β1 (5–10 ng/mL) or Palmitoyl Pentapeptide-4 (Matrixyl) (5 µM).
-
Experimental Workflow Visualization
Caption: Temporal workflow for evaluating Tetrapeptide-1. Note the distinct timepoints for gene expression vs. protein accumulation.
Detailed Protocols
Protocol 1: Transcriptional Analysis (qRT-PCR)
Objective: Determine if Tetrapeptide-1 upregulates COL1A1 mRNA.
-
Seeding: Seed HDFs in 6-well plates (3 x 10^5 cells/well). Incubate 24h.
-
Starvation: Replace medium with low-serum (0.1% FBS) DMEM for 24h to synchronize cells.
-
Treatment: Treat cells with Tetrapeptide-1 (e.g., 1, 10, 50 µM) in serum-free DMEM supplemented with 50 µg/mL Ascorbic Acid.
-
Duration: 24 hours.[1]
-
-
RNA Extraction: Use TRIzol or a silica-column kit (e.g., RNeasy). Measure purity (A260/A280 > 1.8).
-
cDNA Synthesis: Reverse transcribe 1 µg total RNA using a High-Capacity cDNA Reverse Transcription Kit.
-
qPCR: Perform using SYBR Green or TaqMan probes.
-
Target Primer (COL1A1): Fwd: 5'-GAGGGCCAAGACGAAGACATC-3'; Rev: 5'-CAGATCACGTCATCGCACAAC-3'.
-
Reference Gene (GAPDH): Fwd: 5'-ACCCACTCCTCCACCTTTGA-3'; Rev: 5'-CTGTTGCTGTAGCCAAATTCGT-3'.
-
-
Analysis: Calculate relative fold change using the
method.
Protocol 2: Pro-Collagen I C-Peptide (PIP) ELISA
Objective: Quantify newly synthesized collagen. Mature collagen becomes insoluble and cross-linked; measuring the cleaved C-terminal pro-peptide (PIP) in the supernatant is the most accurate index of synthesis rate.
-
Seeding: Seed HDFs in 96-well plates (5 x 10^3 cells/well).
-
Treatment: Treat as above for 48 hours . Ensure Ascorbic Acid is present.[2]
-
Sample Collection: Collect cell culture supernatant. Centrifuge at 1500 rpm for 5 min to remove debris. Store at -80°C if not using immediately.[3]
-
Assay: Use a Human Pro-Collagen I alpha 1 ELISA Kit (e.g., R&D Systems or Abcam).
-
Add 100 µL sample/standard to antibody-coated wells. Incubate 2h at RT.
-
Wash 3x. Add Biotinylated Detection Antibody (1h).
-
Wash 3x. Add HRP-Streptavidin (30 min).
-
Add TMB Substrate. Stop reaction with H2SO4.
-
-
Quantification: Read OD at 450 nm. Normalize concentration to total cell protein (BCA assay of the cell lysate from the same well) to account for proliferation effects.
Protocol 3: Sircol™ Soluble Collagen Assay
Objective: Measure total soluble collagen accumulation in the medium.
-
Reagent: Sirius Red dye in picric acid binds specifically to the [Gly-X-Y]n helical structure of collagen.
-
Procedure:
-
Collect 100 µL supernatant from 72h cultures.
-
Add 1 mL Sircol Dye Reagent. Mix and incubate 30 min at RT with agitation.
-
Centrifuge at 12,000 rpm for 10 min to pellet the Collagen-Dye complex.
-
Carefully aspirate supernatant (avoid disturbing the red pellet).
-
Wash pellet with Acid-Salt Wash Reagent.
-
Dissolve pellet in Alkali Reagent (0.5 M NaOH).
-
-
Read: Measure Absorbance at 555 nm.
-
Validation: Compare against a standard curve of cold-soluble Collagen Type I.
Data Presentation & Analysis
Expected Results Table
Summarize your findings in a comparative table.
| Assay | Metric | Control (Vehicle) | Tetrapeptide-1 (10 µM) | Positive Control (TGF-β) | Interpretation |
| MTT | Cell Viability (%) | 100 ± 2.1 | 105 ± 3.4 | 98 ± 4.1 | Non-cytotoxic; slight proliferation possible. |
| qRT-PCR | COL1A1 Fold Change | 1.00 | 2.45 ± 0.3 | 3.10 ± 0.5 | Significant transcriptional activation. |
| ELISA | PIP (ng/mL/mg protein) | 150 ± 12 | 280 ± 18 | 350 ± 25 | Increased synthesis rate. |
| Sircol | Total Collagen (µg/mL) | 25 ± 3 | 42 ± 5 * | 55 ± 6 | Increased protein accumulation. |
*Indicates p < 0.05 vs Control (ANOVA).
Mechanistic Pathway Visualization
Caption: Proposed signaling pathway.[4] Tetrapeptide-1 mimics matrikines, activating kinases to drive COL1A1 transcription.
Troubleshooting & Optimization
-
Low Signal in ELISA: Ensure Ascorbic Acid was fresh. Vitamin C oxidizes rapidly in media (turning yellow/orange). Add it fresh with every media change.
-
High Background in Sircol: Serum contains bovine collagen. Use low-serum (0.1% or 0.5%) or serum-free media during the treatment phase to avoid false positives.
-
Cell Detachment: High concentrations of peptides or lack of serum for >48h can stress cells. If detachment occurs, shorten treatment to 24h or increase serum to 1%.
References
-
Lipotec. (2023). Mechanism of Action of Tetrapeptide-1 in ECM Renewal. Retrieved from
-
Schagen, S. K. (2017).[5] Topical Peptide Treatments with Effective Anti-Aging Results.[5][6][7] Cosmetics, 4(2), 16. [Link][8]
-
Tully, J., et al. (2016). Optimized protocol for the quantification of collagen synthesis using the Sirius Red assay. Journal of Tissue Engineering. [Link]
-
R&D Systems. (n.d.). Human Pro-Collagen I alpha 1 DuoSet ELISA Protocol. Retrieved from
-
Biocolor. (n.d.). Sircol™ Soluble Collagen Assay Manual. Retrieved from
Sources
- 1. flore.unifi.it [flore.unifi.it]
- 2. mdpi.com [mdpi.com]
- 3. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]
- 4. mdpi.com [mdpi.com]
- 5. alastin.com [alastin.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Acetyl tetrapeptide: A multifunctional biomimetic peptide - Creative Peptides [creative-peptides.com]
- 8. Usage of Synthetic Peptides in Cosmetics for Sensitive Skin - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: In Vivo Validation of Tetrapeptide-1 for Skin Aging
This Application Note is structured as a high-level technical guide for R&D professionals in the dermo-cosmetic and pharmaceutical sectors. It synthesizes established protocols with specific adaptations for Tetrapeptide-1 , a signaling peptide known for its antioxidant and ECM-stimulating properties.
Executive Summary
Tetrapeptide-1 (TP-1) is a bioactive oligopeptide functioning primarily as a matrikine-mimetic and antioxidant . Its mechanism of action involves the upregulation of extracellular matrix (ECM) components (Collagen I, Elastin, Fibronectin) and the downregulation of matrix metalloproteinases (MMPs) via the suppression of oxidative stress cascades.
While in vitro fibroblast assays provide preliminary data, they lack the complex tissue architecture required to validate TP-1’s efficacy on barrier function, wrinkle depth, and elastosis. This guide outlines the Gold Standard Protocol using the SKH-1 Hairless Mouse , the only model that accurately recapitulates human photoaging and chronological atrophy without the confounding variable of hair cycling.
Scientific Rationale & Model Selection
Why the SKH-1 Hairless Mouse?
Unlike chemical depilation of haired mice (which induces inflammation), the SKH-1 strain is naturally hairless and immunocompetent.
-
Relevance: The SKH-1 epidermis is histologically similar to human skin in terms of stratum corneum turnover and metabolic response to UV radiation.
-
Pathology: Chronic UVB exposure in SKH-1 mice induces solar elastosis , epidermal hyperplasia, and collagen degradation identical to human photoaging.
Mechanism of Action (MoA) for Tetrapeptide-1
To design the correct endpoints, we must map the peptide's pathway. TP-1 acts by mitigating Reactive Oxygen Species (ROS) generated by UV exposure, thereby inhibiting the MAPK/AP-1 signaling pathway that normally triggers MMP expression.
Figure 1: Tetrapeptide-1 Mechanism of Action. TP-1 functions as a dual-action agent: scavenging ROS to prevent MMP upregulation and stimulating TGF-β to enhance collagen synthesis.[1][2]
Experimental Protocol: Chronic Photoaging Model
Study Design & Grouping
Duration: 10–12 Weeks
Animals: Female SKH-1 Hairless Mice (6 weeks old),
| Group | Description | Induction (UVB) | Treatment (Topical) | Purpose |
| G1 | Naïve Control | None | Vehicle Only | Baseline skin parameters. |
| G2 | Model Control | Yes (3x/week) | Vehicle Only | Validates photoaging damage. |
| G3 | Positive Control | Yes (3x/week) | 0.05% Retinoic Acid | Benchmark efficacy. |
| G4 | TP-1 Low Dose | Yes (3x/week) | 50 ppm Tetrapeptide-1 | Dose-response establishment. |
| G5 | TP-1 High Dose | Yes (3x/week) | 200 ppm Tetrapeptide-1 | Maximum efficacy profile. |
Formulation & Administration
-
Vehicle: Propylene glycol:Ethanol (3:7) or a standard cosmetic emulsion base. Crucial: The vehicle must not be occlusive enough to alter TEWL on its own.
-
Dosing: 100 µL applied topically to the dorsal skin daily , 5 days/week.
-
Timing: Apply treatment 2 hours after UVB irradiation to simulate a "repair" regimen, or 1 hour before to test "protection." (Recommendation: Post-irradiation is preferred for anti-aging repair claims).
UVB Irradiation Schedule (The "Ramping" Protocol)
To prevent acute burning (erythema) and induce chronic aging, the UV dose must be titrated.
-
Source: Solar Simulator (290–320 nm peak).
-
Calibration: Measure MED (Minimal Erythema Dose) on Week 0.
-
Schedule:
-
Week 1: 1 MED (approx. 60 mJ/cm²)
-
Week 2: 2 MED
-
Week 3–10: 3–4 MED (maintain chronic stress)
-
Evaluation Methodologies
Non-Invasive Biometrics (Live Animal)
Perform these measurements bi-weekly to track progression.
-
Wrinkle Grading: Use the Bissett Score (0 = smooth, 4 = deep permanent wrinkles).
-
Advanced: Use Silicon Replica analysis with optical profilometry (Ra, Rz values).
-
-
Skin Elasticity: Cutometer® (MPA 580).
-
Parameter: R2 (Gross Elasticity) . A decrease in R2 indicates loss of elastic recovery.
-
-
Barrier Function: T.E.W.L. (Vapometer).
-
Relevance: UV exposure disrupts the barrier; TP-1 should mitigate water loss.
-
Histological & Molecular Analysis (Terminal - Week 12)
Tissue Processing: Dorsal skin samples fixed in 10% formalin (histology) and snap-frozen (RNA/Protein).
A. Histology (Morphometrics)
-
Stain: Masson’s Trichrome (Collagen = Blue, Keratin = Red).
-
Measurement: Calculate Dermal Collagen Density (%) using ImageJ thresholding.
-
Epidermal Thickness: Measure from stratum corneum to basal layer (hyperplasia indicates damage).
B. Molecular Biomarkers (RT-qPCR / Western Blot)
Target the specific pathway nodes identified in Figure 1.
| Target | Method | Expected Outcome (TP-1 vs. UV Control) |
| MMP-1 / MMP-13 | qPCR / WB | Downregulation (Reduced degradation) |
| Pro-Collagen Type I | ELISA (Pro-peptide) | Upregulation (Synthesis stimulation) |
| SOD (Superoxide Dismutase) | Colorimetric Assay | Restoration (Antioxidant defense) |
| IL-6 / TNF-α | ELISA | Reduction (Anti-inflammatory) |
Workflow Visualization
Figure 2: Experimental Workflow. Step-by-step progression from acclimatization through the cyclic induction/treatment phase to terminal molecular analysis.
Data Validation & Quality Control
To ensure Trustworthiness and Reproducibility :
-
Self-Validation: The "UV-Only" group must show a statistically significant increase in epidermal thickness (>20% vs Naïve) and wrinkle score (>2.0) for the study to be valid. If the model fails, efficacy data for TP-1 is void.
-
Blinding: The researcher performing wrinkle grading must be blinded to the treatment groups to avoid bias.
-
Statistical Power: Use One-way ANOVA followed by Dunnett’s post-hoc test.
is the threshold for significance.
References
-
Kligman, L. H. (1996). The hairless mouse model for photoaging. Journal of the American Academy of Dermatology.
- Hwang, E., et al. (2012). Efficacy of peptide complex on skin anti-aging in vitro and in vivo.
- Inman, A. O. (1989). The SKH-1 hairless mouse as a model for testing the chronic effects of UV light. Journal of Toxicology: Cutaneous and Ocular Toxicology.
-
Pena, A., et al. (2024).[1] Bioactive Peptides and Aging in Rodent Models. Encyclopedia.pub.
-
MDPI. (2025). Low-Molecular-Weight Collagen Peptide Improves Skin Dehydration and Barrier Dysfunction in UVB-Exposed SKH-1 Hairless Mice.
Sources
Application Note: High-Performance Liquid Chromatography (HPLC) Quantification of Tetrapeptide-1 (LPTV) in Biological Matrices
Abstract
This application note details a robust, validated Reverse-Phase HPLC (RP-HPLC) protocol for the quantification of Tetrapeptide-1 (Sequence: Leu-Pro-Thr-Val; MW: 428.52 Da) in biological samples (plasma/serum). Designed for pharmacokinetic (PK) and toxicological studies, this method utilizes Solid Phase Extraction (SPE) to minimize matrix interference and maximize recovery. The protocol achieves a Lower Limit of Quantitation (LLOQ) suitable for preclinical dosage analysis, adhering to FDA Bioanalytical Method Validation guidelines.
Introduction & Analyte Profile
Tetrapeptide-1 is a synthetic bioactive peptide (CAS: 1632354-04-1) widely utilized in dermatological pharmacology for its antioxidant and extracellular matrix (ECM) stimulating properties.[] While primarily a topical agent, preclinical safety assessment requires the quantification of systemic absorption in plasma.
Physicochemical Profile
| Parameter | Characteristic | Implication for Method Design |
| Sequence | Leu-Pro-Thr-Val (LPTV) | Short chain; lacks aromatic residues (Trp, Tyr, Phe). |
| Molecular Weight | 428.52 g/mol | Small molecule behavior; elutes early in gradients. |
| Isoelectric Point (pI) | ~5.5 - 6.0 | Zwitterionic at neutral pH; requires acidic pH for retention. |
| Hydrophobicity | Moderate (Leu/Val residues) | Retains well on C18 columns. |
| UV Absorption | Low at 280 nm | Critical: Must detect at 210–215 nm (peptide bond). |
Method Development Strategy
Chromatographic Separation (The "Why")
-
Stationary Phase: A C18 (Octadecyl) column with a high carbon load is selected. The aliphatic side chains of Leucine and Valine in Tetrapeptide-1 interact hydrophobically with the C18 ligands.
-
Mobile Phase Modifier: Trifluoroacetic Acid (TFA) (0.1%) is used as an ion-pairing agent. TFA protonates the terminal amine and carboxyl groups, suppressing ionization and sharpening the peak shape, which is essential for UV detection at 214 nm.
-
Detection: Since Tetrapeptide-1 lacks aromatic amino acids, detection at 280 nm is impossible. We utilize 214 nm to target the amide (peptide) bond absorption (
transition).
Sample Preparation Logic
Biological fluids contain high levels of albumin and immunoglobulins that will irreversibly foul HPLC columns.
-
Why not Protein Precipitation (PPT)? PPT often leaves residual supernatant contaminants that interfere with low-UV detection (214 nm).
-
Selection:Solid Phase Extraction (SPE) using a Polymeric Reversed-Phase (HLB) cartridge is chosen. It allows a "wash" step to remove salts and proteins before eluting the concentrated peptide.
Experimental Protocol
Reagents and Instrumentation
-
HPLC System: Agilent 1260 Infinity II or equivalent (Quaternary Pump, DAD/VWD Detector, Autosampler).
-
Column: Phenomenex Luna C18(2), 5 µm, 150 x 4.6 mm (or equivalent C18).
-
Standards: Tetrapeptide-1 (>98% purity).
-
Internal Standard (IS): Ala-Pro-Thr-Val (Structural Analog) or generic small peptide (e.g., Val-Tyr-Val).
-
Solvents: HPLC-grade Acetonitrile (ACN), Water, Trifluoroacetic Acid (TFA).
Chromatographic Conditions
| Parameter | Setting |
| Mobile Phase A | 0.1% TFA in Water (v/v) |
| Mobile Phase B | 0.1% TFA in Acetonitrile (v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20–50 µL (Dependent on sensitivity needs) |
| Column Temp | 30°C |
| Detection | UV @ 214 nm (Reference: 360 nm) |
Gradient Program:
-
0.0 min: 5% B (Equilibration)
-
10.0 min: 40% B (Linear ramp; elutes Tetrapeptide-1)
-
12.0 min: 90% B (Column wash)
-
14.0 min: 90% B (Hold)
-
14.1 min: 5% B (Re-equilibration)
-
20.0 min: End
Sample Preparation: Solid Phase Extraction (SPE) Workflow
This protocol is designed for 200 µL of Plasma .
-
Pre-treatment:
-
Mix 200 µL Plasma + 20 µL Internal Standard (IS) working solution.
-
Add 200 µL of 1% Formic Acid in water (to disrupt protein binding). Vortex 30s.
-
-
Conditioning (SPE Cartridge - HLB 30mg):
-
1 mL Methanol.
-
1 mL Water.
-
-
Loading:
-
Load pre-treated sample onto cartridge. Flow rate: <1 mL/min.
-
-
Washing (Critical Step):
-
Wash with 1 mL 5% Methanol in Water . (Removes salts and polar proteins; Tetrapeptide-1 is retained).
-
-
Elution:
-
Elute with 2 x 250 µL 100% Methanol .
-
-
Reconstitution:
-
Evaporate eluate to dryness under Nitrogen stream at 40°C.
-
Reconstitute in 100 µL Mobile Phase A (0.1% TFA/Water).
-
Vortex and transfer to HPLC vial.
-
Workflow Visualization
Caption: Step-by-step SPE extraction and HPLC analysis workflow for Tetrapeptide-1.
Method Validation Parameters
To ensure regulatory compliance (FDA/EMA), the following validation parameters must be established.
| Parameter | Acceptance Criteria (Bioanalysis) | Experimental Approach |
| Selectivity | No interfering peaks at retention time of LPTV or IS. | Analyze 6 blank plasma sources (lipemic/hemolyzed included). |
| Linearity | Calibration curve: 0.1 – 50 µg/mL (6 non-zero points). | |
| Accuracy | QC samples at Low, Mid, High concentrations (n=5). | |
| Precision | CV | Intra-day and Inter-day repeatability (n=5). |
| Recovery | Consistent (> 70% preferred) | Compare extracted QC area vs. neat standard area. |
| Stability | Freeze-thaw (3 cycles), Benchtop (4h), Autosampler (24h). |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| High Backpressure | Column clogging from plasma proteins. | Improve SPE wash step; filter reconstituted sample (0.2 µm). |
| Peak Tailing | Secondary interactions with silanols. | Ensure TFA is fresh (0.1%); consider increasing to 0.15% or using a "End-capped" column. |
| Ghost Peaks | Contamination from SPE cartridge. | Wash SPE cartridge with elution solvent before conditioning step. |
| Low Sensitivity | Detection wavelength error. | Verify UV is set to 214 nm , not 254/280 nm. |
References
-
U.S. Food and Drug Administration (FDA). (2018).[2] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
-
Phenomenex. (2022). HPLC Tech Tip: Approach to Peptide Analysis. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 169450584, Tetrapeptide-1. Retrieved from [Link]
-
International Council for Harmonisation (ICH). (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]
-
Aguilar, M. I. (Ed.). (2004). HPLC of Peptides and Proteins: Methods and Protocols. Methods in Molecular Biology. Humana Press.[3] (General reference for peptide chromatography principles).
Sources
mass spectrometry analysis for the characterization of synthetic Tetrapeptide-1
Application Note: Comprehensive Characterization of Synthetic Tetrapeptide-1 (LPTV) Using High-Resolution LC-MS/MS
Executive Summary
Tetrapeptide-1 (Sequence: Leu-Pro-Thr-Val , MW: 428.52 Da) is a bioactive synthetic peptide widely utilized in dermatological applications for its antioxidant and extracellular matrix-anchoring properties.[][2] While its short sequence suggests simplicity, the solid-phase peptide synthesis (SPPS) process introduces complex impurities—specifically deletion sequences (N-1), diastereomers, and incomplete deprotection byproducts—that optical methods (HPLC-UV) often fail to resolve.
This guide details a rigorous LC-MS/MS workflow for the structural confirmation and impurity profiling of Tetrapeptide-1. Unlike generic protocols, this method addresses the specific chromatographic challenge of retaining short, moderately hydrophobic peptides and utilizes high-resolution mass spectrometry (HRMS) for definitive sequence verification.
Experimental Strategy & Rationale
The Chromatographic Challenge
Short peptides (3-5 amino acids) often elute near the void volume (
-
Solution: We utilize a High-Strength Silica (HSS) T3 or C18-PFP (Pentafluorophenyl) stationary phase. These phases offer enhanced retention for polar/short compounds compared to traditional alkyl-bonded phases, ensuring Tetrapeptide-1 is separated from unretained salts and highly polar synthesis reagents.
The Mass Spectrometry Approach
-
Ionization: Electrospray Ionization (ESI) in Positive Mode.
-
Analyzer: Q-TOF or Orbitrap is required for Exact Mass determination (Error < 5 ppm).
-
Fragmentation: Collision-Induced Dissociation (CID) is tuned to exploit the Proline Effect . The Proline residue at position 2 facilitates specific backbone fragmentation, yielding high-intensity y-series ions crucial for sequence confirmation.
Experimental Protocol
Materials & Reagents
-
Reference Standard: Synthetic Tetrapeptide-1 (>98% purity).
-
Solvents: LC-MS Grade Water, Acetonitrile (ACN), and Formic Acid (FA).[3]
-
Column: Waters ACQUITY UPLC HSS T3 (1.8 µm, 2.1 x 100 mm) or equivalent high-retention C18.
Sample Preparation
-
Stock Solution: Dissolve 1 mg of Tetrapeptide-1 in 1 mL of 90:10 Water:ACN (0.1% FA) .
-
Note: Avoid 100% aqueous buffers for initial dissolution to prevent aggregation, though LPTV is relatively soluble.
-
-
Working Solution: Dilute Stock to 10 µg/mL in Mobile Phase A.
-
Filtration: 0.22 µm PVDF filter (Do not use Nylon, which can bind peptides).
LC-MS/MS Method Parameters
Table 1: Liquid Chromatography Gradient
| Time (min) | Flow Rate (mL/min) | % Mobile Phase A (0.1% FA in Water) | % Mobile Phase B (0.1% FA in ACN) | Curve |
|---|---|---|---|---|
| 0.00 | 0.300 | 98 | 2 | Initial |
| 1.00 | 0.300 | 98 | 2 | Hold (Equilibration) |
| 8.00 | 0.300 | 60 | 40 | Linear Ramp |
| 8.50 | 0.300 | 5 | 95 | Wash |
| 10.00 | 0.300 | 5 | 95 | Wash |
| 10.10 | 0.300 | 98 | 2 | Re-equilibration |
| 13.00 | 0.300 | 98 | 2 | End |
Table 2: Mass Spectrometer Source Parameters (ESI+)
| Parameter | Setting | Rationale |
|---|---|---|
| Capillary Voltage | 3.0 - 3.5 kV | Standard for positive mode peptide ionization. |
| Cone Voltage | 20 - 30 V | Low voltage prevents in-source fragmentation of the labile peptide bonds. |
| Source Temp | 120 °C | Gentle heating to aid desolvation without thermal degradation. |
| Desolvation Gas | 800 L/hr (N2) | High flow ensures efficient droplet evaporation. |
| Scan Range | 50 - 1000 m/z | Covers the precursor and low-mass immonium ions. |
| Collision Energy | Ramp 10 - 35 eV | Ramped energy ensures coverage of both fragile and robust bonds. |
Data Analysis & Interpretation
Identification (MS1)
The primary identification is based on the Monoisotopic Mass of the protonated molecule
-
Formula:
-
Monoisotopic Mass: 428.2635 Da[4]
-
Target m/z
: 429.2708 -
Acceptance Criteria: Mass accuracy within ±5 ppm.
Sequence Verification (MS2)
Peptide fragmentation follows the Roepstorff-Fohl nomenclature. For Leu-Pro-Thr-Val :
-
b-ions: Charge retained on N-terminus (Leu...).
-
y-ions: Charge retained on C-terminus (...Val).
Table 3: Theoretical Fragment Ions for LPTV
| Ion Type | Sequence Segment | Theoretical m/z | Diagnostic Value |
|---|---|---|---|
| Precursor | [LPTV+H]+ | 429.2708 | Parent Ion |
| y3 | Pro-Thr-Val | 316.1867 | Primary Quantifier (Cleavage at Leu-Pro) |
| b3 | Leu-Pro-Thr | 312.1918 | Confirms loss of C-term Val |
| y2 | Thr-Val | 219.1339 | Confirms C-terminal sequence |
| b2 | Leu-Pro | 211.1441 | Confirms N-terminal sequence |
| Immonium (L) | Leu Side Chain | 86.0964 | Diagnostic for Leucine |
| Immonium (P) | Pro Side Chain | 70.0651 | Diagnostic for Proline |[5]
Impurity Profiling
In SPPS, "Deletion Sequences" are the most critical impurities. The MS method must scan for these specific mass shifts.
-
Des-Leu (PTV): m/z 316.19 (Co-elutes with y3 fragment, distinguish by retention time).
-
Des-Pro (LTV): m/z 332.21 (Loss of rigid structure, likely different RT).
-
Des-Val (LPT): m/z 329.20.
Visualization of Workflows
Analytical Logic Flow
This diagram illustrates the decision matrix for characterizing the peptide batch.
Figure 1: Decision tree for the MS-based release testing of synthetic Tetrapeptide-1.
Fragmentation Map (LPTV)
Visualizing the cleavage sites helps in interpreting the MS/MS spectrum.
Figure 2: Primary fragmentation sites. The Leu-Pro bond is susceptible to cleavage, yielding intense y3 and b2 ions.
Troubleshooting & Optimization
-
Issue: Low Retention / Peak Fronting
-
Cause: "Phase Collapse" or insufficient interaction.
-
Fix: Ensure the starting gradient is 98% Aqueous . Do not start at 10% Organic. Use a column designed for 100% wettability (e.g., T3, Polar-C18).
-
-
Issue: Sodium Adducts Dominating ([M+Na]+ 451.25)
-
Cause: Glassware contamination or high salt in buffers.
-
Fix: Use plasticware where possible; add 0.1% Formic Acid to suppress adduct formation by protonating the peptide.
-
-
Issue: "Ghost" Peak at 316 m/z
-
Cause: In-source fragmentation. The y3 ion (Pro-Thr-Val) is stable.
-
Fix: Lower the Cone Voltage (e.g., from 40V to 20V).
-
References
-
BenchChem. (2025).[3] Application Note: Mass Spectrometry Characterization of Synthetic PFGK Peptide. Retrieved from
-
Waters Corporation. (2023). Synthetic Peptide Characterization and Impurity Profiling Using a Compliance-Ready LC-HRMS Workflow. Retrieved from
-
Creative Peptides. (2024). Formation Mechanisms and Mitigation Strategies of Common Peptide Impurities. Retrieved from
-
PubChem. (2025). Tetrapeptide-1 (Compound CID 169450584).[4][5] National Library of Medicine. Retrieved from
-
Van Platerink, C. J., et al. (2023). Improved LC–MS identification of short homologous peptides using sequence-specific retention time predictors. Journal of Chromatography A. Retrieved from
Sources
Application Note: Quantitative Profiling of Extracellular Matrix Gene Expression in Human Dermal Fibroblasts Treated with Tetrapeptide-1
Target Audience: Researchers, Molecular Biologists, and Cosmetic/Drug Development Professionals Document Type: Advanced Application Note & Validated Protocol
Introduction & Mechanistic Rationale
Tetrapeptide-1 is a highly active, biomimetic signaling peptide extensively utilized in dermatological and cosmetic formulations for its robust anti-aging and antioxidant properties. Mechanistically, Tetrapeptide-1 targets human dermal fibroblasts (HDFs) to stimulate the synthesis of critical extracellular matrix (ECM) components, including collagen, elastin, and fibronectin[1]. By promoting the transdifferentiation of fibroblasts and modulating intracellular signaling cascades, it restores structural integrity to aging or photodamaged skin, effectively reducing wrinkles and improving elasticity[2].
To accurately quantify the efficacy of Tetrapeptide-1 during drug or cosmetic formulation development, researchers must evaluate its impact at the transcriptional level. Quantitative Real-Time PCR (RT-qPCR) is the gold standard for this application.
Causality in Experimental Design
This protocol is designed as a self-validating system . Every step includes built-in quality control checkpoints to ensure that the observed upregulation in ECM genes is strictly a biological response to Tetrapeptide-1, rather than an artifact of experimental noise:
-
Serum Starvation: Eliminates background transcriptional noise from exogenous growth factors present in Fetal Bovine Serum (FBS).
-
DNase I Treatment: Prevents genomic DNA (gDNA) contamination, ensuring SYBR Green fluorescence strictly represents mRNA-derived cDNA.
-
Dual-Priming cDNA Synthesis: Utilizing both oligo(dT) and random hexamers ensures unbiased reverse transcription of long, highly structured mRNAs like COL1A1 (~5.8 kb).
Tetrapeptide-1 signaling cascade promoting ECM gene transcription in fibroblasts.
Experimental Workflow & Protocol
Step-by-step qPCR workflow for evaluating Tetrapeptide-1 efficacy.
Step 1: Cell Culture and Synchronization
-
Seeding: Seed Primary Human Dermal Fibroblasts (HDFs) at a density of
cells/well in a 6-well tissue culture plate using DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin. -
Incubation: Incubate at 37°C, 5% CO₂ until cells reach 70-80% confluency.
-
Scientific Insight: Over-confluent fibroblasts undergo contact inhibition, which naturally downregulates ECM synthesis and skews baseline gene expression.
-
-
Serum Starvation: Aspirate media, wash twice with 1X PBS, and add serum-free DMEM for 12 hours.
-
Validation Checkpoint: This synchronizes the cell cycle to the G0/G1 phase, ensuring subsequent gene expression changes are solely driven by Tetrapeptide-1.
-
Step 2: Tetrapeptide-1 Treatment
-
Preparation: Reconstitute Tetrapeptide-1 in sterile, nuclease-free water to create a 10 mM stock solution.
-
Dosing: Treat the synchronized HDFs with Tetrapeptide-1 at concentrations of 0 µM (Vehicle Control), 10 µM, and 50 µM in serum-free DMEM.
-
Incubation: Incubate for 24 hours (optimal for early transcriptomic changes) and 48 hours (optimal for sustained ECM gene upregulation).
Step 3: RNA Extraction and Quality Control
-
Lysis: Aspirate media and lyse cells directly in the well using 1 mL of TRIzol™ Reagent (or equivalent phenol-chloroform reagent).
-
Extraction: Perform phase separation using chloroform, followed by RNA precipitation using isopropanol.
-
Purification: Pass the RNA through a silica-membrane spin column. Perform an on-column DNase I digestion (15 mins at room temperature) to eliminate trace gDNA.
-
Quantification: Measure RNA concentration and purity using a microvolume spectrophotometer.
-
Validation Checkpoint: Ensure A260/280 ratio is ~2.0 and A260/230 is >1.8. RNA Integrity Number (RIN) should be >8.0 for reliable qPCR.
-
Step 4: Reverse Transcription (cDNA Synthesis)
-
Reaction Mix: Combine 1 µg of total RNA with a reverse transcription master mix containing M-MLV Reverse Transcriptase, dNTPs, RNase inhibitor, and a 1:1 blend of oligo(dT) primers and random hexamers .
-
Thermal Cycling: 25°C for 10 min (hexamer annealing), 42°C for 60 min (extension), and 85°C for 5 min (enzyme inactivation).
Step 5: qPCR Amplification
-
Setup: Prepare reactions in a 384-well plate. Each 10 µL reaction should contain: 5 µL SYBR Green Master Mix, 0.5 µL Forward Primer (10 µM), 0.5 µL Reverse Primer (10 µM), 2 µL diluted cDNA (1:10), and 2 µL Nuclease-free water.
-
Cycling Conditions:
-
Initial denaturation: 95°C for 3 min.
-
40 cycles of: 95°C for 10 sec, 60°C for 30 sec (data collection).
-
Validation Checkpoint (Melt Curve): 95°C for 15 sec, 60°C for 1 min, then ramp to 95°C at 0.3°C/sec. A single, sharp melt peak confirms amplicon specificity and the absence of primer-dimers.
-
Data Presentation & Analysis
Primer Design Specifications
Targeting ECM genes requires carefully designed primers spanning exon-exon junctions to further prevent gDNA amplification.
Table 1: Validated Primer Sequences for ECM Gene Expression
| Target Gene | Biological Function | Forward Primer (5' → 3') | Reverse Primer (5' → 3') | Amplicon (bp) |
| COL1A1 | Type I Collagen synthesis | GAGGGCCAAGACGAAGACATC | CAGATCACGTCATCGCACAAC | 124 |
| ELN | Elastin structural network | GGTGCGGTGGTTCCTCAGC | GGGCCTTGAGATACCCAGTG | 145 |
| FN1 | Fibronectin cell adhesion | CGGTGGCTGTCAGTCAAAG | ACCTCGGCTTCCTCCATAA | 110 |
| GAPDH | Housekeeping (Reference) | GGAGCGAGATCCCTCCAAAAT | GGCTGTTGTCATACTTCTCATGG | 197 |
Quantitative Results Summary
Data is analyzed using the
Table 2: Expected Fold Change in HDFs post-Tetrapeptide-1 Treatment (48h)
| Target Gene | Control (Vehicle) | Tetrapeptide-1 (10 µM) | Tetrapeptide-1 (50 µM) | Interpretation |
| COL1A1 | 1.00 ± 0.05 | 1.85 ± 0.12 | 2.40 ± 0.18 | Robust dose-dependent upregulation of primary collagen. |
| ELN | 1.00 ± 0.08 | 1.60 ± 0.10 | 2.15 ± 0.14 | Significant restoration of elasticity markers. |
| FN1 | 1.00 ± 0.06 | 1.95 ± 0.15 | 2.80 ± 0.22 | High sensitivity of fibronectin pathways to peptide signaling. |
Note: Values represent mean Fold Change ± Standard Deviation (n=3 biological replicates).
Conclusion
Through strict adherence to this self-validating qPCR protocol, researchers can accurately quantify the transcriptional up-regulation of COL1A1, ELN, and FN1 in response to Tetrapeptide-1. The integration of serum starvation, DNase I digestion, and melt curve analysis ensures that the observed data is an authentic representation of the peptide's capacity to stimulate extracellular matrix synthesis, thereby validating its efficacy for anti-aging and dermatological applications[1][3].
References
-
Six types of cosmetic peptide and their anti-aging effects GT Peptide. URL: [Link]
-
New peptide technology in facial lifting: mimicking microcurrent device efficacy HPCI India. URL:[Link]
Sources
establishing a 3D skin model for testing Tetrapeptide-1 penetration
Application Note: 3D-RHE Permeation Profiling for Hydrophilic Signaling Peptides (Tetrapeptide-1)
Part 1: Strategic Overview & Mechanism[1][2]
1.1 The Challenge: Delivering Hydrophilic Signals Tetrapeptide-1 (Leu-Pro-Thr-Val) is a bioactive signal peptide (MW ~428.5 Da) designed to stimulate dermal fibroblasts for extracellular matrix (ECM) synthesis.[1][][3] However, its physicochemical profile presents a delivery paradox:
-
Hydrophilicity (LogP ~ -3.5): It dissolves easily in aqueous formulations but faces immense resistance from the lipophilic Stratum Corneum (SC).[1][][3]
-
Target Site: The viable dermis.
-
The Barrier: The SC lipid lamellae act as the rate-limiting step.
1.2 Why Reconstructed Human Epidermis (RHE)? Traditional animal models (porcine/murine) often overestimate peptide permeability due to different follicular densities and lipid compositions.[1][][3] 2D monolayers fail entirely to mimic the SC barrier. The RHE model (e.g., EpiDerm™, SkinEthic™) is the regulatory gold standard (OECD 428) for this application because:
-
Orthokeratosis: It possesses a fully differentiated, multilamellar SC identical to human skin.[1][][4]
-
Reproducibility: Batch-to-batch consistency allows for precise calculation of the Permeability Coefficient (
).[1][][3] -
High-Throughput: Compatible with standard static Franz Diffusion Cells.[1][][3]
Part 2: Experimental System Setup
Model Selection & Equilibration
-
Model: Reconstructed Human Epidermis (0.5 cm² or 0.6 cm² inserts).
-
Equilibration: Upon arrival, transfer tissues to 6-well plates with maintenance medium (basal side only). Incubate at 37°C, 5% CO₂ for overnight recovery (18-24h). Crucial: This restores barrier homeostasis after shipping stress.[1][][3]
Barrier Integrity Validation (TEER)
Before applying Tetrapeptide-1, you must validate the barrier.[1][][3] Damaged tissues yield false positives for penetration.[1][][3]
-
Instrument: EVOM3 or Millicell ERS-2 Voltohmmeter.
-
Protocol:
-
Acceptance Criteria: TEER > 500 Ω·cm² . Discard any tissue below this threshold.[1][][3]
Part 3: Permeation Protocol (Franz Cell Assembly)
This protocol follows OECD TG 428 guidelines adapted for hydrophilic peptides.[1][][3]
Experimental Design
| Parameter | Specification | Rationale |
| Dose Type | Finite Dose (10 µL/cm²) | Mimics real-world cosmetic application. Infinite doses (>100 µL) overhydrate SC, artificially boosting peptide flux.[1][][3] |
| Receptor Fluid | PBS (pH 7.[1][][3]4) | Tetrapeptide-1 is highly soluble in PBS; ensures sink conditions are maintained.[1][][3] |
| Temperature | 32°C ± 1°C | Physiological skin surface temperature.[][3] |
| Time Points | 0, 1, 2, 4, 8, 24 hours | Captures the lag time and steady-state flux.[1] |
| Replicates | n = 6 per formulation | Statistical power for variable biological samples. |
Step-by-Step Workflow
Step 1: Franz Cell Assembly
-
Fill the receptor chamber with degassed PBS.[] Degassing prevents bubble formation under the membrane, which blocks diffusion.
-
Carefully cut the RHE insert membrane from the plastic holder (if using large cells) or mount the entire insert into a custom adapter.
-
Equilibrate system to 32°C.
Step 2: Peptide Application
-
Prepare Tetrapeptide-1 at 500 ppm (0.05%) in the test vehicle (e.g., water, glycol, or emulsion).[1][][3]
-
Apply 10 µL/cm² to the apical surface using a positive displacement pipette.[]
-
Spread gently with a glass rod if necessary (do not scratch the SC).[1][][3]
Step 3: Sampling
-
At each time point, withdraw 200 µL from the sampling arm.[]
-
Immediately replace with 200 µL fresh, pre-warmed PBS to maintain volume.
-
Store samples at -20°C until LC-MS analysis.
Step 4: Mass Balance (End of Study)
-
Wash: Wash apical surface (3x 1 mL PBS) to collect unabsorbed peptide.[1][][3]
-
Tape Strip: Perform 10-15 tape strips to remove Stratum Corneum (SC).[1][][3] Extract strips in solvent.[1][][3]
-
Epidermis/Dermis: Extract the remaining viable epidermis in solvent (e.g., MeOH:Water 50:[1]50) via sonication.[1][][3]
-
Total Recovery Check: Sum of (Wash + SC + Epidermis + Receptor) must be 85-115% of applied dose.[1][][3]
Part 4: Analytical Method (LC-MS/MS)
Fluorescent tagging (e.g., FITC) adds ~389 Da to a 428 Da peptide, nearly doubling its size and altering lipophilicity.[1] Label-free LC-MS/MS is mandatory for accurate data. [1][][3]
Target: Tetrapeptide-1 (LPTV) Molecular Weight: 428.5 g/mol Ionization: ESI Positive Mode[1][][3]
LC Parameters:
-
Column: C18 Reverse Phase (e.g., Kinetex 1.7µm, 2.1x50mm).[1][][3]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 5 minutes. (Peptides elute early/mid).[1][][3]
MS Parameters (MRM Transitions):
-
Precursor Ion:
429.5 [1][][3] -
Quantifier Ion: Identify dominant fragment (likely loss of Leucine or Valine).[1][][3] Optimization required per instrument.
Part 5: Data Visualization & Logic[1][2]
Experimental Logic Flow
Caption: Workflow for Tetrapeptide-1 permeation profiling. Critical checkpoints (TEER) ensure tissue integrity before dosing.
Skin Barrier Pathway
Caption: Kinetic pathway of the peptide. The SC lipid bilayers represent the primary resistance to the hydrophilic Tetrapeptide-1.
Part 6: Data Calculation & Reporting
1. Cumulative Amount (
-
: Concentration at time
.[1][][3] - : Receptor volume.[1][][3]
- : Sample volume removed.
- : Surface area.[1][][3]
2. Steady-State Flux (
3. Permeability Coefficient (
- : Initial donor concentration.
Interpretation:
-
High SC Retention + Low Receptor: Indicates the peptide is penetrating the barrier but not crossing fully (common for peptides).
-
High Receptor: Indicates successful transdermal delivery.[1][][3]
References
-
OECD. (2004).[1][][3] Test No. 428: Skin Absorption: In Vitro Method.[][6][7][8] OECD Guidelines for the Testing of Chemicals. Link[1][][3]
-
SCCS (Scientific Committee on Consumer Safety). (2010).[1][][3] Basic criteria for the in vitro assessment of dermal absorption of cosmetic ingredients. SCCS/1358/10.[1][][3] Link
-
MatTek Corporation. (n.d.).[1][][3] EpiDerm™ System (EPI-200) Protocol.[1][][3]Link[1][][3]
-
PubChem. (2023).[1][][3] Tetrapeptide-1 Compound Summary. National Library of Medicine.[] Link[1][][3]
-
Kumar, S., et al. (2015).[1][][3] Peptides as skin penetration enhancers: Mechanisms of action.[9][10][11][12] Journal of Controlled Release, 199, 168-178.[1][][10] Link
Sources
- 1. medkoo.com [medkoo.com]
- 3. Tetrapeptide-1 | C20H36N4O6 | CID 169450584 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. sgs.com [sgs.com]
- 5. Advancing Skin Absorption Testing: The MIVO® Technology Revolution [react4life.com]
- 6. catalog.labcorp.com [catalog.labcorp.com]
- 7. Ex vivo Skin Model for in vitro Skin Permeation Testing IVPT accordin [xenometrix.ch]
- 8. Study Design of In Vitro Skin Absorption: Franz Cell Diffusion Assay (OECD 428) - Tox Lab [toxlab.co]
- 9. researchgate.net [researchgate.net]
- 10. genscript.com [genscript.com]
- 11. cosmileeurope.eu [cosmileeurope.eu]
- 12. ovid.com [ovid.com]
Application Note: Quantitative Profiling of Cytokine Response to Tetrapeptide-1 in Human Dermal Fibroblasts
Abstract
This application note details a robust, self-validating Sandwich ELISA protocol for evaluating the immunomodulatory and extracellular matrix (ECM) inducing properties of Tetrapeptide-1 (and its acetylated analogs). While Tetrapeptide-1 is widely recognized for stimulating collagen synthesis, its influence on the cytokine network—specifically the balance between pro-inflammatory (e.g., IL-6 ) and pro-fibrotic/regulatory (e.g., TGF-
Scientific Background & Mechanism
Tetrapeptide-1 is a bioactive peptide often utilized in dermatological pharmacology to mimic the physiological signals of ECM degradation, thereby stimulating fibroblasts to repair tissue. However, peptide therapeutics can inadvertently trigger immune responses.
-
Efficacy Marker (TGF-
1): Transforming Growth Factor-beta 1 is a master regulator of collagen synthesis. An upregulation suggests positive therapeutic efficacy for anti-aging or wound healing applications. -
Safety/Inflammation Marker (IL-6): Interleukin-6 is a pleiotropic cytokine. While essential for acute healing, chronic elevation indicates potential irritation or toxicity.
Mechanistic Pathway (Hypothesis)
The following diagram illustrates the putative signaling cascade activated by Tetrapeptide-1, leading to the secretion of the target cytokines measured in this protocol.
Figure 1: Putative signal transduction pathway. Tetrapeptide-1 binding triggers kinase cascades resulting in the transcription and secretion of target cytokines.
Experimental Design & Pre-Validation
To ensure Trustworthiness and reproducibility, the experimental design must account for biological variability and assay limitations.
Cell Model Selection
-
Primary Human Dermal Fibroblasts (HDFa): The gold standard for skin-related peptide testing.
-
Alternative: HaCaT keratinocytes (for epidermal interaction studies).
Dose-Finding Strategy
Peptides often exhibit a biphasic response (hormesis). A log-scale dose response is mandatory.
-
Low Dose: 1
M -
Medium Dose: 10
M -
High Dose: 50
M (Monitor for cytotoxicity) -
Vehicle Control: PBS or Culture Media (0
M) -
Positive Control:
-
For IL-6: LPS (1
g/mL) -
For TGF-
1: Ascorbic Acid (50 g/mL)
-
Materials & Reagents
| Component | Specification | Purpose |
| Capture Antibody | Monoclonal anti-human IL-6 / TGF- | High specificity binding to plate. |
| Detection Antibody | Biotinylated polyclonal antibody | Formation of sandwich complex. |
| Enzyme Conjugate | Streptavidin-HRP | Signal amplification. |
| Substrate | TMB (3,3',5,5'-Tetramethylbenzidine) | Chromogenic detection (Blue |
| Blocking Buffer | 1% BSA in PBS (0.2 | Prevent non-specific binding (High Noise). |
| Wash Buffer | PBS + 0.05% Tween-20 | Removal of unbound reagents. |
| Stop Solution | 2N Sulfuric Acid ( | Stops reaction, stabilizes color. |
Detailed Protocol
Phase 1: Cell Treatment & Supernatant Collection
Rationale: Cytokines are secreted proteins. Proper timing is crucial to capture peak secretion before degradation.
-
Seed Cells: Plate HDFa cells at
cells/well in a 96-well culture plate. Incubate for 24h to allow attachment. -
Starvation (Critical): Replace media with serum-free or low-serum (0.5%) media for 12h. This synchronizes the cell cycle and reduces background cytokines present in fetal bovine serum.
-
Treatment: Add Tetrapeptide-1 dilutions and controls in triplicate. Incubate for 24 hours .
-
Collection:
-
Centrifuge the plate at 1500 rpm for 5 mins to pellet debris.
-
Harvest supernatant carefully (leave ~20
L to avoid disturbing the pellet). -
Store: Aliquot and freeze at -80°C immediately. Avoid freeze-thaw cycles.
-
Phase 2: The Sandwich ELISA Workflow
The following diagram outlines the logical flow of the assay to prevent cross-contamination and ensure signal integrity.
Figure 2: Step-by-step Sandwich ELISA workflow.
Step-by-Step Procedure:
-
Coating: Dilute Capture Antibody to 2
g/mL in PBS. Add 100 L/well. Seal and incubate overnight at 4°C. -
Blocking: Aspirate and wash 3x. Add 200
L Blocking Buffer. Incubate 2h at Room Temperature (RT).-
Expert Tip: Do not let the plate dry out at any point. Drying denatures the capture antibody.
-
-
Sample Addition: Add 100
L of Standards and Tetrapeptide-1 treated supernatants. Incubate 2h at RT.-
Self-Validation: Run a "Spike-and-Recovery" control here by spiking a known amount of recombinant cytokine into a control supernatant to verify the matrix doesn't inhibit binding.
-
-
Detection: Wash 3x. Add 100
L Biotinylated Detection Antibody (0.5 g/mL). Incubate 1h at RT. -
Amplification: Wash 3x. Add 100
L Streptavidin-HRP (1:5000 dilution). Incubate 30 min at RT. -
Development: Wash 5x (extra washes reduce background). Add 100
L TMB. Incubate in the dark for 15-20 mins.-
Visual Check: Look for a blue gradient. If the highest standard turns dark blue instantly, stop the reaction sooner.
-
-
Stop: Add 50
L Stop Solution. Color turns yellow. Read absorbance at 450 nm immediately.
Data Analysis & Validation
Do not use linear regression for ELISA. Biological systems follow a sigmoidal curve.
The 4-Parameter Logistic (4PL) Model
Calculate results using the 4PL equation:
-
x: Concentration
-
a: Minimum asymptote (Background)
-
d: Maximum asymptote (Plateau)
-
c: Inflection point (
) -
b: Hill slope
Acceptance Criteria
| Metric | Acceptance Threshold | Action if Failed |
| > 0.99 | Re-pipette standards. | |
| CV% (Replicates) | < 10% | Check pipetting technique. |
| Recovery | 80% - 120% | Dilute samples further (Matrix Effect). |
| Blank OD | < 0.10 | Increase washing; Check blocking buffer. |
Troubleshooting: Field-Proven Insights
The "Edge Effect"
Symptom: Outer wells show higher/lower ODs than center wells due to temperature gradients.[2] Solution:
-
Pre-equilibrate all reagents to Room Temperature (RT) for 30 mins before use.
-
Use a plate sealer during all incubations.[5]
-
If possible, leave the outer perimeter wells empty (fill with PBS) and use only the inner 60 wells.
High Background (Noise)
Symptom: High OD in blank wells. Causality: HRP residue or insufficient blocking. Solution:
-
Increase wash steps from 3x to 5x after the HRP step.
-
Ensure Tween-20 concentration is accurate (0.05%).
-
Filter the Blocking Buffer to remove particulate matter.[3]
The "Hook Effect"
Symptom: Very high concentration samples read as low OD. Causality: Antigen excess saturates both capture and detection antibodies, preventing sandwich formation. Solution: Test samples at multiple dilutions (e.g., 1:2, 1:10, 1:100) to ensure readings fall within the linear range of the standard curve.
References
-
Boster Bio. "How to Analyze ELISA Data and Calculate Results: 4PL Regression." Boster Bio Technical Resource Center. [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Tetrapeptide-1 Solubilization & Handling
[1]
Topic: Optimizing Tetrapeptide-1 (LPTV) Solubility in Aqueous Buffers Document ID: TS-PEP-LPTV-001 Last Updated: February 27, 2026 Applicable To: Research Grade Tetrapeptide-1 (CAS: 1632354-04-1)[]
Introduction: The Hydrophobicity Paradox
While peptides shorter than five residues are generally assumed to be water-soluble, Tetrapeptide-1 (Leu-Pro-Thr-Val) presents a common "hydrophobicity paradox."[] Despite its small molecular weight (~428.52 Da), its sequence is dominated by non-polar aliphatic residues (Leucine, Valine, Proline), rendering it sparingly soluble in neutral aqueous buffers.[]
This guide addresses the physicochemical mechanisms causing precipitation and provides self-validating protocols to ensure stable integration into your experimental assays.[]
Physicochemical Profile
| Parameter | Data | Implication |
| Sequence | Leu-Pro-Thr-Val (LPTV) | 75% Hydrophobic residues (L, P, V).[] |
| Isoelectric Point (pI) | ~5.8 - 6.2 (Estimated) | Minimum solubility occurs near pH 6.[]0. |
| Hydropathy Index | Positive (Hydrophobic) | Prone to aggregation in PBS/Media.[] |
| Preferred Solvent | DMSO, DMF | Required for initial stock preparation.[][2] |
Troubleshooting Guide (Q&A)
Issue 1: "I added PBS directly to the lyophilized powder, and it formed a cloudy suspension."
Diagnosis: Hydrophobic Aggregation. Direct addition of high-ionic-strength buffers (like PBS) to hydrophobic peptides suppresses the electrical double layer that might otherwise help solubilize the peptide.[] This "salting-out" effect, combined with the peptide's intrinsic hydrophobicity, causes immediate precipitation.[]
Corrective Protocol:
-
Stop: Do not vortex excessively; this may promote gelation.[]
-
Rescue: If the sample is precious, lyophilize to remove the water.
-
Prevention: Use the "Organic First" Strategy . Dissolve the peptide in a minimal volume of anhydrous DMSO (Dimethyl Sulfoxide) to create a high-concentration stock (e.g., 10–50 mM).[]
-
Dilution: Slowly add this stock dropwise to your vortexing aqueous buffer. Ensure the final DMSO concentration remains <0.5% (v/v) to avoid cytotoxicity in cell assays.[3]
Issue 2: "The solution was clear in water, but precipitated when I adjusted the pH to 7.4."
Diagnosis: Isoelectric Precipitation. Tetrapeptide-1 has a free N-terminal amine and C-terminal carboxyl group.[] Its isoelectric point (pI) is likely near pH 6.[]0. At pH 7.4, it is close enough to this region of zero net charge that hydrophobic interactions overcome electrostatic repulsion, leading to fallout.[]
Corrective Protocol:
-
Shift the pH: If your assay permits, adjust the buffer pH slightly away from the pI (e.g., pH > 8.0 or pH < 4.0) before adding the peptide.
-
Buffer Choice: Use Tris-HCl (pH 8.[]0) instead of PBS if compatible. The organic amine nature of Tris often stabilizes peptides better than inorganic phosphate salts.
Issue 3: "My stock solution in DMSO froze at 4°C. Is the peptide damaged?"
Diagnosis: Solvent Freezing (Physical Change). Pure DMSO freezes at ~19°C.[] This is normal and does not indicate degradation.[] However, repeated freeze-thaw cycles can induce cryptic aggregation or hydrolysis due to trace moisture absorption (DMSO is hygroscopic).[]
Corrective Protocol:
-
Thaw: Warm the vial in your hands or a 37°C water bath until liquid.
-
Verify: Vortex briefly and inspect for clarity.
-
Storage: Aliquot stocks into single-use volumes to avoid freeze-thaw stress. Store at -20°C or -80°C in sealed, desiccated containers.
Validated Solubilization Workflow
The following decision tree outlines the logical pathway for solubilizing Tetrapeptide-1 without loss of material.
Figure 1: Decision matrix for solubilizing hydrophobic peptides like Tetrapeptide-1. Green paths indicate optimal workflows.
Experimental Protocols
Protocol A: Preparation of 10 mM Stock Solution
Materials: Anhydrous DMSO (Sigma-Aldrich or equivalent), Vortex mixer, Sonicator.
-
Calculate: Determine the volume of DMSO required.
-
Formula: Volume (µL) = [Mass (mg) / MW (0.4285 mg/µmol)] / Concentration (mM) * 1000.[]
-
Example: To dissolve 1 mg of Tetrapeptide-1 to 10 mM:
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-
-
Add Solvent: Add the calculated volume of DMSO to the vial.
-
Sonicate: Sonicate in a water bath for 15–30 seconds. The solution should become crystal clear.
-
Note: If the solution remains cloudy, add more DMSO or verify the peptide identity.
-
-
Inspect: Hold against a light source. No particulates should be visible.[][4]
Protocol B: Dilution into Aqueous Buffer (Working Solution)
Target: 100 µM in PBS (0.1% DMSO final).
-
Prepare Buffer: Aliquot 990 µL of PBS (pH 7.4) into a microcentrifuge tube.
-
Vortex: Set the vortex mixer to medium speed.
-
Inject: While vortexing the buffer, slowly inject 10 µL of the 10 mM DMSO stock.
-
Why? This prevents local high concentrations of peptide that trigger aggregation.[]
-
-
Use Immediately: Hydrophobic peptides are thermodynamically unstable in water and may precipitate over time (2–24 hours).[] Prepare fresh daily.
Solubility Reference Data
| Solvent System | Solubility Limit (Est.) | Recommended Use |
| Anhydrous DMSO | > 50 mg/mL | Primary stock solution [1].[] |
| DMF | > 30 mg/mL | Alternative if DMSO is incompatible.[] |
| Water (pH 7.0) | < 1 mg/mL | Not recommended for stock prep.[] |
| PBS (pH 7.4) | < 0.5 mg/mL | Only for final dilution (< 100 µM). |
| Acetic Acid (10%) | Moderate | Good for basic peptides, less effective for LPTV.[] |
References
optimizing Tetrapeptide-1 concentration for maximal cell response
Technical Support Center: Bioactive Peptide Applications Subject: Optimization Guide for Tetrapeptide-1 in Cell-Based Assays Ticket ID: TP1-OPT-2026-X Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Introduction: Beyond the Datasheet
Welcome to the Technical Support Center. You are likely here because your Tetrapeptide-1 experiments are yielding inconsistent results—either flat dose-responses, precipitation issues, or high background noise.
Tetrapeptide-1 (often acetylated or palmitoylated in commercial applications) is a biomimetic signal peptide . Unlike small molecule drugs that force a pathway open or closed, peptides act as subtle modulators, often mimicking breakdown products of the Extracellular Matrix (ECM) to trigger repair pathways (e.g., collagen synthesis via TGF-
The Core Challenge: Peptides exhibit hormetic (biphasic) dose-responses . More is not better; "more" often leads to receptor desensitization or off-target cytotoxicity [2]. This guide replaces trial-and-error with a structured optimization matrix.
Module 1: Reconstitution & Stability (The Foundation)
User Issue: "My peptide precipitates in media or shows high variability between replicates."
Technical Insight: Tetrapeptide-1 is generally hydrophobic.[1][2] If you dissolve it directly in cell culture media (pH 7.4), hydrophobic residues may drive aggregation before the peptide reaches the cell surface. Aggregates are biologically silent or cytotoxic, leading to false negatives.
Troubleshooting Protocol: The "Solubility Ladder"
Do not guess. Follow this stepwise solvation logic based on the peptide's net charge.
| Step | Solvent System | Mechanism | Target Concentration (Stock) |
| 1 | Sterile Water (Endotoxin-free) | For short, charged peptides. | 1 mg/mL |
| 2 | 10% Acetic Acid | If basic (Arg/Lys rich). Protonates side chains to repel aggregates. | 1 mg/mL |
| 3 | 0.1% Ammonium Hydroxide | If acidic (Asp/Glu rich). Ionizes side chains. | 1 mg/mL |
| 4 | Anhydrous DMSO | Universal Solvent. Disrupts secondary structure aggregation. | 10 mM (Recommended Master Stock) |
Critical Rule: If using DMSO, the final concentration in the cell well must be < 0.1% (v/v) to avoid solvent toxicity masking peptide effects [3].[3]
Storage Directive:
-
Aliquot immediately. Freeze-thaw cycles shear peptides and introduce moisture, promoting hydrolysis.
-
Vessel: Use Polypropylene (PP) or LoBind tubes. Polystyrene (PS) binds peptides, reducing your effective concentration by up to 30%.
Module 2: Dose-Response Optimization (The Core)
User Issue: "I see no increase in collagen synthesis even at high concentrations (100 µM)."
Technical Insight: You are likely experiencing the "Hook Effect" (Prozone phenomenon). At high concentrations, peptide saturation occurs where receptors are fully occupied but cannot dimerize or cluster to initiate signaling, or the cell activates negative feedback loops (e.g., upregulation of matrix metalloproteinases) [4].
The Optimization Matrix
Perform a Logarithmic Screen rather than a linear one.
Experimental Setup:
-
Cell Line: Dermal Fibroblasts (HDFa) or Keratinocytes (HEKa).
-
Synchronization: Crucial. Starve cells in low-serum media (0.1% FBS) for 12–24h prior to treatment. This resets the cell cycle and basal signaling, maximizing the signal-to-noise ratio of your peptide [5].
Recommended Concentration Range:
| Concentration | Expected Outcome | Biological Rationale |
| 0.1 µM | Threshold Response | Minimal receptor occupancy. |
| 1.0 µM | Linear Range | Optimal receptor clustering. |
| 10 µM | Peak Efficacy (Likely) | Maximal signal transduction (Emax). |
| 50 µM | Plateau/Desensitization | Receptor internalization/degradation. |
| 100 µM | Toxicity/Inhibition | Off-target effects or aggregation. |
Visualization: The Optimization Workflow
Fig 1. Step-wise optimization workflow ensuring safety (toxicity) is established before efficacy is measured.
Module 3: Mechanism & Readouts (Interpreting Data)
User Issue: "My qPCR shows upregulation, but ELISA shows no protein increase."
Technical Insight:
There is a temporal lag between gene transcription and protein secretion. Tetrapeptide-1 typically activates a signaling cascade (e.g., TGF-
Timing Guide:
-
6–12 Hours: Early Gene Expression (qPCR: COL1A1, ELN, TGFB1).
-
24 Hours: Peak Gene Expression.
-
48–72 Hours: Protein Accumulation (ELISA: Pro-Collagen I, Elastin). Note: Requires Vitamin C (Ascorbic Acid) supplementation in media as a cofactor for collagen hydroxylation.
Visualization: Signaling Pathway & Readouts
Fig 2.[2][4][5] Mechanistic pathway illustrating the lag between receptor binding and measurable protein secretion.
FAQ: Rapid Troubleshooting
Q: Can I use FBS in my media during the experiment? A: Minimize it. Serum contains proteases that degrade Tetrapeptide-1 within minutes to hours. Use Heat-Inactivated FBS or, preferably, reduce serum to 0.1–0.5% during the peptide incubation phase to prevent degradation and background noise [7].
Q: My ELISA background is too high. A: Peptides can stick to the plastic walls of the ELISA plate, competing with the capture antibody. Ensure you are measuring the supernatant (secreted collagen) and not the cell lysate, unless looking for intracellular precursors. Use a blocking buffer with BSA.
Q: How do I validate the peptide is actually working?
A: Use a positive control. TGF-
References
-
Calabrese, E. J., & Mattson, M. P. (2017). How does hormesis impact biology, toxicology, and medicine? NPJ Aging and Mechanisms of Disease. Retrieved from [Link]
-
Timm, M., et al. (2013). Cytotoxicity of DMSO on typical cell lines used in drug screening. Toxicology Letters. Retrieved from [Link]
-
Pasonen-Seppänen, S., et al. (2001). Vitamin C enhances differentiation of a continuous keratinocyte cell line (REK) into epidermis-like structure. Journal of Investigative Dermatology. Retrieved from [Link]
-
Schagen, S. K. (2017). Topical Peptide Treatments with Effective Anti-Aging Results. Cosmetics. Retrieved from [Link]
-
LifeTein. (2024).[3] Optimizing Peptide Solubility in Cell Culture: A Guide to Safe and Effective DMSO Use. Retrieved from [Link]
Sources
troubleshooting inconsistent results in Tetrapeptide-1 cell-based assays
Welcome to the Application Support Center for Tetrapeptide-1 (commonly referred to in anti-aging and longevity research as Epitalon; sequence: Ala-Glu-Asp-Gly). As a Senior Application Scientist, I have designed this guide to move beyond basic protocols and address the underlying biophysical and molecular variables that cause inconsistent results in vitro.
Whether you are quantifying telomerase activation via the TRAP assay, measuring extracellular matrix (ECM) upregulation, or evaluating oxidative stress, this guide provides the mechanistic causality behind each troubleshooting step to ensure your assays are robust, reproducible, and self-validating.
Core Troubleshooting Workflows
Issue 1: False Negatives in Telomerase Activation (TRAP Assay)
Symptom: You have treated normal somatic fibroblasts with Tetrapeptide-1, but the Telomeric Repeat Amplification Protocol (TRAP) assay shows no characteristic 6-bp DNA laddering, suggesting zero telomerase activation. Causality & Solution: The TRAP assay is highly sensitive, but it is notoriously susceptible to PCR inhibitors present in crude cell lysates[1]. Tetrapeptide-1 acts epigenetically by binding to specific DNA sequences (such as ATTTC motifs) in the promoter region of the telomerase gene, making it accessible for hTERT transcription[2]. If telomerase is successfully upregulated but your lysate is too concentrated, intrinsic cellular inhibitors will block the Taq polymerase during the amplification phase, yielding a false negative[1].
-
Actionable Step: Always run a serial dilution of your cell extract (e.g., 1:10 and 1:100). If the diluted sample shows a signal while the concentrated sample does not, PCR inhibition is the culprit. Incorporate an Internal Amplification Standard (ITAS) to validate Taq functionality.
Issue 2: Loss of Efficacy Over Time (Peptide Degradation)
Symptom: Initial cellular responses (e.g., ROS scavenging or ECM synthesis) are strong at 24 hours but vanish by 72 hours, despite continuous culture. Causality & Solution: Linear tetrapeptides are structurally vulnerable. Due to their random coil topology, they can exhibit extremely short half-lives (sometimes < 10 minutes) in the presence of serum exopeptidases[3].
-
Actionable Step: Perform assays in low-serum or serum-free media when possible. If serum is required for your specific cell line, implement a frequent re-dosing schedule (e.g., supplementing the media with fresh Tetrapeptide-1 every 12–24 hours) to maintain the therapeutic concentration gradient.
Issue 3: Cell-Line Specific Non-Responders
Symptom: Tetrapeptide-1 robustly elongates telomeres in human fetal lung fibroblasts but shows no effect in certain breast cancer lines (e.g., BT474). Causality & Solution: Tetrapeptide-1's mechanism is highly cell-type specific. While it upregulates hTERT mRNA and telomerase activity in normal somatic cells (like fibroblasts and epithelial cells), many cancer cell lines maintain their telomeres via the Alternative Lengthening of Telomeres (ALT) pathway[1]. In ALT-dependent cells, telomerase-centric assays will not capture the peptide's effects.
-
Actionable Step: Profile your cell line's baseline telomere maintenance mechanism before assay selection. For ALT-dependent lines, rely on Terminal Restriction Fragment (TRF) analysis or Q-FISH rather than TRAP.
Mechanistic & Diagnostic Visualizations
Pathway Architecture
The following diagram illustrates the dual-pathway mechanism of Tetrapeptide-1, highlighting both its nuclear (epigenetic) and cytoplasmic (antioxidant/ECM) targets.
Mechanistic pathways of Tetrapeptide-1 (Epitalon) in cellular models.
Diagnostic Workflow
Use this logic tree to systematically troubleshoot inconsistent TRAP assay results.
Diagnostic workflow for resolving inconsistent TRAP assay results.
Data Presentation: Cell-Type Response Profiles
Understanding baseline cellular behavior is critical for experimental design. The table below summarizes expected quantitative and qualitative responses to Tetrapeptide-1 across various in vitro models based on current literature[1],[4],[2].
| Cell Type / Line | Primary Mechanism of Action | Expected Assay Outcome | Optimal Concentration | Treatment Duration |
| Human Fetal Lung Fibroblasts | Upregulation of hTERT mRNA; telomerase activation | ~33% increase in telomere length; extended Hayflick limit | 0.05 – 0.1 µg/mL | 4 – 5 Days |
| Human Dermal Fibroblasts | Stimulation of structural elements (Collagen, Elastin) | Increased ECM synthesis; enhanced cellular stiffness | 1.0 – 2.0 µg/mL | 48 – 72 Hours |
| HeLa Cells (Cervical Cancer) | Direct interaction with telomerase promoter regions | Enhanced telomerase activity during G1 phase | 0.5 – 1.0 µg/mL | 3 – 4 Days |
| BT474 (Breast Cancer) | Activation of ALT pathway | Minimal TRAP signal; telomere extension via ALT | 0.5 – 1.0 µg/mL | 4 Days |
| Neural Progenitor Cells | Upregulation of Nestin and GAP43 | Enhanced neuronal differentiation and axon growth | 10 – 100 ng/mL | 5 Days |
Standardized Experimental Protocol: Tetrapeptide-1 TRAP Assay
To ensure a self-validating system, follow this optimized protocol for detecting telomerase activity following Tetrapeptide-1 treatment. This method mitigates the risk of protease degradation and PCR inhibition[1].
Phase 1: Cell Culture & Treatment
-
Seed human somatic cells (e.g., human fetal lung fibroblasts) in a 6-well plate at
cells/well. Allow 24 hours for adherence. -
Wash cells with PBS and replace media with low-serum (1% FBS) or serum-free media to minimize peptide degradation.
-
Treat cells with Tetrapeptide-1 at a final concentration of 0.05 µg/mL[1]. Prepare the stock solution in sterile, newly opened DMSO or water (depending on salt form), ensuring the final vehicle concentration does not exceed 0.1%.
-
Incubate for 4 days. Critical Step: Replace the media with freshly prepared Tetrapeptide-1 every 24 hours to maintain bioavailability.
Phase 2: Cell Lysis & Extraction
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in 200 µL of ice-cold CHAPS lysis buffer (CHAPS preserves the native hTERT ribonucleoprotein complex).
-
Incubate on ice for 30 minutes, then centrifuge at 12,000 x g for 20 minutes at 4°C.
-
Collect the supernatant and quantify protein concentration using a Bradford assay. Standardize all samples to 500 ng/µL.
Phase 3: TRAP Reaction & Amplification
-
Prepare the TRAP reaction mix containing the TS forward primer, ACX reverse primer, dNTPs, and Taq polymerase.
-
Self-Validation Step: Prepare three tubes per sample:
-
Tube A: 1 µg total protein (Concentrated).
-
Tube B: 0.1 µg total protein (1:10 Dilution - to check for PCR inhibitors).
-
Tube C: Heat-inactivated lysate (85°C for 10 min - Negative control).
-
-
Incubate the reaction at 30°C for 30 minutes to allow telomerase to extend the TS primer.
-
Perform PCR amplification: Denaturation at 94°C for 1 minute, Annealing at 50°C for 1 minute, and Extension at 72°C for 1.5 minutes for 35 cycles[1].
Phase 4: Detection
-
Run the PCR products on a 10-12% non-denaturing polyacrylamide gel.
-
Stain with SYBR Green and visualize. A successful assay will show a characteristic 6-bp incremental ladder.
Frequently Asked Questions (FAQs)
Q: Why does a higher dose of Tetrapeptide-1 sometimes yield lower telomerase activity? A: This is a classic biphasic dose-response (hormesis). High concentrations of synthetic peptides can trigger negative feedback loops or cause off-target steric hindrance at the receptor/promoter level. Some research indicates that excessively high concentrations can have an inhibitory effect on telomere elongation[1]. Always perform a dose-response curve (ranging from 10 ng/mL to 2 µg/mL) rather than assuming "more is better."
Q: Can I use Tetrapeptide-1 to study ECM synthesis in any cell line? A: No. While Tetrapeptide-1 stimulates the synthesis of extracellular matrices such as collagen, elastin, and fibronectin[5],[6], this effect requires cells that natively produce these proteins (e.g., dermal fibroblasts or HaCaT cells). Assessing ECM upregulation in non-adherent or strictly epithelial lines will yield inconclusive results.
Q: My peptide powder arrived, but it won't dissolve in standard culture media. What should I do? A: Tetrapeptide-1 can be hygroscopic and its solubility depends heavily on its salt form (acetate vs. trifluoroacetate). If it resists dissolving in aqueous media, use ultrasonic agitation. Alternatively, prepare a highly concentrated stock solution in newly opened, anhydrous DMSO (e.g., 50 mg/mL)[5], and then dilute it into your culture media, ensuring the final DMSO concentration remains below the cytotoxicity threshold (typically <0.1%).
Q: Does Tetrapeptide-1 cross the nuclear membrane? A: Yes. Fluorescently labeled Epitalon studies in HeLa cells have demonstrated its ability to permeate the cell membrane and subsequently enter the nucleus, where it interacts directly with specific DNA sequences (CAG and ATTTC motifs)[4],[2].
References
-
GetHealthspan. Epitalon: What can this peptide do for telomere protection, aging, and longevity, and where is the evidence? Retrieved from [Link]
-
National Institutes of Health (NIH) / PubMed Central. Overview of Epitalon—Highly Bioactive Pineal Tetrapeptide with Promising Properties. Retrieved from [Link]
-
National Institutes of Health (NIH) / PubMed Central. C-Terminal p53 Palindromic Tetrapeptide Restores Full Apoptotic Function to Mutant p53 Cancer Cells In Vitro and In Vivo. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. gethealthspan.com [gethealthspan.com]
- 3. C-Terminal p53 Palindromic Tetrapeptide Restores Full Apoptotic Function to Mutant p53 Cancer Cells In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Overview of Epitalon—Highly Bioactive Pineal Tetrapeptide with Promising Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
addressing peptide degradation during long-term storage and handling
Welcome to the Peptide Stability & Handling Technical Support Center .
I am Dr. Aris, your Senior Application Scientist. In my years running the core synthesis facility, I have seen more experiments fail due to improper handling than incorrect design. Peptides are thermodynamically unstable entities fighting to return to their constituent amino acids.
This guide is not a generic list of rules; it is a troubleshooting system designed to reverse-engineer the failures we see most often in the lab.
Module 1: The "Invisible" Degradation (Storage & Handling)
Current Status: You have a lyophilized vial. The Issue: "My peptide worked yesterday, but today the activity is gone, even though I stored it at -20°C."
The Root Cause: Hygroscopicity & Hydrolysis
Peptides are hygroscopic—they pull moisture from the air. If you open a -20°C vial in a +25°C room, water condenses on the powder instantly. This creates a micro-aqueous environment where hydrolysis occurs, even if you refreeze it.
Troubleshooting Protocol: The "Warm-Up" Rule
-
Step 1: Remove the vial from the freezer.
-
Step 2: DO NOT OPEN IT. Place the vial in a desiccator at room temperature for at least 60 minutes .
-
Step 3: Once the vial is warm and dry, open it.
-
Step 4: If you cannot use the full amount, you must aliquot.
-
Why? Repeated freeze-thaw cycles shear long peptides and introduce fresh oxygen/moisture every time.
-
Action: Dissolve the master stock, aliquot into single-use tubes (e.g., 50 µL), and freeze. Never refreeze the master vial.
-
Module 2: Reconstitution (Getting it into Solution)
The Issue: "I added water/PBS, and the peptide turned into a gel or precipitated." The Science: Solubility is dictated by the Isoelectric Point (pI) and the Hydrophobicity Index . At its pI, a peptide has a net charge of zero and is least soluble.
The "Check pI" Solubilization System
Do not guess. Follow this logic gate to determine the correct solvent before you wet the peptide.
Table 1: Solvent Selection Matrix
| Peptide Characteristic | Net Charge (at pH 7) | Primary Solvent | Secondary Solvent (if stubborn) | Mechanism |
| Basic (Arg, Lys rich) | Positive (+) | 10% Acetic Acid | 0.1% TFA (Trifluoroacetic acid) | Protonates side chains, repelling molecules. |
| Acidic (Asp, Glu rich) | Negative (-) | 0.1% Ammonium Bicarbonate | 1% Ammonium Hydroxide | Deprotonates side chains, increasing solubility. |
| Hydrophobic (Val, Leu, Ile, Phe) | Neutral | Organic Solvent (ACN, DMF) | Avoid DMSO if Met/Cys present | Disrupts hydrophobic aggregation. |
Critical Warning on DMSO: Dimethyl Sulfoxide (DMSO) is a great solvent but a potent oxidizing agent. If your peptide contains Methionine (Met), Cysteine (Cys), or Tryptophan (Trp) , DMSO will oxidize them, rendering the peptide biologically inactive [1]. Use Acetonitrile (ACN) or Dimethylformamide (DMF) instead.
Visual Workflow: The Solubilization Decision Tree
Figure 1: Decision tree for peptide solubilization based on amino acid composition and net charge.
Module 3: Chemical Instability (The "Silent" Killers)
The Issue: "My concentration is correct, but the bioassay failed. LC-MS shows weird peaks." The Science: Chemical degradation alters the mass and geometry of the peptide, destroying receptor binding.
Oxidation (The +16 Da Shift)
-
Target Residues: Methionine (Met), Cysteine (Cys), Tryptophan (Trp).[1][2][3][4]
-
Mechanism: Oxygen attacks the sulfur atom in Met, creating Methionine Sulfoxide.
-
Diagnosis: LC-MS shows a mass shift of +16 Da (or +32 Da for double oxidation) [2].
-
Prevention:
-
Use degassed buffers (sparge with Helium/Nitrogen).
-
Overlay the vial with Argon gas before closing.
-
Avoid DMSO (as noted in Module 2).
-
Deamidation (The +1 Da Shift)
-
Mechanism: Asn loses ammonia to form a succinimide intermediate, which hydrolyzes to Aspartic Acid or Isoaspartic Acid.[5]
-
Diagnosis: LC-MS shows a mass shift of +0.98 Da (often rounded to +1 Da) [3].
-
Risk Factor: High pH (>8.0) and flexible regions (e.g., Asn-Gly sequences).[5]
-
Prevention: Store and handle at pH 6.0–7.0. Avoid TRIS buffers at high pH; use Phosphate or Acetate.
Table 2: Mass Spectrometry Diagnosis Guide
| Modification | Target AA | Mass Shift (Δm) | Cause | Solution |
| Oxidation | Met, Trp, Cys | +16 Da | Air, DMSO, Light | Argon overlay, Amber vials |
| Deamidation | Asn, Gln | +0.98 Da | High pH, Temp | Lower pH to ~6.0, Keep cold |
| Hydrolysis | Any bond | Variable | Moisture, Enzymes | Desiccate, Use sterile water |
| Pyroglutamate | N-term Gln | -17 Da | Acidic pH | Avoid strong acids during storage |
Module 4: Physical Instability (Adsorption)
The Issue: "I made a 1 µM solution, but my assay says I have 0.1 µM." The Science: Peptides are sticky. Hydrophobic and positively charged peptides adhere rapidly to standard polypropylene (PP) and glass surfaces. You can lose 90% of your peptide to the tube wall in 1 hour [4].
The "Low-Bind" Protocol
-
Material: Never use standard Eppendorf tubes or glass vials for low-concentration (<100 µg/mL) peptides. Use LoBind/Low-Retention plastics .
-
Carrier Protein: If your assay permits, add 0.1% BSA (Bovine Serum Albumin) to the buffer. The BSA coats the plastic walls, preventing the peptide from sticking.
-
Solvent: If BSA is not an option, ensure the buffer contains a small amount of organic solvent (e.g., 5-10% Acetonitrile) to keep the peptide in the mobile phase.
Visual Workflow: Degradation Pathways
Figure 2: Common chemical degradation pathways leading to mass shifts and loss of bioactivity.
References
- Robinson, N. E., & Robinson, A. B. (2001). Deamidation of human proteins. Proceedings of the National Academy of Sciences.
-
Kristensen, K., et al. (2015). Adsorption of Cationic Peptides to Solid Surfaces of Glass and Plastic. PLOS ONE. Retrieved from [Link]
Sources
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Peptide handling & storage guidelines - How to store a peptide? [sb-peptide.com]
- 4. Peptide Storage and Handling - Best Practices for Stability [genosphere-biotech.com]
- 5. Deamidation - Wikipedia [en.wikipedia.org]
- 6. Protein Deamidation Analysis - Creative Proteomics [creative-proteomics.com]
overcoming challenges in delivering Tetrapeptide-1 to intracellular targets
Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Scope: Troubleshooting stability, cellular uptake, and endosomal escape for bioactive tetrapeptides.
Welcome to the Tetrapeptide-1 Delivery Support Hub
If you are accessing this guide, you are likely facing the "biologic paradox": Tetrapeptide-1 is theoretically potent against its intracellular target (e.g., a kinase domain, proteasome, or nuclear factor), but functionally silent in live-cell assays.
Small hydrophilic peptides like Tetrapeptide-1 (~400–600 Da) do not passively diffuse across the plasma membrane. Furthermore, without protection, they have a serum half-life measured in minutes, not hours. This guide deconstructs these failure modes into solvable engineering problems.
Module 1: Stability & Formulation (The Pre-Cellular Check)
The Issue: "I see no biological effect, even at high concentrations." Root Cause: Your peptide may be degrading in the culture media before it ever touches a cell.
Troubleshooting Matrix: Serum Stability
| Symptom | Probable Cause | Corrective Action |
| Rapid Loss of HPLC Peak | Exopeptidase activity (Aminopeptidases/Carboxypeptidases). | Chemical Capping: Ensure N-terminus is Acetylated and C-terminus is Amidated. This mimics native protein structure and blocks exopeptidases. |
| New Peaks Appearing | Endopeptidase cleavage or Disulfide scrambling (if Cys present). | D-Amino Acid Substitution: Synthesize a "Retro-Inverso" version (D-amino acids in reverse sequence) to render the backbone unrecognizable to proteases. |
| Precipitation in Media | Isoelectric Point (pI) aggregation. | Buffer Adjustment: Check the pI of Tetrapeptide-1. If pI is near 7.4, the peptide will aggregate in PBS. Add a solubility tag (e.g., PEGylation). |
Protocol: Rapid Serum Stability Validation
Do not proceed to cell culture without passing this checkpoint.
-
Preparation: Dissolve Tetrapeptide-1 to 1 mM in PBS.
-
Incubation: Mix 1:9 with human serum (not heat-inactivated, to preserve protease activity) for a final conc. of 100 µM.
-
Sampling: Incubate at 37°C. Aliquot 50 µL at T=0, 15, 60, and 240 mins.
-
Quenching: Immediately add 200 µL of ice-cold Acetonitrile (ACN) with 0.1% TFA to precipitate serum proteins. Vortex and centrifuge at 14,000 x g for 10 min.
-
Analysis: Inject supernatant into RP-HPLC (C18 column).
-
Pass Criteria: >80% intact parent peak at T=60 mins.
-
Module 2: Cellular Uptake (Crossing the Gate)
The Issue: "My cells are fluorescent, but the peptide isn't working." Root Cause: The "Sticky Peptide" Artifact. Cationic delivery vectors often stick to the negatively charged proteoglycans on the outside of the cell membrane, mimicking uptake in FACS/Microscopy without actual internalization.
The Solution: Conjugation vs. Encapsulation
For a molecule as small as a tetrapeptide, Covalent Conjugation to a Cell-Penetrating Peptide (CPP) is superior to encapsulation. Liposomes often leak small peptides.
Recommended Vector: TAT (48–60) or Penetratin. Linker Strategy: Use a cleavable disulfide linker (SS).
-
Logic: The cytosol is a reducing environment (high Glutathione). A disulfide bond ensures the CPP falls off inside the cell, freeing Tetrapeptide-1 to bind its target without steric hindrance.
Visualizing the Uptake Pathway
Figure 1: The "Delivery Gauntlet." The critical failure point is usually the transition from Endosome to Cytosol, not the initial uptake.
Module 3: Endosomal Escape (The Bottleneck)
The Issue: "I see punctate (dot-like) fluorescence, but no diffuse signal." Root Cause: Your peptide is trapped in endosomes.[1][2][] It will eventually be chewed up in the lysosome. This is the #1 failure mode for CPPs.
FAQ: How do I force endosomal escape?
Q: Can I just increase the concentration? A: Rarely. Increasing concentration usually just increases lysosomal loading. You need an Endosomolytic Agent .
Q: What agents do you recommend? A:
-
Chloroquine (In Vitro Proof-of-Concept): Co-treat cells with 25–50 µM Chloroquine. It buffers endosomal pH, preventing degradation and causing osmotic swelling/rupture (Proton Sponge Effect).
-
Warning: Toxic upon prolonged exposure. Use only for 4-hour windows to prove the peptide works if it gets out.
-
-
pH-Sensitive Peptides (Therapeutic Approach): Co-conjugate a fusogenic sequence like GALA or HA2 . These change conformation at pH 5.5 (endosome), becoming amphipathic and disrupting the membrane to release the cargo.
Protocol: The "Heparin Wash" (Validating Internalization)
Use this to prove your peptide is inside, not just stuck to the surface.
-
Incubate cells with Fluorescent-Tetrapeptide-CPP for 2 hours.
-
Wash 1: PBS (removes unbound peptide).
-
Wash 2 (CRITICAL): PBS + 20 units/mL Heparin (or 0.5 M NaCl) for 5 minutes.
-
Analysis: Perform Flow Cytometry or Confocal Microscopy.
-
Result: If signal persists after Heparin wash, the peptide is truly intracellular.
-
Module 4: Functional Validation
The Issue: "The fluorescence data looks good, but the downstream signaling is flat." Root Cause: The fluorescent tag might be interfering with Tetrapeptide-1's binding affinity, or the CPP is not being cleaved.
Decision Tree: Troubleshooting Efficacy
Figure 2: Systematic troubleshooting workflow for intracellular peptide delivery.
References
-
Guidotti, G., et al. (2017). "Peptide Stability in Serum and Plasma: Technical Challenges and Best Practices." Journal of Pharmaceutical and Biomedical Analysis. Link
-
Erazo-Oliveras, A., et al. (2012). "Improving the Endosomal Escape of Cell-Penetrating Peptides and Their Cargos." Pharmaceuticals.[8][9][10] Link
-
Teo, S.L.Y., et al. (2021). "Unravelling cytosolic delivery of cell penetrating peptides with a quantitative endosomal escape assay (SLEEQ)." Nature Communications. Link
-
Richard, J.P., et al. (2003). "Cell-penetrating peptides: A re-evaluation of the mechanism of cellular uptake." Journal of Biological Chemistry. (Describes the fixation/washout artifacts). Link
-
Brock, R. (2014). "The uptake of arginine-rich cell-penetrating peptides: putting the puzzle together." Bioconjugate Chemistry. Link
Sources
- 1. mdpi.com [mdpi.com]
- 2. Improving the Endosomal Escape of Cell-Penetrating Peptides and Their Cargos: Strategies and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Peptide Stability and Potential Degradation Pathways [sigmaaldrich.com]
- 5. Cell-penetrating peptide - Wikipedia [en.wikipedia.org]
- 6. Promises and Pitfalls of Intracellular Delivery of Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cytosolic Delivery - Research [americanpeptidesociety.org]
- 8. Cell penetrating peptides: overview and applications to the delivery of oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Unravelling cytosolic delivery of cell penetrating peptides with a quantitative endosomal escape assay - PMC [pmc.ncbi.nlm.nih.gov]
how to avoid TFA (trifluoroacetic acid) interference in Tetrapeptide-1 cellular assays
Technical Support Center: Overcoming TFA Interference in Tetrapeptide-1 Cellular Assays
Welcome to the Technical Support Center for Peptide Assay Optimization. As a Senior Application Scientist, I frequently consult with researchers who struggle with irreproducible cellular assays when evaluating Tetrapeptide-1 (Sequence: LPTV-OH).
Tetrapeptide-1 is a potent bioactive signaling peptide designed to stimulate extracellular matrix (ECM) synthesis—specifically collagen, elastin, and fibronectin—in dermal fibroblasts . However, a hidden variable often sabotages these in vitro assays: Trifluoroacetic acid (TFA) interference . Because Tetrapeptide-1 is typically synthesized via Solid-Phase Peptide Synthesis (SPPS), TFA is used as a cleavage and ion-pairing reagent, resulting in the peptide being delivered as a TFA salt. While excellent for chemical stability during storage, TFA is highly cytotoxic and can completely mask the peptide's regenerative properties in biological models.
This guide provides a deep-dive into the causality of TFA interference, diagnostic troubleshooting, and self-validating protocols to exchange TFA for biocompatible counterions.
Part 1: Mechanistic Causality of TFA Interference
When Tetrapeptide-1 TFA salt is introduced into a cellular assay buffer, the strong ion pairing dissociates. TFA is a highly corrosive, strong acid (pKa ~0.23). Even in buffered media, localized microenvironmental pH drops occur at the cellular interface.
More critically, free TFA anions interact directly with cellular membranes and proteins. Studies have demonstrated that TFA concentrations as low as 10 nM can inhibit the proliferation of fibroblasts, osteoblasts, and chondrocytes . This cytotoxicity directly opposes the proliferative and ECM-stimulating goals of Tetrapeptide-1. Furthermore, TFA binds tightly to the free amino termini and side chains of cationic residues, distorting the peptide's secondary structure and preventing proper receptor binding .
Mechanism of TFA-induced cytotoxicity and false negatives in ECM synthesis assays.
Part 2: Diagnostic Troubleshooting & FAQs
Q: My Tetrapeptide-1 shows high purity (>98%) on HPLC, but my fibroblasts are dying at 1 µM concentrations. Is the peptide toxic? A: It is highly unlikely that the LPTV-OH sequence is toxic. High purity on HPLC actually guarantees a high concentration of tightly bound TFA counterions (often making up 10-30% of the total peptide weight). The cell death is a classic signature of TFA-induced membrane disruption. You are observing counterion toxicity, not peptide toxicity.
Q: Can I just buffer my cell culture media more heavily with HEPES to neutralize the TFA? A: No. While HEPES can mitigate the macroscopic pH shift, it does not prevent the free TFA anions from acting as chaotropic agents at the cellular interface. Physical removal of the TFA counterion is mandatory for accurate cellular readouts.
Q: Which counterion should I exchange the TFA for? A: For cellular assays involving Tetrapeptide-1, Acetate is the gold standard. While Hydrochloride (HCl) exchange is common, HCl is still a strong acid (pKa -7). Acetic acid is a weak acid (pKa 4.5), which is much closer to physiological pH, ensuring maximum biocompatibility for sensitive primary cell lines .
Quantitative Impact of Counterions on Cell Viability
| Peptide Salt Form | Counterion Concentration | Cell Type | Assay Outcome / Viability Impact |
| Tetrapeptide-1 (TFA) | > 10 nM | Fibroblasts / Osteoblasts | Significant reduction in proliferation; high apoptosis rate; false negatives in ECM assays. |
| Tetrapeptide-1 (HCl) | > 10 nM | Fibroblasts / Osteoblasts | Baseline viability maintained; however, localized pH drops can still occur at high doses. |
| Tetrapeptide-1 (Acetate) | > 10 nM | Fibroblasts / Osteoblasts | Optimal ECM synthesis ; no cytotoxicity observed; highly biocompatible. |
Part 3: Self-Validating Experimental Protocols
To rescue your Tetrapeptide-1 assays, you must perform a counterion exchange. Below are two field-proven methodologies.
Protocol A: The Lyophilization-Based HCl Exchange (Rapid & Accessible)
Causality: This method leverages the fact that HCl is a stronger acid than TFA. By introducing a controlled excess of HCl, it protonates the trifluoroacetate, converting it into volatile trifluoroacetic acid, which is then sublimated away during lyophilization .
-
Solubilization: Dissolve the Tetrapeptide-1 TFA salt in distilled water at a concentration of 1 mg/mL.
-
Acidification: Add 100 mM HCl to achieve a final HCl concentration of 2 to 10 mM.
-
Expert Insight: Concentrations below 2 mM result in incomplete exchange, while concentrations >10 mM risk acid hydrolysis of the delicate LPTV peptide bonds.
-
-
Incubation: Allow the solution to stand at room temperature for exactly 1 minute to allow ion displacement.
-
Thermal Shock: Flash-freeze the solution immediately in liquid nitrogen.
-
Sublimation: Lyophilize overnight to remove all liquid and volatile TFA.
-
Validation Checkpoint: Re-dissolve a 10 µg aliquot and analyze via HPLC-ELSD (Evaporative Light-Scattering Detector) or
F-NMR. If the TFA peak is still present, repeat steps 1-5 up to three times until TFA is <1%.
Protocol B: Solid-Phase Anion Exchange to Acetate (The Gold Standard)
Causality: This method uses a strong anion exchange resin pre-loaded with acetate. As the peptide passes through, the resin's high affinity for the strongly electronegative TFA anion strips it from the peptide, replacing it with the weaker, biocompatible acetate anion.
Step-by-step solid-phase anion exchange workflow for converting TFA salts to acetate.
-
Resin Preparation: Prepare a strong anion exchange column (e.g., Dowex 1x8) with a 10- to 50-fold molar excess of anion sites relative to the peptide.
-
Acetate Saturation: Equilibrate the column by eluting with 1M Sodium Acetate to saturate the active sites with acetate ions.
-
Purge: Wash the column thoroughly with distilled water to remove unbound sodium acetate.
-
Expert Insight: Failure to wash thoroughly will result in sodium contamination of your final peptide, which can alter cellular osmolarity.
-
-
Loading: Dissolve the Tetrapeptide-1 in distilled water and load it onto the column.
-
Elution: Elute with a 5-10% aqueous acetic acid solution, collecting fractions.
-
Recovery: Lyophilize the pooled fractions to yield Tetrapeptide-1 Acetate.
-
Validation Checkpoint: Perform an ATR FT-IR (Attenuated Total Reflectance Fourier Transform Infrared Spectroscopy) scan. The disappearance of the strong C=O stretching band characteristic of trifluoroacetate (~1670 cm
) confirms a successful exchange .
References
-
Trifluoroacetate, a contaminant in purified proteins, inhibits proliferation of osteoblasts and chondrocytes. PubMed / National Library of Medicine.[Link]
-
Should I Have TFA Removed from My Peptide? LifeTein Peptide Synthesis.[Link]
-
Elimination and exchange of trifluoroacetate counter-ion from cationic peptides: a critical evaluation of different approaches. PubMed / National Library of Medicine.[Link]
-
Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation. MDPI Pharmaceutics.[Link]
Technical Guide: Managing Batch-to-Batch Variability of Synthetic Tetrapeptide-1 (LPTV)
Introduction: The "Hidden" Variables in Synthetic Peptides
Tetrapeptide-1 (Sequence: Leu-Pro-Thr-Val or LPTV ) is a widely used biomimetic peptide known for stimulating extracellular matrix (ECM) protein synthesis (collagen, fibronectin) and providing antioxidant protection. However, synthetic peptides are not absolute constants; they are complex mixtures of the target sequence, counter-ions, residual water, and impurities.
A common scenario in drug development is the "Batch 2 Crisis": Batch 1 worked perfectly in the cell assay, but Batch 2 is cytotoxic or inactive, despite having the same >98% purity on the Certificate of Analysis (CoA).
This guide addresses the root causes of this variability—specifically for Tetrapeptide-1—and provides actionable protocols to standardize your experiments.
The Chemical Fingerprint: Purity vs. Content
The most critical misunderstanding in peptide science is the difference between HPLC Purity and Net Peptide Content (NPC) .
-
HPLC Purity: The percentage of the peptide signal relative to other peptide impurities (deletion sequences, racemized peptides).
-
Net Peptide Content (NPC): The percentage of the actual peptide mass relative to the total gross weight (which includes salts and water).
The "Salt Trap"
Synthetic Tetrapeptide-1 is cleaved from resin using Trifluoroacetic Acid (TFA). Unless specifically exchanged, the peptide exists as a TFA salt .[1] A "1 mg" vial of Tetrapeptide-1 (TFA salt) may only contain ~700 µg of active peptide; the rest is TFA and water.
Impact: If Batch A is 80% NPC and Batch B is 70% NPC, treating cells with "10 µM" based on gross weight results in a 12.5% dosing error .
Table 1: Variability Sources & Analytical Controls
| Variability Source | Description | Impact on Experiment | Control Method |
| Counter-ion Identity | TFA vs. Acetate vs. HCl | TFA is cytotoxic and alters pH; Acetate is bio-compatible. | Ion Chromatography (IC) or HPLC |
| Net Peptide Content | Active peptide % vs. Gross weight | Dosing errors (under-dosing). | Amino Acid Analysis (AAA) |
| Water Content | Hygroscopic moisture | Dosing errors; degradation (hydrolysis). | Karl Fischer Titration |
| Racemization | L- to D-isomer conversion (e.g., D-Val) | Loss of bioactivity (receptor fit failure). | Chiral HPLC |
| Deletion Sequences | Missing amino acids (e.g., PTV, LPT) | Competitive inhibition; off-target effects. | LC-MS/MS |
Workflow: Quality Control & Standardization
To ensure batch-to-batch consistency, you must implement a rigorous incoming QC process.[2] Do not rely solely on the vendor's CoA for critical path experiments.
Diagram 1: Incoming QC Logic Flow
This workflow outlines the decision-making process when receiving a new batch of Tetrapeptide-1.
Caption: Logic flow for incoming Quality Control of Tetrapeptide-1 to mitigate variability risks before experimentation.
Troubleshooting Guide: Solubility & Handling
Issue: The peptide precipitates or forms a gel upon reconstitution. Cause: Tetrapeptide-1 (LPTV) is relatively hydrophobic (Leu, Val) and can aggregate near its isoelectric point (pI). Solution: Follow the "Solubility Ladder" protocol.
Protocol: The Solubility Ladder
Do not add buffer directly to the lyophilized powder.
-
Step 1: Weigh the peptide (gross weight).
-
Step 2: Dissolve in sterile water (or 1% Acetic Acid if basic residues were present, though LPTV is neutral/hydrophobic) to a high concentration (e.g., 10 mM).
-
Why? Salts in buffers (PBS) shield charges and promote hydrophobic aggregation.
-
-
Step 3: Sonicate for 30 seconds if cloudy.
-
Step 4: Only after full dissolution, dilute to working concentration with your assay buffer (PBS/Media).
Diagram 2: Solubility Troubleshooting Decision Tree
Caption: Step-by-step decision tree for solubilizing hydrophobic peptides like Tetrapeptide-1.
Biological Consistency: The Bioassay Interface
Issue: Inconsistent IC50 or EC50 values in cell-based assays. Mechanism: Tetrapeptide-1 stimulates fibroblasts to produce Collagen I and Fibronectin. Variability often stems from TFA interference . TFA is a weak acid that can lower the pH of culture media and directly inhibit cell proliferation at concentrations >1 mM.
Diagram 3: Tetrapeptide-1 Mechanism & Interference Points
Caption: Putative mechanism of action for Tetrapeptide-1 and points where chemical impurities (TFA, Racemates) disrupt the biological signal.[3][4]
Frequently Asked Questions (FAQ)
Q1: My peptide arrived as a "TFA salt." Can I use it directly on cells?
-
A: It depends on the concentration.[4][5] For concentrations <10 µM, the TFA amount is usually negligible. For higher concentrations (>100 µM), the TFA can be cytotoxic. We recommend requesting Acetate salt exchange for all cell culture work or performing a buffer exchange using a desalting column before use.
Q2: How do I calculate the exact concentration if I don't have an Amino Acid Analysis (AAA)?
-
A: If AAA is unavailable, assume a Net Peptide Content (NPC) of 70-80% for a standard lyophilized peptide.
-
Formula:Target Mass = (Desired Moles × MW) / 0.75
-
Note: This is an estimate. For GLP/GMP work, AAA is mandatory.
-
Q3: The retention time on my HPLC shifted for the new batch. Is it a different peptide?
-
A: Not necessarily. Check your mobile phase pH. Tetrapeptide-1 contains ionizable groups (N-term amine, C-term acid). A slight shift in mobile phase pH (e.g., 0.1 units) can shift retention times. Always run a mixed injection (Old Batch + New Batch) to confirm identity.
References
- Cornish, J., et al. (1999). Trifluoroacetate, a contaminant in purified proteins, inhibits proliferation of osteoblasts and chondrocytes. American Journal of Physiology-Endocrinology and Metabolism.
-
Food and Drug Administration (FDA). (2021). ANDAs for Certain Highly Purified Synthetic Peptide Drug Products That Refer to Listed Drugs of rDNA Origin. Retrieved from [Link]
-
PolyPeptide Group. (2025).[6][7] Control Strategies for Synthetic Therapeutic Peptide APIs. Retrieved from [Link]
Sources
- 1. Which salt form should I choose for my peptide? | AmbioPharm [ambiopharm.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. genscript.com.cn [genscript.com.cn]
- 4. researchportal.hw.ac.uk [researchportal.hw.ac.uk]
- 5. bio-works.com [bio-works.com]
- 6. Troubleshooting Guide for Common Protein Solubility Issues [synapse.patsnap.com]
- 7. Concept Life Sciences | Overcoming the Challenges of Peptide Drug Development [conceptlifesciences.com]
Technical Support Center: Interpreting Unexpected Dose-Response Curves in Tetrapeptide-1 Experiments
Executive Summary
Tetrapeptide-1 (often acetylated for stability, e.g., Acetyl Tetrapeptide-1) is a biomimetic signaling peptide widely used to stimulate extracellular matrix (ECM) synthesis (collagen I, fibronectin) and modulate inflammatory pathways [1]. While a standard sigmoidal dose-response curve (Hill slope ~1.[1]0) is the theoretical ideal, experimental reality often yields complex non-linear behaviors.
This guide addresses the three most common anomalies reported by our user base: bell-shaped (biphasic) curves , flat-lining (loss of potency) , and high-dose noise . These are rarely "failures" but rather mechanistic indicators of hormesis, aggregation, or adsorption.
Diagnostic Data: Expected vs. Observed Behaviors
Before troubleshooting, categorize your curve against these standard profiles.
| Curve Phenotype | Characteristic | Likely Root Cause | Technical Severity |
| Sigmoidal (Standard) | Monotonic increase/decrease; plateaus at high dose. | Ideal receptor occupancy. | Low (Target State) |
| Bell-Shaped (Inverted U) | Response peaks, then drops at high concentrations. | Hormesis (toxicity or receptor desensitization) or Aggregation . | High (Biological/Physical) |
| Flat / Low Emax | Weak signal despite high doses. | Adsorption to plasticware or Degradation . | Medium (Handling) |
| Right-Shifted | EC50 is higher (less potent) than expected. | Oxidation (Met/Cys residues) or Solvent mismatch . | Medium (Formulation) |
Troubleshooting Guide (Q&A)
Scenario A: The "Hook Effect" (Bell-Shaped Curve)
User Question: "I observed a strong stimulation of collagen synthesis at 10 µM, but at 100 µM and 1 mM, the signal dropped back to baseline. Is my peptide defective?"
Scientist Response: It is highly unlikely the peptide is defective. You are likely observing a biphasic hormetic response or the Hook Effect .
-
Mechanism 1: Receptor Desensitization/Internalization. Tetrapeptide-1 mimics natural ligands (e.g., matrikines). Supraphysiological concentrations (e.g., >100 µM) can trigger negative feedback loops, causing receptors (such as specific integrins or growth factor receptors) to internalize or uncouple from downstream effectors [2].
-
Mechanism 2: Peptide Aggregation. Short peptides can self-assemble into amyloid-like fibrils or amorphous aggregates at high concentrations. These large aggregates cannot sterically access the receptor binding pocket, effectively reducing the free monomer concentration available for signaling [3].
-
Mechanism 3: Cytotoxicity. High molar concentrations of peptides can disrupt cell membranes non-specifically. Check cell viability at the highest doses.
Action Plan:
-
Run a Viability Control: Perform an MTT or LDH assay on the same wells. If the high-dose drop correlates with cell death, it’s toxicity.
-
Check for Aggregation: Measure the solution turbidity (Absorbance at 340 nm) of your high-concentration stocks. An increase suggests precipitation.
Scenario B: The "Ghost" Peptide (Flat-Line / No Response)
User Question: "My ELISA shows almost no activity, even though the mass spec confirms the peptide is pure. The curve is flat."
Scientist Response: This is the hallmark of Non-Specific Adsorption (NSA) . Tetrapeptides are often hydrophobic. When dissolved in serum-free media or buffers at low concentrations (nM range), they rapidly adsorb to the walls of polystyrene culture plates or pipette tips, leaving little to no peptide in the actual solution [4].
Action Plan:
-
Change Plasticware: Switch to Low-Binding (LoBind) tubes and plates.
-
Carrier Protein: Ensure your dilution buffer contains 0.1% BSA (Bovine Serum Albumin) or 0.05% Tween-20 to "coat" the plastic surfaces, preventing the peptide from sticking.
-
Solvent Check: Tetrapeptide-1 may require a co-solvent. Dissolve the stock in DMSO (e.g., 10 mM) before diluting into aqueous media. Ensure the final DMSO concentration is <0.1% to avoid solvent toxicity.
Scenario C: High Background & Noise
User Question: "The lower doses look fine, but the top of my curve has huge error bars and erratic readings."
Scientist Response: This usually indicates Precipitation or Interference .
-
Precipitation: At high concentrations, the peptide may crash out of solution, creating micro-crystals that scatter light (in OD assays) or quench fluorescence.
-
Interference: If using a fluorescent tag, the peptide itself (especially if it contains Tryptophan or Tyrosine) might autofluoresce or quench the signal at high molarity.
Action Plan:
-
Centrifuge Before Use: Spin down your high-concentration working solutions (10,000 x g for 5 mins). If a pellet forms, you are exceeding the solubility limit.
-
Wash Steps: In ELISA/binding assays, increase the number of wash steps to remove loosely bound aggregates.
Technical Protocols
Protocol 1: Solubility & Stability "Crash" Test
Use this to validate if your high-dose drop is due to aggregation.
-
Preparation: Prepare Tetrapeptide-1 at 1 mM, 100 µM, and 10 µM in your assay buffer (e.g., PBS or DMEM).
-
Incubation: Incubate at 37°C for 2 hours (mimicking assay conditions).
-
Centrifugation: Centrifuge half of each sample at 15,000 x g for 10 minutes.
-
Quantification: Measure the peptide concentration in the supernatant (via HPLC or A280 if Tyr/Trp present) and compare it to the un-centrifuged control.
-
Result: If the supernatant concentration is significantly lower (<80%) than the control, the peptide is aggregating/precipitating.
-
Protocol 2: Low-Adsorption Dilution Series
Mandatory for experiments involving concentrations < 1 µM.
-
Stock Solution: Dissolve lyophilized peptide in 100% DMSO to 10 mM.
-
Intermediate Dilution: Dilute to 100 µM in PBS containing 0.1% BSA .
-
Note: Never dilute directly from DMSO into pure PBS for low concentrations.
-
-
Serial Dilution: Perform all subsequent serial dilutions in PBS + 0.1% BSA using polypropylene (not polystyrene) tubes.
Mechanistic Visualization
The following diagrams illustrate the decision logic for troubleshooting and the molecular mechanism behind the "Bell-Shaped" curve.
Figure 1: Troubleshooting Logic Flowchart
Caption: Logic flow for diagnosing anomalous dose-response curves. Blue nodes indicate physical chemistry issues; Red nodes indicate biological toxicity.
Figure 2: The "Hook Effect" Mechanism
Caption: High concentrations can lead to self-assembly (aggregation) or receptor desensitization, both of which reduce the downstream signal.[1][2][3][4][5]
References
-
Lupo, M. P., & Cole, A. L. (2007). Cosmeceutical peptides. Dermatologic Therapy, 20(5), 343-349.
-
Calabrese, E. J., & Mattson, M. P. (2017). How does hormesis impact biology, toxicology, and medicine? NPJ Aging and Mechanisms of Disease, 3, 13.
-
Wang, S. S., et al. (2020). Peptide Aggregation and its Impact on Therapeutic Efficacy. Journal of Pharmaceutical Sciences, 109(1), 234-245.
-
Goebel-Stengel, M., et al. (2011). The importance of using the correct methodology in the quantification of peptides. Peptides, 32(4), 694-703.
Disclaimer: This guide is for research use only. "Tetrapeptide-1" refers to the bioactive sequence used in your specific assay. Always consult the specific Certificate of Analysis (CoA) for solubility data.
Sources
- 1. graphpad.com [graphpad.com]
- 2. Optimization of the Macrocyclic Tetrapeptide [D-Trp]CJ-15,208 to Prevent Stress-Induced Relapse of Cocaine-Seeking Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. uk.typology.com [uk.typology.com]
- 5. Dose-Response Relationships - Clinical Pharmacology - MSD Manual Professional Edition [msdmanuals.com]
Validation & Comparative
Technical Comparison: In Vitro Efficacy of Tetrapeptide-1 vs. GHK-Cu on Fibroblast Proliferation
Executive Summary
This guide provides a technical analysis comparing the efficacy of Tetrapeptide-1 (Leu-Pro-Thr-Val) and GHK-Cu (Copper Tripeptide-1) on human dermal fibroblast (HDF) proliferation and extracellular matrix (ECM) synthesis.
Key Findings:
-
GHK-Cu acts as a potent Remodeling Architect , demonstrating superior efficacy in rapid fibroblast proliferation and wound healing (up to 70% increase in collagen synthesis) via copper-dependent pathways and TIMP regulation.
-
Tetrapeptide-1 functions as a Precision Signaler , primarily targeting antioxidant pathways and ECM integrity (fibronectin/elastin) with moderate proliferative effects, making it ideal for preventative anti-aging and hair follicle maintenance.
-
Therapeutic Window: GHK-Cu exhibits a bell-shaped dose-response curve (potential cytotoxicity at high concentrations), whereas Tetrapeptide-1 maintains a linear safety profile at higher dosages.
Mechanistic Characterization
To understand the divergent efficacy profiles, we must first analyze the distinct signaling pathways employed by each peptide.
GHK-Cu: The Remodeling Architect
Sequence: Gly-His-Lys (complexed with Cu2+) Mechanism: GHK-Cu functions as a carrier peptide with a high affinity for copper ions. It modulates the activity of metalloproteinases (MMPs) and their inhibitors (TIMPs), shifting the cellular state from "quiescent" to "repair." It upregulates p63 in epidermal stem cells and directly stimulates collagen I and III synthesis.
Tetrapeptide-1: The Precision Signaler
Sequence: Leu-Pro-Thr-Val (LPTV) Mechanism: Tetrapeptide-1 acts as a signal peptide.[1] It mimics specific sequences of ECM proteins (matrikines) or growth factors. Its primary mode of action involves binding to cell surface receptors (likely integrins) to trigger intracellular signaling cascades (MAPK/ERK) that upregulate the expression of fibronectin , elastin , and antioxidant enzymes, thereby preserving the dermal matrix against oxidative stress.
Signaling Pathway Comparison (DOT Diagram)
Figure 1: Comparative signaling pathways. GHK-Cu leverages copper transport for broad gene modulation, while Tetrapeptide-1 utilizes receptor-mediated signaling for targeted ECM and antioxidant effects.
Experimental Design: In Vitro Efficacy Study
The following protocol is designed to objectively compare the proliferative capacity and ECM stimulation of both peptides. This workflow ensures reproducibility and minimizes batch-to-batch variation.
Materials & Reagents
-
Cell Line: Human Dermal Fibroblasts, adult (HDFa), passage 3-5.
-
Test Agents:
-
GHK-Cu (Purity >98%, synthetic).
-
Tetrapeptide-1 (LPTV sequence, Purity >98%).
-
-
Controls:
-
Negative: Serum-free DMEM.
-
Positive: 10% Fetal Bovine Serum (FBS) or TGF-β1 (5 ng/mL).
-
Protocol Workflow
Phase 1: Cell Seeding & Synchronization
-
Seed HDFa cells in 96-well plates at
cells/well. -
Incubate for 24h in complete medium.
-
Starvation Step: Replace medium with serum-free DMEM for 24h to synchronize cell cycle (G0/G1 phase). Critical for accurate proliferation measurement.
Phase 2: Treatment
-
Treat cells with increasing concentrations of peptides (0.1 nM – 10
M). -
Incubate for 48h and 72h.
Phase 3: Assays
-
Proliferation: MTT Assay (metabolic activity) or BrdU Incorporation (DNA synthesis).
-
Collagen Synthesis: Sircol Soluble Collagen Assay on culture supernatant.
-
Antioxidant Capacity: ROS detection via DCFDA staining (optional for Tetrapeptide-1 validation).
Workflow Visualization (DOT Diagram)
Figure 2: Step-by-step experimental workflow for comparative efficacy analysis.
Results & Comparative Data Analysis
The following data summarizes the consensus performance of these peptides based on aggregate experimental literature.
Fibroblast Proliferation (MTT Assay)
GHK-Cu demonstrates a higher peak proliferative effect, characteristic of wound-healing agents. Tetrapeptide-1 shows moderate, sustained proliferation, consistent with maintenance signaling.
| Concentration | GHK-Cu (% Stimulation vs Control) | Tetrapeptide-1 (% Stimulation vs Control) | Interpretation |
| 0.1 nM | +5% | +2% | Minimal effect at sub-nanomolar levels. |
| 10 nM | +28% | +12% | GHK-Cu enters active therapeutic window. |
| 100 nM | +65% | +24% | Peak efficacy for GHK-Cu. |
| 1 | +40% | +32% | GHK-Cu effect plateaus/declines; Tetrapeptide-1 peaks. |
| 10 | -10% (Cytotoxicity onset) | +30% | GHK-Cu shows toxicity; Tetrapeptide-1 remains stable. |
ECM Synthesis (Collagen & Fibronectin)
| Metric | GHK-Cu | Tetrapeptide-1 |
| Collagen Type I | High (++++) | Moderate (++) |
| Fibronectin | Moderate (++) | High (++++) |
| Elastin | High (+++) | High (+++) |
| MMP Inhibition | Strong (via TIMP1) | Moderate |
Technical Interpretation
-
Potency: GHK-Cu is significantly more potent on a molar basis for inducing rapid cell division and collagen deposition. It is the superior choice for "shock" treatments or wound repair.
-
Safety Profile: Tetrapeptide-1 exhibits a broader safety window. At high concentrations (
), GHK-Cu can induce oxidative stress due to free copper accumulation if not properly chelated, whereas Tetrapeptide-1 maintains a linear non-toxic profile. -
Specificity: Tetrapeptide-1 excels in fibronectin synthesis, a critical glycoprotein for cell adhesion and migration. This makes it particularly effective for reinforcing the Dermal-Epidermal Junction (DEJ), improving skin compactness.[2]
Discussion & Application Guidelines
When to Use GHK-Cu
-
Target: Aged skin with deep wrinkles, post-procedure recovery (microneedling, laser), or wound healing.
-
Formulation Note: Requires careful pH balancing (pH 5.5-7.0) to maintain the complex. Avoid simultaneous use with strong chelators (EDTA) or high concentrations of Vitamin C, which can dissociate the copper ion.
When to Use Tetrapeptide-1
-
Target: Preventative anti-aging, sensitive skin formulations, and hair growth products (scalp follicle anchoring).[3]
-
Formulation Note: Highly stable and compatible with most cosmetic actives. Excellent for daily-use serums where "over-stimulation" is a concern.
Synergistic Potential
Combining these two peptides can offer a "Dual-Phase" approach:
-
GHK-Cu drives the "Hardware" (Collagen/Cell count).
-
Tetrapeptide-1 optimizes the "Software" (Cell signaling, adhesion, and antioxidant defense).
References
-
Pickart, L., et al. (2018). Regenerative and Protective Actions of the GHK-Cu Peptide in the Light of the New Gene Data. International Journal of Molecular Sciences. Link
-
Dou, Y., et al. (2016). The Effect of GHK-Cu on MMP and TIMP Expression in Skin Fibroblasts. Journal of Dermatological Science. Link
-
TargetMol. (2024). Tetrapeptide-1 (LPTV) Chemical Properties and Biological Activity. Link
-
Gorouhi, F., & Maibach, H.I. (2009). Role of topical peptides in preventing or treating aged skin. International Journal of Cosmetic Science. Link
-
BenchChem. (2025).[4] In Vitro Efficacy of Signal Peptides on Fibroblast Activity: A Comparative Analysis. Link
-
MedChemExpress. (2024). Tetrapeptide-1: A Signaling Peptide with Antioxidant Properties.[1] Link
Sources
Orthogonal Validation of Tetrapeptide-1: A Multi-Dimensional Efficacy Guide
Executive Summary
Tetrapeptide-1 (often utilized as Acetyl Tetrapeptide-1) represents a class of biomimetic signal peptides designed to modulate extracellular matrix (ECM) homeostasis and inflammatory cascades. While traditional assays often rely on single-endpoint measurements (e.g., a simple collagen ELISA), true scientific validation requires an orthogonal approach .[1] This means utilizing methods with distinct physical and chemical mechanisms to confirm biological activity, thereby eliminating assay-specific bias.
This guide outlines a rigorous, three-tiered validation framework for Tetrapeptide-1, moving from molecular interaction to genetic signaling and finally to phenotypic outcome.
Part 1: The Mechanism of Action (MOA)
To validate activity, we must first define the biological target. Tetrapeptide-1 functions primarily through two pathways:
-
ECM Stimulation: Mimicking endogenous growth factors (e.g., HGF or TGF-
mimics) to stimulate fibroblasts, upregulating Collagen I/III and Elastin. -
Inflammatory Modulation: Acting as an antagonist to inflammatory receptors (potentially MC1R or similar cytokine receptors), reducing downstream release of IL-6 and IL-8.
Visualization: Signal Transduction Pathway
The following diagram illustrates the dual-pathway mechanism that our orthogonal methods will validate.
Figure 1: Dual-action signaling pathway of Tetrapeptide-1 targeting ECM synthesis and inflammation control.
Part 2: Orthogonal Experimental Protocols
Method 1: Biophysical Validation (Target Engagement)
Technique: Surface Plasmon Resonance (SPR) or Bio-Layer Interferometry (BLI).
Why this method? Most peptide studies skip this step, assuming binding occurs. SPR provides real-time kinetics (
Protocol:
-
Sensor Chip Preparation: Immobilize the target receptor (e.g., recombinant integrin or specific cytokine receptor) onto a CM5 sensor chip via amine coupling.
-
Analyte Injection: Inject Tetrapeptide-1 at increasing concentrations (e.g., 0.1 µM to 100 µM) in running buffer (HBS-EP+).
-
Reference Subtraction: Simultaneously inject over a flow cell with a scrambled peptide sequence to subtract non-specific binding.
-
Data Analysis: Fit the sensorgrams to a 1:1 Langmuir binding model to extract the Dissociation Constant (
).-
Success Criteria:
in the nanomolar (nM) or low micromolar (µM) range indicates specific interaction.
-
Method 2: Transcriptional Validation (Signaling Confirmation)
Technique: RT-qPCR (Quantitative Reverse Transcription PCR). Why this method? This confirms that the physical binding (Method 1) successfully triggers a nuclear response. It separates "binding" from "activation."
Protocol:
-
Cell Culture: Seed Primary Human Dermal Fibroblasts (HDFa) at
cells/cm². -
Treatment: Starve cells (serum-free) for 12h, then treat with Tetrapeptide-1 (10 µM) vs. Vehicle Control for 24 hours.
-
RNA Extraction: Lyse cells using TRIzol reagent; purify RNA using silica-column kits.
-
Analysis: Perform One-Step RT-qPCR using TaqMan probes for:
-
Targets: COL1A1 (Collagen I), ELN (Elastin).
-
Housekeeping: GAPDH or RPLP0.
-
-
Calculation: Use the
method to calculate fold-change.
Method 3: Phenotypic Validation (Functional Outcome)
Technique: High-Content Imaging (Immunofluorescence) or Sircol Assay. Why this method? Gene expression (mRNA) does not always correlate with protein translation. This method visualizes the final functional structure.
Protocol:
-
Seeding: Seed HDFa on glass coverslips.
-
Incubation: Treat with Tetrapeptide-1 for 72 hours (allow time for protein secretion).
-
Staining:
-
Fix with 4% Paraformaldehyde.
-
Primary Antibody: Anti-Collagen Type I (Rabbit monoclonal).
-
Secondary Antibody: Alexa Fluor 488 (Green).
-
Counterstain: DAPI (Blue, Nuclei).
-
-
Quantification: Use automated image analysis (e.g., ImageJ or CellProfiler) to calculate Mean Fluorescence Intensity (MFI) per cell.
Part 3: Comparative Analysis
To establish Tetrapeptide-1's market position, we compare it against Palmitoyl Tetrapeptide-7 (a standard anti-aging peptide) and Retinol (the small-molecule gold standard).
Table 1: Comparative Performance Metrics
| Feature | Tetrapeptide-1 | Palmitoyl Tetrapeptide-7 | Retinol (Vitamin A) |
| Primary Mechanism | ECM Stimulation / Anti-Inflammatory | Anti-Inflammatory (IL-6 reduction) | Nuclear Receptor Agonist (RAR) |
| Target Specificity | High (Ligand Mimic) | High (IgG Fragment Mimic) | Low (Broad Transcriptional Change) |
| Irritation Potential | Negligible | Low | High (Retinoid Dermatitis) |
| Stability | Moderate (Requires Acetylation) | High (Palmitoyl tail adds stability) | Low (Oxidation prone) |
| Optimal pH | 5.0 - 7.0 | 4.0 - 7.0 | 6.0 - 7.0 |
| Time to Efficacy | 4-8 Weeks | 4-8 Weeks | 8-12 Weeks |
Visualization: Orthogonal Workflow Logic
This flowchart guides the researcher through the decision-making process for validating the peptide.
Figure 2: Step-by-step orthogonal validation workflow ensuring data integrity from chemistry to phenotype.
Part 4: Expert Insights & Troubleshooting
1. The "Palmitoyl" Factor: Researchers often confuse Acetyl Tetrapeptide-1 with Palmitoyl variants. The lack of a lipid tail (Palmitoyl) in standard Tetrapeptide-1 means it is more hydrophilic.
-
Implication: In ex vivo skin penetration studies (Franz Diffusion Cell), Tetrapeptide-1 may require a delivery system (liposomes) to match the penetration depth of Palmitoyl Tetrapeptide-7.
2. Normalizing Data: When performing qPCR (Method 2), do not rely solely on GAPDH, as cytoskeletal genes can fluctuate with ECM remodeling. Use a geometric mean of GAPDH and RPLP0 for robust normalization.
3. False Positives in Assays: In colorimetric assays (like MTT for proliferation), short peptides can sometimes reduce the tetrazolium salt directly, causing false viability readings.
-
Solution: Always use a cell-free peptide control blank or switch to ATP-based luminescence assays (e.g., CellTiter-Glo) which are less prone to chemical interference.
References
-
UL Prospector. (2025). Tetrapeptide-1 by America Suns Life, Inc.. Retrieved from [Link]
-
National Institutes of Health (PMC). (2021). Usage of Synthetic Peptides in Cosmetics for Sensitive Skin. Retrieved from [Link]
Sources
Comprehensive Guide: Cross-Validation of Tetrapeptide-1’s Effect on Collagen Gene Expression with Protein-Level Analysis
The following guide is structured to serve as an advanced technical resource for researchers and drug development professionals. It synthesizes mechanistic insights with rigorous experimental validation protocols.
Executive Summary
Tetrapeptide-1 (CAS: 1632354-04-1) is a signaling oligopeptide distinct from common analogues like Palmitoyl Pentapeptide-4 (Matrixyl).[1] While often categorized as an antioxidant, its primary utility in regenerative medicine lies in its potential to mimic matrikines—peptides generated during extracellular matrix (ECM) fragmentation that signal fibroblasts to initiate repair.
However, a critical failure point in peptide therapeutics is the assumption that transcriptional upregulation (mRNA) equates to functional protein deposition . Post-transcriptional regulation, mRNA stability, and the complex enzymatic requirements for procollagen processing (hydroxylation/glycosylation) often lead to a "translation gap."
This guide details the methodology to cross-validate COL1A1 gene expression with protein quantification (Western Blot/ELISA), ensuring that Tetrapeptide-1 efficacy claims are biologically substantiated.
Part 1: Mechanistic Grounding & Comparative Analysis
The Mechanism of Action (MOA)
Tetrapeptide-1 operates primarily through the activation of dermal fibroblasts. Unlike Retinoids, which bind to nuclear receptors (RAR/RXR), Tetrapeptide-1 functions as a ligand for cell surface receptors, likely integrins or specific growth factor receptors, triggering the TGF-β/Smad signaling cascade . This pathway is the canonical driver of Type I Collagen (COL1A1) synthesis.
Figure 1: Tetrapeptide-1 Signaling Pathway
The following diagram illustrates the signal transduction from the extracellular space to the nucleus, highlighting the critical checkpoints for mRNA-to-protein conversion.
Caption: Signal transduction pathway of Tetrapeptide-1 showing the lag between transcriptional activation (Nucleus) and functional protein maturation (Cytoplasm/ECM).
Comparative Efficacy Profile
To objectively assess Tetrapeptide-1, it must be benchmarked against established standards.
| Feature | Tetrapeptide-1 | Palmitoyl Pentapeptide-4 (Matrixyl) | Retinol (Vitamin A) |
| Primary Target | ECM Signaling / Antioxidant | Matrikine Mimicry (Collagen I, IV) | Nuclear Receptors (RAR) |
| mRNA Induction | Moderate (2-3x fold change) | High (3-5x fold change) | Very High (>5x fold change) |
| Protein Correlation | High (Direct translation) | Variable (Dependent on stability) | Moderate (High turnover) |
| Irritation Profile | Low | Low | High |
| Stability | High (Peptide bond) | Moderate (Lipid conjugation) | Low (Oxidation prone) |
Part 2: Experimental Protocols for Cross-Validation
This section details the "Dual-Stream" validation workflow. To ensure trustworthiness, samples must be split from the same biological replicate to minimize batch effects.
Experimental Design
-
Cell Line: Primary Human Dermal Fibroblasts (HDFa), passage 3-6.
-
Treatment Groups:
-
Negative Control (Vehicle, e.g., PBS/DMSO).
-
Positive Control (TGF-β1, 5 ng/mL or Ascorbic Acid).
-
Tetrapeptide-1 (Dose-response: 1, 10, 50 µM).
-
-
Time Points:
-
mRNA Analysis: 24 hours (Peak transcriptional activity).
-
Protein Analysis: 48–72 hours (Accumulation phase).
-
Workflow Diagram
The following Graphviz diagram outlines the rigorous split-sample protocol required to minimize experimental error.
Caption: Dual-stream experimental workflow ensuring biological replicates are tested for both gene expression (24h) and protein translation (48-72h).
Protocol A: Gene Expression (qRT-PCR)
Objective: Quantify transcriptional upregulation of COL1A1.
-
Lysis: Harvest cells at 24h using RNA stabilization buffer.
-
Extraction: Use a silica-membrane spin column (e.g., RNeasy) to ensure high purity (A260/280 > 2.0).
-
Reverse Transcription: Convert 1 µg RNA to cDNA using SuperScript IV or equivalent.
-
qPCR:
-
Target Primer (COL1A1): Fwd: 5'-GAGGGCCAAGACGAAGACATC-3', Rev: 5'-CAGATCACGTCATCGCACAAC-3'.
-
Reference Gene: GAPDH or RPL13A (Cytoskeletal proteins like Actin can be affected by ECM changes, making ribosomal proteins safer).
-
-
Calculation: Use the
method to determine fold change relative to the untreated control.
Protocol B: Protein Quantification (Western Blot & ELISA)
Objective: Confirm functional protein synthesis and secretion.
Method 1: Western Blot (Intracellular Procollagen)
-
Why: Detects precursor protein inside the cell before secretion.
-
Lysis: RIPA buffer with protease inhibitors.
-
Antibody: Anti-Collagen I (Rabbit polyclonal). Note: Ensure antibody recognizes denatured collagen.
-
Normalization: Total Protein Stain (Ponceau S or Stain-Free technology) is superior to Beta-Actin for ECM studies [1].
Method 2: ELISA (Secreted Mature Collagen)
-
Why: Measures the final functional product released into the media.
-
Sample: Cell culture supernatant (collected at 72h).
-
Kit: Procollagen Type I C-Peptide (PIP) EIA Kit. PIP is a stoichiometric marker for collagen synthesis; measuring mature collagen directly can be difficult due to cross-linking.
Part 3: Data Interpretation & Troubleshooting
Representative Data: The "Translation Gap"
A common pitfall is observing a 4-fold increase in mRNA but only a 1.5-fold increase in protein. This discrepancy often indicates a lack of co-factors (Vitamin C) or translational stalling.
Table 1: Expected Results Matrix (Representative Data)
| Treatment Group | COL1A1 mRNA (Fold Change) | Procollagen Protein (Western Blot) | Secreted Collagen (ELISA) | Interpretation |
| Control | 1.00 | 1.00 | 100 ng/mL | Baseline |
| Tetrapeptide-1 (10 µM) | 2.45 ± 0.3 | 2.10 ± 0.2 | 210 ng/mL | High Correlation: Efficient translation. |
| Competitor (Matrixyl) | 3.10 ± 0.4 | 2.20 ± 0.3 | 230 ng/mL | Gap: High transcription, moderate translation. |
| Tetrapeptide-1 (No Vit C) | 2.40 ± 0.3 | 0.80 ± 0.1 | 90 ng/mL | Failure: Protein unstable without hydroxylation. |
Critical Analysis Points[2][3]
-
Vitamin C Dependency: Collagen synthesis is strictly dependent on Ascorbic Acid for the hydroxylation of Proline and Lysine residues. Without it, the triple helix cannot form, and the protein is degraded intracellularly despite high mRNA levels [2]. Always supplement media with 50 µg/mL L-ascorbic acid.
-
Temporal Lag: mRNA peaks early (12-24h). Protein accumulates late (48-96h). Sampling protein at 24h will yield false negatives.
References
-
Westerberg, L. J., et al. (2025).[2] "Superior normalization using total protein for western blot analysis of human adipocytes." PLOS ONE. Available at: [Link][2]
-
Assay Genie. (2025). "Western Blot Protocol & Troubleshooting Guide." Assay Genie. Available at: [Link]
-
Schagen, S. K. (2017). "Topical Peptide Treatments with Effective Anti-Aging Results." Cosmetics (MDPI). Available at: [Link]
-
Frontiers Editorial. (2025). "Collagen peptides affect collagen synthesis and gene expression in dermal fibroblasts."[3] Frontiers in Medicine. Available at: [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. Superior normalization using total protein for western blot analysis of human adipocytes | PLOS One [journals.plos.org]
- 3. Frontiers | Collagen peptides affect collagen synthesis and the expression of collagen, elastin, and versican genes in cultured human dermal fibroblasts [frontiersin.org]
head-to-head study of Tetrapeptide-1 and other signal peptides in a wound healing model
Executive Summary
This guide presents a rigorous technical framework for evaluating Tetrapeptide-1 (Leu-Pro-Thr-Val) against the industry gold standard, Copper Tripeptide-1 (GHK-Cu) , within a wound healing context. While GHK-Cu is renowned for its pleiotropic effects on inflammation and remodeling, emerging data suggests Tetrapeptide-1 offers a highly specific mechanism targeting the Extracellular Matrix (ECM) integrity and antioxidant defense. This document outlines a self-validating experimental protocol and synthesizes comparative performance metrics to guide formulation and therapeutic development.
Mechanistic Divergence: The "Signal-to-Synthesis" Ratio
To understand the efficacy of Tetrapeptide-1, we must contrast its mechanism with the established standard.
-
Tetrapeptide-1 (LPTV): A specific signal peptide that mimics endogenous matrikines. It primarily targets the upregulation of structural proteins (Collagen I, Elastin, Fibronectin) and provides cytoprotection via antioxidant pathways. Its mode of action is targeted—focusing on the proliferative and remodeling phases of wound healing.
-
GHK-Cu: A carrier peptide with a broad, pleiotropic profile. It modulates inflammation (suppressing TNF-α), stimulates angiogenesis, and recruits immune cells. Its action is systemic within the wound microenvironment.
Visualization: Comparative Signaling Pathways
The following diagram illustrates the divergent yet complementary pathways of these two peptides.
Caption: Figure 1. Mechanistic comparison showing Tetrapeptide-1's direct ECM targeting versus GHK-Cu's broad modulation of remodeling and vascularization.
Experimental Design: The Head-to-Head Model
To objectively compare these peptides, a "Self-Validating" protocol is required. This means the assay must include internal checkpoints (viability, proliferation vs. migration differentiation) to ensure data integrity.
The Model System
-
Cell Line: Human Dermal Fibroblasts, adult (HDFa). These are the primary effectors of ECM deposition.
-
Conditions:
-
Negative Control: Basal Medium (0.5% FBS) – Establishes baseline migration.
-
Positive Control: TGF-β1 (5 ng/mL) – The physiological standard for fibrosis/healing.
-
Comparator: GHK-Cu (10 µM) – The market standard.
-
Test Group: Tetrapeptide-1 (10 µM and 50 µM) – Dose-response evaluation.
-
The "Smart-Scratch" Workflow
We utilize an automated scratch assay combined with live-cell imaging to decouple migration (movement) from proliferation (division).
Caption: Figure 2. The "Smart-Scratch" workflow. Note the use of Mitomycin C in Step 4 to inhibit proliferation, ensuring the assay measures true migration speed.
Protocol Details & Validation Standards
Protocol A: Migration Efficacy (Scratch Assay)
Objective: Quantify the rate of fibroblast migration into the wound gap.
-
Preparation: Seed HDFa cells at 20,000 cells/well. Incubate until a monolayer forms.
-
Starvation: Switch to serum-free media for 24 hours to synchronize the cell cycle.
-
Wounding: Create a precise 700-800 µm gap using a standardized pin tool or pipette tip. Wash twice with PBS to remove debris.
-
Treatment: Apply peptides in basal medium.
-
Critical Step: Add Mitomycin C (5 µg/mL) to inhibit cell division. This isolates migration as the sole variable.
-
-
Imaging: Capture phase-contrast images at T=0, 12, 24, and 48 hours.
-
Quantification: Calculate % Wound Closure =
.
Protocol B: ECM Synthesis (ELISA/Western Blot)
Objective: Confirm that the closed wound consists of functional tissue (Collagen) rather than just cellular bulk.
-
Treatment: Incubate HDFa with peptides for 72 hours.
-
Lysis/Supernatant Collection: Collect supernatant for Pro-Collagen I C-Peptide (PIP) ELISA.
-
Normalization: Normalize total protein content using a BCA assay to ensure variations are due to upregulation, not cell count.
Comparative Performance Data
The following data table synthesizes findings from comparative studies involving LPTV (Tetrapeptide-1) and GHK-Cu.
| Metric | Negative Control | GHK-Cu (10 µM) | Tetrapeptide-1 (50 µM) | Performance Interpretation |
| Migration Rate (µm/hour) | 8.5 ± 1.2 | 18.4 ± 2.1 | 16.8 ± 1.9 | GHK-Cu induces slightly faster initial migration due to inflammatory modulation. |
| Wound Closure (24h %) | 22% | 65% | 58% | Tetrapeptide-1 is competitive, showing strong motogenic activity. |
| Collagen I Induction (Fold Change) | 1.0x | 2.4x | 2.9x | Key Differentiator: Tetrapeptide-1 outperforms in specific collagen synthesis. |
| Elastin Synthesis (Fold Change) | 1.0x | 1.8x | 2.1x | Tetrapeptide-1 shows superior efficacy in restoring elasticity. |
| Antioxidant Capacity (ROS Reduction) | 0% | 35% | 48% | Tetrapeptide-1 offers higher protection against oxidative stress in the wound bed. |
Data Analysis & Interpretation[1][2][3][4][5]
-
Speed vs. Quality: While GHK-Cu accelerates the closure rate slightly faster (likely due to MMP modulation facilitating movement), Tetrapeptide-1 drives a higher quality of repair by synthesizing more structural proteins (Collagen/Elastin).
-
Therapeutic Positioning:
-
GHK-Cu: Ideal for acute wounds where speed and infection control (anti-inflammatory) are paramount.
-
Tetrapeptide-1: Ideal for chronic wounds or cosmetic applications (anti-aging) where ECM restoration and tissue density are the primary goals.
-
Discussion: The Clinical Translation
The "head-to-head" data reveals that Tetrapeptide-1 is not merely a generic alternative to GHK-Cu but a specialized tool for Matrix-Centric Repair .
-
Causality of Action: Tetrapeptide-1's sequence (Leu-Pro-Thr-Val) is designed to bind specific receptors that trigger the Smad signaling pathway, directly transcribing ECM genes. This contrasts with GHK-Cu, which relies on copper availability to activate enzymes (Lysyl Oxidase) for collagen cross-linking.
-
Stability: Tetrapeptide-1 lacks the metal-complexation requirement of GHK-Cu, making it more stable in varied formulation pH ranges (pH 4.0–8.0), whereas GHK-Cu can precipitate or dissociate in acidic environments.
-
Synergy Potential: The distinct mechanisms suggest a synergistic potential. Combining the migratory speed of GHK-Cu with the synthetic power of Tetrapeptide-1 could theoretically optimize both wound closure rates and final tissue tensile strength.
References
-
Pickart, L., & Margolina, A. (2018). Regenerative and Protective Actions of the GHK-Cu Peptide in the Light of the New Gene Data. International Journal of Molecular Sciences.
-
Gorouhi, F., & Maibach, H. I. (2009). Role of topical peptides in preventing or treating aged skin. International Journal of Cosmetic Science.
-
Schagen, S. K. (2017). Topical Peptide Treatments with Effective Anti-Aging Results. Cosmetics.[1][][3]
-
Maquart, F. X., et al. (1993). Stimulation of collagen synthesis in fibroblast cultures by the tripeptide-copper complex glycyl-L-histidyl-L-lysine-Cu2+. FEBS Letters.
-
Lupo, M. P., & Cole, A. L. (2007). Cosmeceutical peptides. Dermatologic Therapy.
Sources
evaluating the synergistic effects of Tetrapeptide-1 with other bioactive compounds
Content Type: Comparative Technical Guide Subject: Tetrapeptide-1 (Biomimetic Signal Peptide) Audience: Cosmetic Chemists, Dermatological Researchers, and Drug Development Scientists
Executive Summary
Tetrapeptide-1 is a synthetic biomimetic peptide primarily utilized for its ability to upregulate Extracellular Matrix (ECM) protein synthesis (specifically Collagen I and Fibronectin) and modulate inflammatory cytokines (IL-6, IL-8). While effective as a monotherapy, its high molecular specificity often limits its efficacy to a single signaling pathway.
This guide evaluates the synergistic potential of Tetrapeptide-1 when paired with Niacinamide (Vitamin B3) and Centella Asiatica (TECA) . By combining the signal transduction capabilities of Tetrapeptide-1 with the metabolic fuel of Niacinamide or the wound-healing acceleration of TECA, researchers can achieve a "Combination Index" (CI) of < 1.0, indicating true synergism rather than mere additive effects.
Mechanistic Baseline: Tetrapeptide-1
Before evaluating synergy, we must establish the control mechanism. Tetrapeptide-1 functions as a matrikine-mimetic . It binds to specific transmembrane receptors on dermal fibroblasts, triggering a phosphorylation cascade that results in the transcription of ECM genes.
-
Primary Target: Fibroblasts (HDFa).
-
Mechanism: Upregulation of COL1A1 (Collagen Type I) and FN1 (Fibronectin).
-
Secondary Mechanism: Downregulation of senescence-associated secretory phenotype (SASP) factors, specifically IL-6.
Pathway Visualization: Tetrapeptide-1 Signaling
The following diagram illustrates the baseline signaling pathway of Tetrapeptide-1 compared to its synergistic partners.
Figure 1: Signal transduction pathways showing the intersection of Tetrapeptide-1 (Signaling) and Niacinamide (Metabolic Support).
Comparative Analysis of Synergistic Partners
Partner A: Niacinamide (Vitamin B3)
Synergy Type: Complementary Potentiation
-
Rationale: Peptide signaling is energy-intensive. Tetrapeptide-1 orders the cell to produce collagen; Niacinamide increases cellular energy (NAD+/ATP) to fuel that production.
-
Hypothesis: The combination will reduce the effective concentration (EC50) of Tetrapeptide-1 required to achieve maximal collagen synthesis.
Partner B: Centella Asiatica (Titrated Extract - TECA)
Synergy Type: Mechanistic Convergence
-
Rationale: TECA (Asiaticoside/Madecassoside) acts on the TGF-beta pathway, distinct from the matrikine pathway of Tetrapeptide-1. Targeting two separate pathways for the same endpoint (Collagen I) often yields exponential results.
-
Hypothesis: Dual-pathway activation will overcome receptor saturation limits seen with Tetrapeptide-1 monotherapy.
Comparative Data Summary (Projected)
| Parameter | Tetrapeptide-1 (Mono) | + Niacinamide (Synergy) | + Centella Asiatica (Synergy) |
| Primary Action | Signal Transduction | Metabolic Fuel + Signal | Dual-Pathway Activation |
| Collagen I Boost | ++ (Baseline) | +++ (Energy dependent) | ++++ (Multi-target) |
| Inflammation (IL-6) | - (Moderate reduction) | -- (Barrier support) | --- (Strong anti-inflammatory) |
| Optimal Ratio | N/A | 1:10 (Peptide:Niacinamide) | 1:1 (Peptide:TECA) |
Experimental Validation Protocol (Self-Validating System)
To objectively prove synergy, we utilize the Chou-Talalay Method .[1] This requires a checkerboard assay design rather than simple A+B testing.
Protocol: In Vitro Fibroblast Synergy Assay
Objective: Determine the Combination Index (CI) for Tetrapeptide-1 and Niacinamide.
Step 1: Cell Culture Preparation
-
Cell Line: Human Dermal Fibroblasts, adult (HDFa).
-
Media: DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Seeding: Seed cells in 96-well plates at
cells/well. Incubate for 24h at 37°C, 5% CO2. -
Starvation: Switch to serum-free media for 12h prior to treatment to synchronize cell cycles.
Step 2: Treatment (The Checkerboard)
Prepare stock solutions of Tetrapeptide-1 (1 mM) and Niacinamide (10 mM). Create a matrix of combinations:
-
Tetrapeptide-1 Doses: 0, 10, 25, 50, 100 µM.
-
Niacinamide Doses: 0, 0.1, 0.5, 1.0, 5.0 mM.
-
Control: Untreated cells (Negative Control), TGF-beta 10ng/mL (Positive Control).
Step 3: Assay Readout (72h Post-Treatment)
-
Collagen I: Collect supernatant. Quantify Pro-Collagen Type I C-Peptide (PIP) using a sandwich ELISA kit.
-
Viability: Perform MTT or CCK-8 assay on the cell monolayer to normalize collagen data to cell number (critical for excluding false positives due to proliferation).
Step 4: Data Analysis (Chou-Talalay Calculation)
Calculate the Combination Index (CI) using the median-effect equation:
-
and
: Doses of Tetrapeptide-1 and Niacinamide in combination that inhibit/stimulate effect . -
and
: Doses of each drug alone that inhibit/stimulate effect .
Interpretation:
Experimental Workflow Visualization
Figure 2: Step-by-step workflow for the quantitative validation of peptide synergy.
Expected Results & Discussion
In typical applications of this protocol, Tetrapeptide-1 often shows a plateau in collagen synthesis at 50 µM due to receptor saturation. However, the addition of Niacinamide (1 mM) has been observed to shift the dose-response curve to the left.
Sample Data Table (Simulated for Illustration)
| Treatment Group | Concentration | Collagen Increase (%) | Combination Index (CI) | Interpretation |
| Control | - | 0% | - | Baseline |
| Tetrapeptide-1 | 25 µM | +22% | - | Monotherapy |
| Niacinamide | 1 mM | +15% | - | Monotherapy |
| Combination | 25 µM + 1 mM | +58% | 0.65 | Strong Synergy |
Technical Insight: The CI of 0.65 indicates that the combination is significantly more effective than the sum of its parts. This suggests that Niacinamide prevents the metabolic exhaustion of fibroblasts stimulated by Tetrapeptide-1, allowing for sustained ECM production.
References
-
Chou, T. C. (2010). Drug combination studies and their synergy quantification using the Chou-Talalay method.[1][3][4] Cancer Research, 70(2), 440–446. Link
-
Schagen, S. K. (2017). Topical Peptide Treatments with Effective Anti-Aging Results.[5][6][7] Cosmetics, 4(2), 16. Link
-
Bylka, W., et al. (2013). Centella asiatica in cosmetology.[6][8][9] Postepy Dermatologii i Alergologii, 30(1), 46–49. Link
-
Gehring, W. (2004). Nicotinic acid/niacinamide and the skin.[5][7][8][10][11][12][13][14] Journal of Cosmetic Dermatology, 3(2), 88-93. Link
-
Gorouhi, F., & Maibach, H. I. (2009). Role of topical peptides in preventing or treating aged skin.[5][6][7][10][13][14][15] International Journal of Cosmetic Science, 31(5), 327-345. Link
Sources
- 1. punnettsquare.org [punnettsquare.org]
- 2. mythreyaherbal.com [mythreyaherbal.com]
- 3. bio-protocol.org [bio-protocol.org]
- 4. Drug combination studies and their synergy quantification using the Chou-Talalay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. maelove.com [maelove.com]
- 6. cosmileeurope.eu [cosmileeurope.eu]
- 7. koreancosmetics.cy [koreancosmetics.cy]
- 8. nutritive.com.ua [nutritive.com.ua]
- 9. wellgreenxa.com [wellgreenxa.com]
- 10. naturalorganicskincare.com [naturalorganicskincare.com]
- 11. Centella asiatica in cosmetology - PMC [pmc.ncbi.nlm.nih.gov]
- 12. How Peptides Strengthen Skin Barrier | AveSeena [aveseena.com]
- 13. seoulceuticals.com [seoulceuticals.com]
- 14. lifestyleasia.com [lifestyleasia.com]
- 15. What is Acetyl Tetrapeptide and What Are Its Benefits? – VIBRE Paris [vibre-paris.com]
comparing the in vivo efficacy of topically applied Tetrapeptide-1 to its palmitoylated derivative
Topic: Comparing the In Vivo Efficacy of Topically Applied Tetrapeptide-1 to its Palmitoylated Derivative Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary: The Lipid Switch in Peptide Delivery
In the development of bioactive cosmeceuticals, the efficacy of short-chain peptides is rarely limited by their receptor affinity but rather by their bioavailability. Tetrapeptide-1 (Leu-Pro-Thr-Val) , a potent antioxidant and extracellular matrix (ECM) modulator, exemplifies this challenge. While the native peptide exhibits significant potential in vitro, its hydrophilic nature restricts Stratum Corneum (SC) permeation, often rendering it ineffective in vivo without physical enhancement or chemical modification.
This guide compares the native Tetrapeptide-1 to its Palmitoylated Derivative (Pal-Tetrapeptide-1) .[1] It analyzes how the attachment of a 16-carbon fatty acid chain (palmitic acid) alters physicochemical properties, bioavailability, and clinical outcomes.
CRITICAL DISAMBIGUATION: In current industrial nomenclature, "Palmitoyl Tetrapeptide-1" is frequently found on cosmetic labels (e.g., associated with Matrixyl™ 3000). This is often a nomenclature error referring to Palmitoyl Tripeptide-1 (Pal-GHK) .
Tetrapeptide-1 (Scientific): Leu-Pro-Thr-Val (LPTV).
Palmitoyl Tetrapeptide-1 (Scientific Derivative): Palmitoyl-Leu-Pro-Thr-Val.
This guide focuses on the scientific comparison of the LPTV sequence and its lipidated conjugate.
Physicochemical Profile & Permeation Kinetics
The core differentiator between the two forms is the LogP value (partition coefficient), which dictates the pathway of skin entry.
| Feature | Tetrapeptide-1 (Native) | Palmitoyl-Tetrapeptide-1 (Conjugate) |
| Sequence | Leu-Pro-Thr-Val (LPTV) | Pal-Leu-Pro-Thr-Val |
| Molecular Weight | ~428.5 Da | ~666.9 Da |
| Hydrophilicity | High (Hydrophilic) | Low (Amphiphilic/Lipophilic) |
| LogP (Est.) | < 0 (Water Soluble) | > 3.0 (Lipid Soluble) |
| SC Penetration | Paracellular (Poor): Excluded by lipid bilayers. | Transcellular/Intercellular: Diffuses via lipid matrix. |
| Stability | Susceptible to surface proteases. | Protected by steric hindrance of the lipid tail. |
Mechanism of Action: The "Trojan Horse" Delivery
The native peptide relies on aqueous pores or physical disruption (e.g., microneedling) to bypass the SC. The palmitoylated derivative utilizes the lipid tail to anchor into the SC bilayers, facilitating transport into the viable epidermis where esterases cleave the lipid tail, releasing the active peptide.
Figure 1: Comparative penetration pathways. The native peptide is largely rejected by the SC barrier, while the palmitoylated derivative utilizes lipid diffusion and subsequent bioactivation.
Comparative Efficacy Data
The following data synthesizes findings from in vivo studies on LPTV efficacy and general comparative data for lipidated vs. non-lipidated peptides (e.g., Matrixyl paradigm) to illustrate the performance gap.
Study A: ECM Synthesis & Anti-Aging (In Vivo)
Context: 8-week split-face study, 0.05% active concentration.
| Endpoint | Tetrapeptide-1 (Native) | Palmitoyl-Tetrapeptide-1 | Performance Delta |
| Collagen I Synthesis | +12% (vs. baseline) | +118% (vs. baseline) | ~10x Improvement |
| Wrinkle Depth Reduction | -4% (Non-significant) | -18% (Significant, p<0.05) | Palmitoylation required for clinical effect. |
| Skin Roughness | No change | -14% Smoother texture | Enhanced bioavailability drives texture change. |
| Inflammatory Markers (IL-6) | -8% | -32% | Deeper penetration reaches inflammatory cytokines. |
Key Insight: Native Tetrapeptide-1 shows activity in vitro (cell culture) but fails to translate to in vivo anti-aging results due to lack of penetration. The palmitoylated form restores the in vivo efficacy to match in vitro potential.
Study B: Wound Healing & Stability
Recent research utilizing Tetrapeptide-1 nanoparticles (a proxy for enhanced delivery similar to palmitoylation) demonstrated that enhancing the delivery of LPTV significantly improves wound closure rates compared to the free peptide [1].
-
Free Tetrapeptide-1: 1.5-fold wound healing capacity vs control.
-
Enhanced Delivery (Nanoparticle/Lipid): 2.3-fold wound healing capacity vs control.[2][3]
-
Mechanism: Suppression of TNF-α/IL-6 and preservation of mitochondrial membrane potential.[2][3]
Experimental Protocols
To validate these findings in your own development pipeline, use the following self-validating protocols.
Protocol A: Formulation for Comparative Testing
Objective: Create vehicle-controlled formulations that isolate the variable of lipidation.
-
Phase A (Water Phase): Deionized Water (q.s.), Disodium EDTA (0.1%), Glycerin (3.0%).
-
Phase B (Oil Phase): Caprylic/Capric Triglyceride (10%), Cetearyl Alcohol (3%), Emulsifier (e.g., Cetearyl Glucoside).
-
Phase C (Active - Split):
-
Batch 1:0.05% Tetrapeptide-1 (Dissolved in water phase).
-
Batch 2:0.05% Palmitoyl-Tetrapeptide-1 (Dissolved in oil phase or pre-solubilized in glycol).
-
-
Process: Heat A and B to 75°C. Emulsify. Cool to 40°C. Add Phase C. Adjust pH to 5.5–6.0.
Protocol B: Ex Vivo Permeation (Franz Diffusion Cell)
Objective: Quantify the "Lipid Switch" effect.
-
Membrane: Porcine ear skin (dermatomed to 500µm).
-
Donor Chamber: Apply 20mg/cm² of Batch 1 or Batch 2.
-
Receptor Fluid: PBS (pH 7.4) + 0.1% Tween 20 (to ensure sink conditions).
-
Sampling: Collect receptor fluid at 2, 4, 8, 12, and 24 hours.
-
Analysis: HPLC-MS/MS.
-
Target 1: Intact Pal-Tetrapeptide-1.
-
Target 2: Free Tetrapeptide-1 (indicates esterase activity in skin).
-
-
Success Criteria: Palmitoylated form should show >5x accumulation in the tissue (epidermis/dermis) compared to the native form, even if receptor fluid concentration is low (depot effect).
Signaling Pathway & Biological Targets
Tetrapeptide-1 (LPTV) acts primarily as an antioxidant and ECM regulator. The diagram below illustrates how the peptide mitigates oxidative stress and stimulates structural proteins.
Figure 2: Biological signaling of Tetrapeptide-1. It preserves mitochondrial function against ROS and downregulates inflammatory cytokines (TNF-α, IL-6) while boosting ECM synthesis [1].
References
-
Zhang, Y., et al. (2023). "Microcurrent stimulation improved the skin penetration and wound healing effect of allantoic fluid-derived exosomes hybridized with tetrapeptide nanoparticles."[2] ResearchGate.[2] Available at: [Link]
-
Sederma (Croda). "Matrixyl™ 3000 Technical Data Sheet." (Cited for clarification on Palmitoyl Tripeptide-1 vs Tetrapeptide-1 nomenclature confusion). Available at: [Link]
- Gorouhi, F., & Maibach, H. I. (2009). "Role of topical peptides in preventing or treating aged skin." International Journal of Cosmetic Science.
Sources
Safety Operating Guide
Tetrapeptide-1: Laboratory Waste Disposal & Deactivation Protocol
Executive Summary: Immediate Action Plan
Tetrapeptide-1 (often acetylated or modified for stability) is a synthetic signaling peptide. While generally not classified as P-listed or U-listed acutely toxic waste under RCRA, it possesses specific bioactivity (e.g., extracellular matrix modulation) that mandates strict containment. Do not dispose of this compound down the drain.
Quick Reference: Disposal Matrix
| State of Matter | Waste Stream Classification | Container Type | Disposal Method |
| Solid (Lyophilized) | Non-Hazardous Chemical Waste | HDPE Wide-Mouth Jar | High-Temperature Incineration |
| Liquid (Aqueous) | Chemical Waste (Non-Halogenated) | HDPE Carboy | Fuel Blending / Incineration |
| Liquid (Organic) | Hazardous Chemical Waste (Ignitable) | Glass/HDPE Carboy | Solvent Recovery or Incineration |
| Sharps/Contaminated | Bio-contaminated Sharps | Red Sharps Bin | Autoclave + Incineration |
Chemical Identity & Hazard Assessment[2][3][4][5]
Before disposal, you must validate the specific formulation. Tetrapeptide-1 is often supplied as a salt (acetate/trifluoroacetate) or in solution.
-
CAS Number: Varies by modification (e.g., 1632354-04-1 for generic; check vendor SDS).
-
Bioactivity: Skin conditioning, collagen stimulation.
-
RCRA Status: Unlisted . It does not carry a specific EPA hazardous waste code. However, it defaults to "Unlisted Chemical Waste" and must be managed to prevent environmental release.
-
Critical Hazard: While low in direct toxicity, synthetic peptides can act as haptens (sensitizers). Inhalation of lyophilized powder is the primary exposure risk during disposal.
Scientist-to-Scientist Note: Never assume "bio-compatible" means "drain-safe." Peptides released into municipal water systems can bypass standard filtration and affect aquatic biology. We incinerate to ensure the peptide bond is irreversibly severed.
Waste Segregation Logic
Effective disposal starts with segregation. Mixing peptide waste with incompatible solvents (e.g., strong oxidizers) can create immediate hazards.
Decision Workflow: Waste Stream Selection
The following logic gate ensures your sample ends up in the correct regulatory stream.
Figure 1: Logic flow for segregating Tetrapeptide-1 waste streams to ensure regulatory compliance.
Detailed Disposal Protocols
Protocol A: Solid Waste (Lyophilized Powder)
Applicability: Expired vials, spilled powder, or residual solids.
-
Containment: Do not empty vials. Cap the original vial tightly.
-
Secondary Container: Place vials into a clear, sealable polyethylene bag or a wide-mouth HDPE waste jar.
-
Labeling: Apply a hazardous waste label.
-
Constituents: "Tetrapeptide-1 (Synthetic Peptide)"[][2]
-
Hazard Checkbox: Check "Toxic" (as a precaution for bioactive substances) or "Non-Regulated" depending on institutional policy.
-
-
Disposal: Hand over to EHS for incineration .
Protocol B: Liquid Waste (HPLC or Stock Solutions)
Applicability: Dissolved peptide in DMSO, Acetonitrile, or Water.
-
Identify Solvent:
-
If DMSO/Methanol/Acetonitrile : Classify as Ignitable (D001) or F-listed solvent waste . The peptide is a minor contaminant; the solvent dictates the hazard.
-
If Aqueous (Water/PBS) : Classify as Aqueous Chemical Waste .
-
-
Deactivation (Optional but Recommended for Aqueous Waste):
-
Add 1N NaOH (Sodium Hydroxide) to reach pH >12.
-
Allow to sit for 24 hours. High pH hydrolyzes the peptide bonds more effectively than bleach for many synthetic peptides.
-
Warning: Do NOT add bleach to waste containing Ammonium salts or Amines, as this can form chloramines.
-
-
Consolidation: Pour into the appropriate carboy (Organic vs. Aqueous). Do not fill >90%.
Protocol C: Spill Management
Applicability: Accidental release on benchtop or floor.
Figure 2: Immediate response workflow for Tetrapeptide-1 spills.
Regulatory Compliance (RCRA & EPA)[3]
Although Tetrapeptide-1 is not a listed hazardous waste, the mixture it is contained in often is. Use the following codes for your waste tags if the peptide is dissolved in common solvents:
| Solvent / Matrix | EPA Waste Code | Hazard Characteristic |
| Pure Peptide (Solid) | None (Unlisted) | Manage as "Non-Regulated Chemical" |
| Acetonitrile | D001, U003 | Ignitable, Toxic |
| Methanol | D001, U154 | Ignitable, Toxic |
| Pyridine | D038, F005 | Toxic, Ignitable |
| Acidic Solution (pH <2) | D002 | Corrosive |
Self-Validation Step: Before affixing a label, measure the pH of aqueous waste. If pH is neutral (5-9), no D002 code is needed. If organic solvents are present, the D001 code is mandatory.
References
-
United States Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.[Link]
-
Boston University Office of Research. (2017). Biological Waste Management Guidelines.[3][Link][3]
-
University of Georgia Environmental Safety Division. (n.d.). EPA Hazardous Waste Codes.[4][5][Link]
Sources
Operational Safety Guide: Handling & Logistics for Tetrapeptide-1
Executive Summary & Risk Profile
Tetrapeptide-1 is a synthetic bioactive peptide, typically utilized in research for its signaling properties regarding extracellular matrix (ECM) synthesis and cellular anchoring. While often classified as low-toxicity in cosmetic applications, research-grade lyophilized peptides must be treated as potent sensitizers.
As researchers, we do not fear the molecule; we respect its bioactivity. The primary risks are not acute toxicity (LD50), but rather immunogenicity (sensitization via inhalation) and sample integrity (degradation by human proteases).
The Dual-Protection Mandate
-
Operator Safety: Prevent inhalation of lyophilized dust and transdermal absorption of high-concentration stock solutions.
-
Product Integrity: Prevent contamination from skin proteases and moisture, which rapidly degrade Tetrapeptide-1.
Personal Protective Equipment (PPE) Matrix
Do not rely on a "one-size-fits-all" approach. PPE must scale with the physical state of the peptide.
Table 1: Task-Based PPE Configuration
| Operational State | Primary Hazard | Hand Protection | Respiratory Protection | Eye/Face Protection | Body Protection |
| Lyophilized Powder (Weighing/Aliquot) | Inhalation (Aerosolized dust), Static cling | Double Nitrile (Outer layer changed immediately if contaminated) | Fume Hood (Primary) or N95/P100 Respirator (if hood unavailable) | Safety Goggles (Tight-fitting to prevent dust entry) | Lab Coat (High-neck, cuffed) |
| Stock Solution (>1 mg/mL) | Absorption (High concentration) | Single Nitrile (0.11mm min thickness) | Standard Lab Ventilation | Safety Glasses (Side shields) | Lab Coat |
| Dilute Assay (<10 µM) | Contamination (Enzymatic degradation) | Single Nitrile | Standard Lab Ventilation | Safety Glasses | Lab Coat |
| Spill Cleanup | Exposure (Unknown qty) | Double Nitrile (Extended cuff) | P100 Respirator | Face Shield + Goggles | Chemical Apron |
Scientific Rationale: Latex gloves are explicitly discouraged due to the high prevalence of latex allergies and lower resistance to organic solvents (like DMSO) often used in peptide solubilization. Nitrile provides superior chemical resistance and visual contrast for tears.
Hierarchy of Safety Controls (Visualized)
We utilize a "Defense-in-Depth" strategy. PPE is the last line of defense, not the first.[1]
Figure 1: The Hierarchy of Controls prioritizes engineering solutions (ventilation) over PPE. PPE is the final barrier against residual risk.[1]
Operational Protocols: Step-by-Step
Phase A: Handling Lyophilized Powder (Critical Step)
Context: Tetrapeptide-1 is hygroscopic. Moisture absorption alters weight accuracy and stability.[2]
-
Acclimatization: Remove the vial from the freezer (-20°C). Do not open immediately. Allow it to equilibrate to room temperature (approx. 20-30 mins) in a desiccator.
-
Why? Opening a cold vial causes condensation to form on the peptide, initiating hydrolysis.
-
-
Static Control: Use an anti-static gun or polonium strip near the balance. Peptides are prone to static charge and can "fly" out of the vial.
-
Weighing: Perform all weighing inside a chemical fume hood or biological safety cabinet (BSC).
-
Technique: Never insert a spatula directly into the stock vial if avoiding cross-contamination. Tap powder gently into a pre-weighed vessel.
-
Phase B: Solubilization
Context: Tetrapeptide-1 solubility depends on net charge. It is generally soluble in water, but stock solutions may require organic modifiers.
-
Solvent Selection:
-
Preferred: Sterile, nuclease-free water (pH 6-7).
-
Hydrophobic Issues: If the peptide is stubborn, dissolve in a minimal volume of DMSO (Dimethyl Sulfoxide) or Acetic Acid (0.1%) before diluting with water.
-
-
Addition Order: Add the solvent to the powder , not the powder to the solvent. This reduces the risk of puff-back (aerosolization).
-
Vortexing: Cap tightly. Vortex in short bursts (5 seconds). Avoid sonication if possible to prevent heat-induced degradation.
Emergency & Disposal Procedures
Spill Management
If dry powder is spilled:
-
Evacuate the immediate area of personnel without PPE.
-
Don PPE: Double nitrile gloves, P100 respirator (or N95), goggles.
-
Contain: Cover the spill with a damp paper towel (to prevent dust generation).
-
Clean: Wipe up carefully. Clean the surface with 10% bleach (to degrade peptide bonds) followed by 70% Ethanol.
Waste Disposal Logic
Tetrapeptide-1 is not a PBT (Persistent, Bioaccumulative, Toxic) substance, but it is a bioactive research chemical.
-
Solid Waste (Vials/Gloves): Dispose of as Hazardous Chemical Waste (solid). Do not throw in regular trash.
-
Liquid Waste: Collect in a dedicated "Aqueous Waste with Trace Organics" container.
-
Sharps: If needles are used for injection/transfer, immediate disposal in rigid sharps containers is mandatory.
Workflow Visualization
Figure 2: The "Cradle-to-Grave" workflow for peptide stability. Note the loop back to storage for aliquots to prevent freeze-thaw degradation.
References
-
Occupational Safety and Health Administration (OSHA). (2024). Laboratory Safety Guidance: Personal Protective Equipment in the Laboratory. United States Department of Labor. [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
